molecular formula C2H6O B126515 Ethanol-d5 CAS No. 1859-08-1

Ethanol-d5

Katalognummer: B126515
CAS-Nummer: 1859-08-1
Molekulargewicht: 51.1 g/mol
InChI-Schlüssel: LFQSCWFLJHTTHZ-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol-1,1,2,2,2-d5 (ethyl-d5 alcohol, CD3CD2OH) is deuterated ethyl alcohol. The nuclear magnetic relaxation rates of 13C in 13CCl4 and CD3CD2OH solvent mixture has been determined. The quantification of ethyl-d5 alcohol along with ethyl alcohol in serum by stable isotope gas chromatography-mass spectrometry technique has been reported. It plays a role as a tracer in the time-of-flight secondary ion mass spectrometry (TOF-SIMS) tracer method to assess the boundary lubricating behaviors of boundary lubricating films.>

Eigenschaften

IUPAC Name

1,1,2,2,2-pentadeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480249
Record name Ethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Molasses
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68476-78-8, 1859-08-1
Record name Molasses
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molasses
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Molasses
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1859-08-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts and methodologies for determining the isotopic purity of ethanol-d5 (CD₃CD₂OH). Ensuring high isotopic enrichment is critical for the successful application of deuterated compounds in various research and development fields, including as internal standards in mass spectrometry-based quantitative analyses, for probing kinetic isotope effects, and in the development of deuterated drugs with enhanced metabolic stability.

Understanding this compound Isotopic Purity

Isotopic purity, also known as isotopic enrichment, quantifies the extent to which the hydrogen atoms in ethanol have been replaced by their heavier isotope, deuterium (²H or D). For this compound, the target is the substitution of all five hydrogen atoms on the ethyl group with deuterium. The isotopic purity is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the specified positions relative to all hydrogen isotopes. Commercially available this compound often has an isotopic purity of 99.5 atom % D or higher.

The presence of incompletely deuterated molecules, known as isotopologues (e.g., ethanol-d4, ethanol-d3), can affect the accuracy and precision of experiments. Therefore, the precise determination of isotopic purity is a crucial quality control step.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers unique advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both proton (¹H) and deuterium (²H) NMR are valuable for assessing the isotopic purity of this compound.

¹H NMR is used to quantify the amount of residual, non-deuterated ethanol. By comparing the integral of the residual proton signals of this compound to that of a known internal standard, the isotopic purity can be calculated.

²H NMR allows for the direct detection and quantification of deuterium atoms at each position in the molecule. This provides a detailed profile of the deuterium distribution and confirms that deuteration has occurred at the intended sites.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is used to determine the distribution of isotopologues in a sample of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like ethanol.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the determination of this compound isotopic purity.

Table 1: Typical Specifications of Commercial this compound

ParameterTypical Value
Isotopic Purity (atom % D)≥ 99.5%
Chemical Purity≥ 99%
Molecular Weight51.10 g/mol

Table 2: Comparison of Analytical Techniques for Isotopic Purity Determination

TechniquePrincipleInformation ObtainedTypical Precision
¹H NMR Quantification of residual protons against an internal standard.Overall isotopic purity.High (CV < 1%)
²H NMR Direct detection and quantification of deuterium nuclei.Positional deuterium distribution and overall purity.Good (CV < 5%)
GC-MS Separation and mass analysis of isotopologues.Isotopologue distribution and overall purity.High (CV < 2%)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for ¹H NMR Analysis

Objective: To determine the isotopic purity of this compound by quantifying residual proton signals against an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial.

    • Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated NMR solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the internal standard and the residual proton signals of this compound (methyl and methylene groups).

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [1 - (moles of residual H / theoretical moles of H in non-deuterated ethanol)] x 100

    where the moles are determined from the integral values, molecular weights, and sample weights.

Protocol for ²H NMR Analysis

Objective: To directly measure the deuterium distribution and confirm the isotopic enrichment of this compound.

Materials:

  • This compound sample

  • Non-deuterated solvent (e.g., Chloroform, CHCl₃)

  • NMR tubes

Instrumentation:

  • NMR spectrometer equipped with a deuterium probe.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 20-50 µL of this compound in approximately 0.7 mL of a non-deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ²H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum.

    • Integrate the signals corresponding to the deuterium atoms at the methyl (-CD₃) and methylene (-CD₂-) positions.

    • The ratio of the integrals should be approximately 3:2, confirming the expected deuterium distribution. The overall integral is proportional to the total deuterium content.

Protocol for GC-MS Analysis

Objective: To determine the isotopic distribution of this compound by separating and quantifying its isotopologues.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC vials

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent.

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • Use a GC method that provides good separation of ethanol from any potential impurities.

    • Acquire mass spectra over a mass range that includes the molecular ions of all expected isotopologues of ethanol (m/z 46 to 51).

  • Data Processing and Analysis:

    • Identify the chromatographic peak corresponding to ethanol.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the ions corresponding to each isotopologue (d0 to d5).

    • Calculate the isotopic purity by expressing the abundance of the d5 isotopologue as a percentage of the sum of the abundances of all isotopologues.

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound dissolve Dissolve in NMR Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard (for ¹H NMR) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire NMR Spectrum transfer->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_peaks Integrate Peaks process_spectrum->integrate_peaks calculate_purity Calculate Isotopic Purity integrate_peaks->calculate_purity

Caption: Workflow for NMR-based isotopic purity determination.

experimental_workflow_ms cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing & Analysis dilute_sample Dilute this compound in Volatile Solvent transfer_vial Transfer to GC Vial dilute_sample->transfer_vial inject_gcms Inject into GC-MS transfer_vial->inject_gcms acquire_data Acquire Mass Spectra inject_gcms->acquire_data identify_peak Identify Ethanol Peak acquire_data->identify_peak extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum determine_abundance Determine Isotopologue Abundances extract_spectrum->determine_abundance calculate_purity_ms Calculate Isotopic Purity determine_abundance->calculate_purity_ms

Caption: Workflow for MS-based isotopic purity determination.

signaling_pathway cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis H1_NMR ¹H NMR Purity_Data Isotopic Purity Data H1_NMR->Purity_Data Overall Purity H2_NMR ²H NMR H2_NMR->Purity_Data Positional Distribution GC_MS GC-MS GC_MS->Purity_Data Isotopologue Distribution Ethanol_d5 This compound Sample Ethanol_d5->H1_NMR Ethanol_d5->H2_NMR Ethanol_d5->GC_MS

Caption: Relationship between analytical methods and obtained data.

An In-depth Technical Guide to Ethanol-d5: Physicochemical Properties and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethanol-d5 (C₂D₅OH), a deuterated isotopologue of ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their work. The guide details its fundamental characteristics, provides plausible experimental protocols for its synthesis and analysis, and illustrates its application as a tracer in metabolic studies.

Core Physicochemical Properties

This compound, also known as ethyl-d5 alcohol, is a form of ethanol where the five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher molecular weight compared to standard ethanol and allows for its differentiation in mass-sensitive analytical techniques. Its physical and chemical properties are largely similar to that of ethanol, with minor differences arising from the isotopic substitution.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂HD₅O or CD₃CD₂OH[1]
CAS Number 1859-08-1[1]
Molecular Weight 51.10 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 78-79 °C[1]
Melting Point Not available
Density 0.871 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.358[1]
Flash Point 9 °C (closed cup)[2]
Solubility Soluble in DMSO, slightly soluble in Chloroform[1]
Isotopic Purity Typically ≥99 atom % D[3]

Table 2: Thermodynamic and Calculated Properties of this compound

PropertyValueUnitReference(s)
Standard Gibbs Free Energy of Formation (ΔfG°) -170.86kJ/mol[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -236.84kJ/mol[4]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 5.02kJ/mol[4]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 36.73kJ/mol[4]
Log10 of Water Solubility (log10WS) 0.08[4]
Octanol/Water Partition Coefficient (logPoct/wat) -0.001[4]
McGowan's Characteristic Volume (McVol) 44.910ml/mol[4]
Critical Pressure (Pc) 5756.64kPa[4]
Normal Boiling Point Temperature (Tboil) 337.34K[4]
Critical Temperature (Tc) 499.11K[4]
Normal Melting (Fusion) Point (Tfus) 173.12K[4]
Critical Volume (Vc) 0.167m³/kmol[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the presence of deuterium, the ¹H NMR spectrum of this compound is significantly simplified compared to ethanol, showing a characteristic signal for the hydroxyl proton. The ²H (Deuterium) NMR will show signals corresponding to the deuterated ethyl group. It is widely used as a solvent in NMR spectroscopy for this reason.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorptions for the O-H and C-O stretching vibrations, similar to ethanol. However, the C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of undeuterated ethanol.

Experimental Protocols

This section provides plausible and detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical principles and analytical practices.

Plausible Synthesis of this compound

A common and effective method for the synthesis of specifically deuterated alcohols is through the use of a Grignard reaction with deuterated starting materials. The following protocol describes a plausible route for the synthesis of this compound.

Objective: To synthesize this compound via the reaction of a deuterated Grignard reagent with a deuterated aldehyde.

Materials:

  • Deuterated methyl iodide (CD₃I)

  • Magnesium turnings

  • Deuterated formaldehyde (D₂CO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation of the Grignard Reagent (CD₃MgI):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of deuterated methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Deuterated Formaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of deuterated formaldehyde in anhydrous diethyl ether to the cooled Grignard solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the ether layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the diethyl ether solvent by distillation.

    • The resulting crude this compound can be purified by fractional distillation to obtain the final product.[6]

Quantitative Analysis of this compound in Biological Samples by GC-MS

This compound is frequently used as an internal standard or a tracer in metabolic studies, requiring its accurate quantification in biological matrices like blood or serum. The following is a detailed protocol for the analysis of this compound using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Objective: To quantify the concentration of this compound in a blood sample.

Materials and Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile compound analysis (e.g., DB-624 or equivalent)

  • Headspace vials with crimp caps

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Internal standard (e.g., n-propanol or ethanol-d6 if quantifying endogenous ethanol alongside)

  • This compound standard solutions for calibration

  • Deionized water

Procedure:

  • Sample Preparation:

    • Collect blood samples in appropriate anticoagulant tubes.

    • In a headspace vial, add a precise volume of the blood sample (e.g., 100 µL).

    • Add a known concentration of the internal standard solution (e.g., 100 µL of n-propanol solution).

    • For the calibration curve, prepare a series of vials with blank blood, the internal standard, and varying known concentrations of this compound.

    • Immediately seal the vials with crimp caps.[7]

  • HS-GC-MS Analysis:

    • Headspace Incubation: Place the vials in the headspace autosampler and incubate at a constant temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Injection: A sample of the headspace gas is automatically injected into the GC inlet.

    • GC Separation: The components are separated on the GC column. A typical temperature program would be:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 2 minutes

    • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound, characteristic ions would be monitored (e.g., m/z 34, 49, 51). For n-propanol, characteristic ions would be m/z 31, 59, 60.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Applications in Research: this compound as a Metabolic Tracer

A significant application of this compound is in metabolic studies, particularly in investigating the first-pass metabolism of ethanol. By administering a known amount of this compound orally and a known amount of non-deuterated ethanol intravenously, researchers can distinguish between the ethanol that has been absorbed and metabolized by the liver and gut before reaching systemic circulation (first-pass metabolism) and the ethanol that directly enters the bloodstream.

Experimental Workflow for a First-Pass Metabolism Study

The following diagram illustrates a typical workflow for an in vivo study investigating the first-pass metabolism of ethanol using this compound as a tracer.

FirstPassMetabolismWorkflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_data Data Interpretation subject Human or Animal Subject admin_d5 Oral Administration of this compound subject->admin_d5 Oral Dose admin_h6 Intravenous Administration of Ethanol subject->admin_h6 IV Infusion blood_sampling Serial Blood Sampling admin_d5->blood_sampling admin_h6->blood_sampling sample_prep Blood Sample Preparation (Addition of Internal Standard) blood_sampling->sample_prep gcms HS-GC-MS Analysis sample_prep->gcms quant Quantification of Ethanol and this compound gcms->quant pk_model Pharmacokinetic Modeling quant->pk_model fpm_calc Calculation of First-Pass Metabolism pk_model->fpm_calc results Results and Conclusion fpm_calc->results

Caption: Workflow for a first-pass metabolism study of ethanol using this compound as a tracer.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its well-defined physicochemical properties and the ability to be distinguished from its non-deuterated counterpart make it an excellent choice as a tracer in metabolic studies and as an internal standard in analytical methods. The experimental protocols and workflow provided in this guide offer a practical framework for the synthesis, analysis, and application of this compound in a research setting. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds like this compound is expected to grow, enabling more precise and insightful scientific investigations.

References

An In-depth Technical Guide to the Synthesis and Preparation of Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of ethanol-d5 (CD3CD2OH), a crucial deuterated solvent and tracer in various scientific and pharmaceutical applications. This document details experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformations involved.

Overview of Synthesis Routes

The preparation of this compound can be achieved through several synthetic pathways. The most common and effective methods include:

  • Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a deuterated Grignard reagent to formaldehyde.

  • Reduction of Deuterated Acetic Acid Derivatives: This method utilizes powerful reducing agents to convert deuterated esters, such as ethyl acetate-d5, into the corresponding alcohol.

  • Catalytic Hydrogen-Deuterium (H/D) Exchange: This technique involves the direct exchange of hydrogen atoms for deuterium in ethanol using a catalyst and a deuterium source, typically deuterium oxide (D₂O).

Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and isotopic purity. The following sections provide detailed experimental protocols and a comparative analysis of these key synthetic strategies.

Data Presentation

The following table summarizes the quantitative data associated with the different synthesis methods for this compound, providing a basis for comparison of their efficiencies.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Isotopic Purity (atom % D)Key Reaction Conditions
Grignard Reaction Deuterated methyl iodide (CD₃I), Magnesium (Mg), Formaldehyde (H₂CO)Diethyl ether (anhydrous)>99 (purity)Not specifiedAnhydrous conditions, controlled temperature
Reduction Deuterated ethyl acetate (CD₃COOC₂H₅)Lithium aluminum hydride (LiAlH₄)High (not specified)Dependent on starting materialAnhydrous THF, controlled temperature, inert atmosphere
Catalytic H/D Exchange Ethanol (CH₃CH₂OH)Deuterium oxide (D₂O), Ruthenium catalyst>95 (conversion)>95% D incorporationElevated temperature (e.g., 100-150°C), inert atmosphere

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on the reaction of a deuterated methyl Grignard reagent with formaldehyde.

Materials:

  • Deuterated methyl iodide (CD₃I)

  • Magnesium turnings

  • Formaldehyde (or its trimer, paraformaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve deuterated methyl iodide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining deuterated methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (CD₃MgI).

  • Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or a slurry of paraformaldehyde in anhydrous diethyl ether into the reaction mixture with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the diethyl ether by distillation. The resulting crude this compound can be further purified by fractional distillation.

Synthesis of this compound by Reduction of Deuterated Ethyl Acetate

This protocol describes the reduction of deuterated ethyl acetate using lithium aluminum hydride (LiAlH₄).

Materials:

  • Deuterated ethyl acetate (CD₃COOC₂H₅)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Set up a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Reaction Setup: Suspend lithium aluminum hydride in anhydrous THF in the reaction flask and cool the mixture in an ice bath.

  • Dissolve deuterated ethyl acetate in anhydrous THF and add it to the dropping funnel.

  • Reduction: Add the deuterated ethyl acetate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential and careful addition of water and then a 15% aqueous sodium hydroxide solution.[1] This should result in the formation of a granular precipitate.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation. The resulting liquid contains this compound and non-deuterated ethanol. Purify the this compound by fractional distillation.

Synthesis of this compound via Catalytic H/D Exchange

This protocol outlines the deuteration of ethanol using a ruthenium catalyst and deuterium oxide.[2][3][4][5][6]

Materials:

  • Ethanol (CH₃CH₂OH)

  • Deuterium oxide (D₂O)

  • Ruthenium catalyst (e.g., a Ru-pincer complex)

  • Base (e.g., sodium hydroxide)

  • Anhydrous solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, combine ethanol, deuterium oxide, the ruthenium catalyst, and a base.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-150°C) with stirring for a specified period (e.g., 12-24 hours). The optimal temperature and time will depend on the specific catalyst used.

  • Cooling and Extraction: After the reaction period, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract the deuterated ethanol with an anhydrous organic solvent like diethyl ether.

  • Drying and Purification: Dry the organic extract over anhydrous sodium sulfate. Filter the solution and remove the solvent by distillation.

  • Purification: Purify the resulting this compound by fractional distillation to separate it from any remaining starting material and byproducts. The degree of deuteration can be determined by ¹H or ²H NMR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the core chemical transformations described in the experimental protocols.

Grignard_Synthesis cluster_start Starting Materials CD3I CD₃I (Deuterated methyl iodide) Grignard CD₃MgI (Deuterated Grignard Reagent) CD3I->Grignard Diethyl Ether Mg Mg (Magnesium) Mg->Grignard Intermediate CD₃CH₂OMgI (Alkoxide Intermediate) Grignard->Intermediate Formaldehyde H₂CO (Formaldehyde) Formaldehyde->Intermediate Nucleophilic Addition Ethanold5 CD₃CH₂OH (this compound) Intermediate->Ethanold5 H3O H₃O⁺ (Acidic Work-up) H3O->Ethanold5 Protonation Reduction_Synthesis cluster_start Starting Material EtOAc_d5 CD₃COOC₂H₅ (Deuterated Ethyl Acetate) LiAlH4 1. LiAlH₄ / THF 2. H₂O Work-up EtOAc_d5->LiAlH4 Ethanold5 CD₃CH₂OH (this compound) LiAlH4->Ethanold5 Reduction Ethanol CH₃CH₂OH (Ethanol) LiAlH4->Ethanol HD_Exchange cluster_start Starting Materials Ethanol CH₃CH₂OH (Ethanol) Catalyst Ru Catalyst, Base Heat Ethanol->Catalyst D2O D₂O (Deuterium Oxide) D2O->Catalyst Ethanold5 CD₃CD₂OD (Ethanol-d6) Catalyst->Ethanold5 H/D Exchange

References

A Technical Guide to High-Purity Ethanol-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: High-purity ethanol-d5 (C2D5OH), also known as deuterated ethanol, is a critical reagent in advanced scientific research and pharmaceutical development. Its unique isotopic properties make it an invaluable tool in a range of applications, from nuclear magnetic resonance (NMR) spectroscopy to mass spectrometry (MS)-based quantitative analysis. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of leading suppliers, detailed experimental protocols for its use, and insights into quality control methodologies.

Commercial Suppliers and Product Specifications

The selection of a suitable commercial supplier for high-purity this compound is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a summary of offerings from leading suppliers in the field.

SupplierProduct Number(s)Isotopic Purity (atom % D)Chemical PurityAvailable Quantities
Sigma-Aldrich (Merck) 489336, 1516-08-1≥ 99.5≥ 99% (CP)5 g, 25 g, 100 g
LGC Standards TRC-E890122Not specified on product page, requires COANot specified on product page, requires COA250 mg, 2.5 g
CDN Isotopes D-0108≥ 99Not specified on product page, requires COA1 g, 5 g
Cambridge Isotope Laboratories, Inc. (CIL) DLM-41398<6% H₂O5 g, 10 g
Eurisotop DLM-169999%5 g, 25 g, 100 g
Santa Cruz Biotechnology sc-239423Not specified on product page, requires COANot specified on product page, requires COA5 g, 25 g

Note: Isotopic and chemical purity levels can vary between lots. It is essential to consult the Certificate of Analysis (COA) for specific batch data.[1][2][3]

Quality Control and Analytical Methods

Leading suppliers of high-purity deuterated solvents employ a stringent quality control (QC) process to ensure product specifications are met. This typically involves a suite of analytical techniques to verify both isotopic enrichment and chemical purity.[4][5]

A representative QC workflow for high-purity this compound is illustrated below.

QC_Workflow cluster_0 Raw Material & Synthesis cluster_1 Purification & In-Process Control cluster_2 Final Product QC cluster_3 Certification & Release Raw Material Raw Material Synthesis Synthesis Raw Material->Synthesis Purification Purification Synthesis->Purification IPC_NMR In-Process NMR Purification->IPC_NMR IPC_GC In-Process GC Purification->IPC_GC Final_Product Final Product IPC_NMR->Final_Product IPC_GC->Final_Product NMR_Analysis NMR Spectroscopy (Isotopic & Chemical Purity) Final_Product->NMR_Analysis GC_MS_Analysis GC-MS (Chemical Purity) Final_Product->GC_MS_Analysis KF_Titration Karl Fischer Titration (Water Content) Final_Product->KF_Titration COA_Generation Certificate of Analysis Generation NMR_Analysis->COA_Generation GC_MS_Analysis->COA_Generation KF_Titration->COA_Generation Product_Release Product Release COA_Generation->Product_Release

A typical quality control workflow for high-purity this compound.

Key analytical methods employed in the quality control of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the isotopic enrichment (atom % D) by comparing the integrals of the residual proton signals to the satellite peaks. It also provides information on chemical purity.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to assess chemical purity by separating and identifying volatile impurities.

  • Karl Fischer Titration: A specific method to quantify the water content in the final product.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

High-purity this compound is an excellent solvent for NMR analysis of a wide range of organic compounds. Its residual proton signals do not obscure large regions of the spectrum, facilitating clearer interpretation of analyte signals.[6][7]

Materials:

  • High-purity this compound

  • Analyte of interest

  • High-precision NMR tubes (5 mm)

  • Pasteur pipette or syringe

  • Vortex mixer (optional)

Protocol:

  • Analyte Weighing: Accurately weigh 1-10 mg of the solid analyte directly into a clean, dry NMR tube. For liquid analytes, add 1-2 drops using a clean pipette. The optimal concentration may vary depending on the analyte's molecular weight and the spectrometer's sensitivity.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity this compound to the NMR tube. This volume should be sufficient to cover the active region of the NMR probe.[8][9]

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the analyte. A vortex mixer can be used for a short duration if necessary. Ensure the sample is completely dissolved to avoid line broadening in the NMR spectrum.[10]

  • Transfer (if necessary): If the analyte was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette or syringe.

  • Homogenization: Gently tap the NMR tube to ensure a homogeneous solution and to remove any air bubbles.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

  • Analysis: Insert the prepared sample into the NMR spectrometer and proceed with data acquisition.

NMR_Sample_Prep Start Start Weigh_Analyte Weigh 1-10 mg of Analyte into NMR Tube Start->Weigh_Analyte Add_Solvent Add 0.6-0.7 mL of High-Purity this compound Weigh_Analyte->Add_Solvent Dissolve_Sample Cap and Mix to Dissolve Analyte Add_Solvent->Dissolve_Sample Check_Dissolution Completely Dissolved? Dissolve_Sample->Check_Dissolution Check_Dissolution->Dissolve_Sample No Homogenize Ensure Homogeneous Solution Check_Dissolution->Homogenize Yes Clean_Tube Wipe Outside of NMR Tube Homogenize->Clean_Tube Analyze Insert into Spectrometer and Acquire Data Clean_Tube->Analyze End End Analyze->End

Workflow for preparing an NMR sample using this compound.
Use as an Internal Standard in GC/MS Analysis

Deuterated compounds like this compound are ideal internal standards for quantitative analysis by GC/MS. They have nearly identical chemical and physical properties to their non-deuterated counterparts, but their mass difference allows for clear differentiation by the mass spectrometer.[11][12]

Objective: To accurately quantify a volatile analyte in a complex matrix.

Materials:

  • High-purity this compound

  • Analyte of interest

  • High-purity solvent (e.g., methanol, acetonitrile) for stock solutions

  • Volumetric flasks and pipettes

  • GC vials with septa

  • GC-MS system

Protocol:

  • Preparation of Stock Solutions:

    • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the analyte and dissolve it in a specific volume of a suitable high-purity solvent in a volumetric flask.

    • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of high-purity this compound and dissolve it in the same solvent in a separate volumetric flask.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a series of volumetric flasks.

    • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution.

    • Dilute to the final volume with the appropriate solvent.

  • Sample Preparation:

    • To each unknown sample, add the same constant and known amount of the this compound internal standard stock solution as was added to the calibration standards.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Develop a suitable GC method to achieve chromatographic separation of the analyte and this compound from other matrix components.

    • Set the mass spectrometer to monitor at least one characteristic ion for both the analyte and this compound.

  • Data Analysis:

    • For each injection, determine the peak area of the analyte and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

GCMS_Workflow cluster_0 Solution Preparation cluster_1 Analysis cluster_2 Data Processing & Quantification Prep_Stocks Prepare Analyte and This compound Stock Solutions Prep_Cal_Standards Prepare Calibration Standards (Analyte + constant this compound) Prep_Stocks->Prep_Cal_Standards Prep_Samples Prepare Unknown Samples (+ constant this compound) Prep_Stocks->Prep_Samples GCMS_Analysis Inject Standards and Samples into GC-MS Prep_Cal_Standards->GCMS_Analysis Prep_Samples->GCMS_Analysis Acquire_Data Acquire Chromatographic and Mass Spectral Data GCMS_Analysis->Acquire_Data Integrate_Peaks Integrate Peak Areas for Analyte and this compound Acquire_Data->Integrate_Peaks Calculate_Ratios Calculate Peak Area Ratios (Analyte / this compound) Integrate_Peaks->Calculate_Ratios Plot_Curve Construct Calibration Curve (Ratio vs. Concentration) Calculate_Ratios->Plot_Curve Quantify_Samples Determine Analyte Concentration in Unknowns from Curve Plot_Curve->Quantify_Samples

Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

Conclusion

High-purity this compound is an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the available commercial sources, their quality specifications, and the appropriate experimental protocols is crucial for its effective utilization. By carefully selecting a supplier based on documented purity and adhering to meticulous experimental procedures, researchers can leverage the unique properties of this compound to achieve high-quality, reliable, and reproducible results in their analytical endeavors.

References

Applications of Deuterated Ethanol in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of deuterated ethanol in various research fields. From elucidating metabolic pathways to enhancing the precision of analytical techniques, the unique properties of this isotopically labeled compound make it an invaluable tool for scientists. This document provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Elucidating Metabolic Pathways and Kinetic Isotope Effects

One of the most significant applications of deuterated ethanol is in the study of alcohol metabolism and the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at specific positions in the ethanol molecule allows researchers to probe the mechanisms of enzymes involved in its breakdown, primarily alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS).

The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower reaction rate for the deuterated substrate, a phenomenon known as the kinetic isotope effect. By measuring the KIE, researchers can gain insights into the rate-determining steps of metabolic pathways.

Quantitative Data: Kinetic Isotope Effects on Ethanol Oxidation

The following table summarizes the observed kinetic isotope effects (D(V/K)) on ethanol oxidation under various experimental conditions. The KIE is expressed as the ratio of the reaction rate of the non-deuterated substrate to the deuterated substrate.

Experimental ModelDeuterated Ethanol SpeciesObserved Kinetic Isotope Effect (D(V/K))Reference
Rat Liver Microsomes (non-induced)(1-R)-[1-²H₂, 1-¹⁴C]-ethanol1.57[1]
Rat Liver Microsomes (non-induced)[1-²H₂, 2-¹⁴C]-ethanol2.23[1]
Rat Liver Microsomes (acetone-treated)[1-²H₂, 2-¹⁴C]-ethanol (non-stereospecific enzyme)4.0[1]
Perfused Rat Liver(1-R)-[¹⁴C]-ethanol with deuterium2.66 - 2.93[2][3]
In vivo (rabbits and catheterized rats)(1-R)-[¹⁴C]-ethanol with deuterium2.66 - 2.93[2][3]
In vivo (anesthetized rats)(1-R)-[¹⁴C]-ethanol with deuterium2.89 ± 0.05[2][3]
Cytochrome P-450IIE1[1,1-²H₂]ethanol~5 (on Vmax/Km)[4]
Experimental Protocol: Measuring the Kinetic Isotope Effect of Ethanol Oxidation in Perfused Rat Liver

This protocol describes a competitive method using radiolabeled ethanol to determine the KIE.

Materials:

  • Isolated perfused rat liver system.

  • Krebs-Henseleit bicarbonate buffer.

  • ¹⁴C-labeled ethanol.

  • (1-R)-[1-²H₂]-ethanol.

  • Scintillation counter.

  • Apparatus for collection and analysis of acetate.

Methodology:

  • Preparation of the Perfusate: Prepare a Krebs-Henseleit bicarbonate buffer saturated with 95% O₂ and 5% CO₂. Add a mixture of ¹⁴C-labeled ethanol and (1-R)-[1-²H₂]-ethanol at a known ratio and final concentration.

  • Liver Perfusion: Cannulate the portal vein and vena cava of an anesthetized rat and place the liver in a perfusion chamber. Perfuse the liver with the prepared buffer at a constant flow rate.

  • Sample Collection: Collect the effluent perfusate at regular time intervals.

  • Isolation of Acetate: Isolate acetate from the collected perfusate samples. Acetate is the primary product of ethanol oxidation in the liver.

  • Radioactivity Measurement: Determine the specific radioactivity of the isolated acetate using a scintillation counter.

  • Calculation of KIE: The kinetic isotope effect is calculated based on the change in the ratio of the deuterated to non-deuterated ethanol metabolized, which is inferred from the radioactivity of the resulting acetate. The apparent isotope effect can be extrapolated to the time of injection to account for the reversibility of the ADH reaction.[2][3]

Signaling Pathway: Ethanol Metabolism

The following diagram illustrates the primary pathways of ethanol metabolism in the liver, highlighting the steps where deuterated ethanol can be used to study kinetic isotope effects.

Ethanol_Metabolism cluster_ADH Alcohol Dehydrogenase (ADH) Pathway Ethanol Ethanol (CH3CH2OH) Deuterated Ethanol (CD3CD2OD) Acetaldehyde Acetaldehyde (CH3CHO) Ethanol->Acetaldehyde ADH (Major Pathway) Kinetic Isotope Effect Studied Here Ethanol->Acetaldehyde CYP2E1 (Minor Pathway) Kinetic Isotope Effect Studied Here Ethanol->Acetaldehyde Catalase (Minor Pathway) Acetate Acetate (CH3COO-) Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) TCA_Cycle TCA Cycle Acetate->TCA_Cycle

Primary pathways of ethanol metabolism in the liver.

Internal Standard in Mass Spectrometry

Deuterated ethanol, particularly ethanol-d₆, serves as an excellent internal standard for the quantification of ethanol in biological samples using gas chromatography-mass spectrometry (GC-MS).[5] An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. Deuterated ethanol co-elutes with non-deuterated ethanol, experiences similar matrix effects and ionization suppression, but is easily differentiated by its higher mass-to-charge ratio (m/z).[6]

Quantitative Data: Use of Deuterated Ethanol as an Internal Standard
AnalyteInternal StandardTypical Concentration of Internal StandardMatrixAnalytical TechniqueReference
EthanolEthanol-d₆Not explicitly stated, but used for spikingAqueous solutionsHeadspace GC-MS[5]
Ethanol1-Propanol (common alternative)0.08 g/dL (working solution)Blood/WaterHeadspace GC-FID/MS[7]
Ethanoltert-Butanol (common alternative)200 mg/100 mLBloodHeadspace GC[8]

Note: While specific concentrations for deuterated ethanol as an internal standard are not always detailed in general literature, its use follows the same principles as other internal standards, where a known amount is added to samples and calibrators.

Experimental Protocol: Quantification of Blood Alcohol Content using Deuterated Ethanol as an Internal Standard by Headspace GC-MS

Materials:

  • Headspace gas chromatograph coupled with a mass spectrometer (HS-GC-MS).

  • Ethanol-d₆ (internal standard).

  • Certified ethanol standards for calibration.

  • Whole blood or plasma samples.

  • Headspace vials with septa and caps.

Methodology:

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of ethanol-d₆ in deionized water at a suitable concentration.

  • Preparation of Calibrators and Controls: Prepare a series of calibrators by spiking drug-free blood or a suitable matrix with known concentrations of ethanol. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Pipette a fixed volume of the sample (calibrator, QC, or unknown) into a headspace vial.

    • Add a fixed volume of the ethanol-d₆ internal standard solution to each vial.

    • Seal the vials immediately.

  • Headspace Incubation and Injection:

    • Place the vials in the headspace autosampler.

    • Incubate the vials at a controlled temperature (e.g., 70°C) for a specific duration to allow for equilibration of the volatile compounds between the liquid and gas phases.

    • Automatically inject a specific volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Separate the components on a suitable capillary column (e.g., DB-ALC1).

    • Detect the ions using the mass spectrometer in selected ion monitoring (SIM) mode. Monitor characteristic ions for ethanol (e.g., m/z 31, 45) and ethanol-d₆ (e.g., m/z 33, 48).

  • Quantification:

    • Calculate the peak area ratio of the analyte (ethanol) to the internal standard (ethanol-d₆).

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: Blood Alcohol Analysis using an Internal Standard

The following diagram outlines the general workflow for quantitative analysis of ethanol in blood samples using a deuterated internal standard.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Blood_Sample Blood Sample Add_IS Add Deuterated Ethanol Internal Standard Blood_Sample->Add_IS Vial Transfer to Headspace Vial Add_IS->Vial Seal Seal Vial Vial->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Peak_Integration Peak Area Integration (Analyte and IS) GCMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantify Ethanol Concentration Calibration->Quantification Protein_Ligand_NMR cluster_NMR_Experiment NMR Experiment cluster_Analysis Data Analysis Protein Purified Protein (Optionally Isotopically Labeled) Deuterated_Solvent Deuterated Solvent (e.g., Ethanol-d6, D2O) Protein->Deuterated_Solvent Ligand Ligand of Interest Ligand->Deuterated_Solvent NMR_Protein_Alone Acquire NMR Spectrum of Protein Alone Deuterated_Solvent->NMR_Protein_Alone NMR_Protein_Ligand Acquire NMR Spectrum of Protein + Ligand Deuterated_Solvent->NMR_Protein_Ligand CSP Chemical Shift Perturbation (CSP) Analysis NMR_Protein_Alone->CSP Titration Perform Titration (Varying Ligand Concentration) NMR_Protein_Ligand->Titration Titration->CSP Binding_Site Identify Binding Site CSP->Binding_Site Affinity Determine Binding Affinity (Kd) CSP->Affinity

References

Safety and Handling of Ethanol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for ethanol-d5 (C2D5OH), a deuterated isotopologue of ethanol. While its chemical properties are similar to ethanol, the substitution of deuterium for hydrogen warrants specific considerations for its safe use in laboratory and research settings, particularly in applications like Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies.[1][2][3] This guide outlines the key hazards, exposure limits, handling procedures, and emergency protocols to ensure the safety of personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

The substitution of hydrogen with deuterium atoms results in a slight increase in molecular weight and minor changes to some physical properties compared to non-deuterated ethanol. These properties are crucial for understanding its behavior in experimental setups and for risk assessment.

PropertyValue for this compoundValue for Ethanol (for comparison)Source(s)
Molecular Formula C2HD5OC2H6O[2][3]
Molecular Weight 51.10 g/mol 46.07 g/mol [1][2]
Appearance Colorless liquidColorless liquid[4]
Boiling Point 78-79 °C78.37 °C[2][4][5]
Flash Point 9 °C (closed cup)~13 °C (closed cup)[4][6]
Density 0.871 g/mL at 25 °C0.789 g/cm³ at 20 °C[2][3][5]
Vapor Density No data available1.59 (Air = 1)[7]
Autoignition Temperature No data available~363 °C[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause eye irritation.[9][10]

  • Flammability: It is a highly flammable liquid and vapor.[9][10] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[11]

  • Health Hazards: Causes serious eye irritation.[9][10] Ingestion may cause symptoms similar to ethanol intoxication, including headache, nausea, and vomiting.[12]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.[9]

  • H319: Causes serious eye irritation.[9]

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For handling volumes greater than 500 mL, a chemical fume hood is recommended to prevent the buildup of flammable vapors.[12]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific task.

PPE TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[4][11]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and changed promptly if contaminated.[4][12]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities, flame-retardant and antistatic protective clothing may be necessary.To protect skin from splashes and in case of fire.[4]
Respiratory Protection An air-purifying respirator with appropriate cartridges may be necessary for large spills or in poorly ventilated areas.To prevent inhalation of high concentrations of vapor.[4]
Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for ethanol can be used as a guideline.

OrganizationLimit
OSHA (PEL) 1000 ppm (1900 mg/m³) - TWA
NIOSH (REL) 1000 ppm (1900 mg/m³) - TWA
ACGIH (TLV) 1000 ppm - STEL

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the quality of the deuterated solvent.

Handling
  • Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

  • Take precautionary measures against static discharge.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of vapor or mist.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed to prevent evaporation and absorption of atmospheric moisture.[4]

  • Store away from incompatible materials such as oxidizing agents, alkali metals, and ammonia.

Experimental Protocols

General Laboratory Handling Protocol

This protocol outlines the general steps for safely handling this compound in a research laboratory.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Work in a well-ventilated area, preferably a fume hood.

    • Have a spill kit readily available.

  • Transfer:

    • Use a clean, dry syringe or pipette for transferring the solvent.

    • To minimize exposure to atmospheric moisture, consider using a dry, inert atmosphere (e.g., nitrogen or argon).[13]

    • Avoid pouring directly from the bottle, especially for small quantities.

  • Use:

    • Keep the container closed when not in use.

    • If heating is required, use a water bath or heating mantle, not an open flame.

  • Post-handling:

    • Wipe down the work area with a suitable cleaning agent.

    • Dispose of any contaminated materials as hazardous waste.

    • Wash hands thoroughly after handling.

Protocol for Preparing an NMR Sample

This protocol provides a detailed methodology for preparing an NMR sample with this compound, a common application for this solvent.

  • Glassware Preparation:

    • Thoroughly clean the NMR tube and any other glassware with a suitable solvent (e.g., acetone) and deionized water.[14]

    • Dry the glassware in an oven at approximately 150°C for at least 4 hours (overnight is recommended) to remove residual water.[13][14]

    • Allow the glassware to cool in a desiccator under vacuum or in the presence of a desiccant.[13][14]

  • Sample Preparation:

    • Work in a dry environment, such as a glove box or under a stream of inert gas, to minimize water contamination.[13]

    • Accurately weigh the desired amount of the sample into a clean, dry vial.

    • Add the required volume of this compound to the vial using a clean, dry syringe or micropipette.[15]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[15]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to the NMR tube using a clean Pasteur pipette.[16]

    • Ensure the liquid height in the tube is sufficient for the NMR spectrometer (typically around 4-5 cm).[15]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.[15]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: A water jet may be ineffective.[17]

  • Specific Hazards: Vapors can form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures (Spills)
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain.[12] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows and Logical Relationships

Hierarchy of Controls for this compound Handling

HierarchyOfControls Elimination Elimination (e.g., Is the solvent necessary?) Substitution Substitution (e.g., Use a less hazardous solvent) Elimination->Substitution If not possible Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering If not possible Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative Supplement with PPE Personal Protective Equipment (e.g., Goggles, gloves, lab coat) Administrative->PPE Last line of defense

Caption: Hierarchy of controls for minimizing risks associated with this compound.

Safe Handling Workflow for this compound

SafeHandlingWorkflow Start Start: Prepare for Handling RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select and Don Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea TransferSolvent Transfer this compound Using Proper Technique PrepareWorkArea->TransferSolvent ConductExperiment Conduct Experiment TransferSolvent->ConductExperiment Cleanup Clean Work Area and Equipment ConductExperiment->Cleanup WasteDisposal Dispose of Waste Properly Cleanup->WasteDisposal RemovePPE Remove and Store/Dispose of PPE WasteDisposal->RemovePPE End End RemovePPE->End SpillResponseDecisionTree Spill This compound Spill Occurs AssessSize Assess Spill Size and Risk Spill->AssessSize SmallSpill Small Spill (<1L) No immediate danger AssessSize->SmallSpill Small LargeSpill Large Spill (>1L) or Immediate Danger AssessSize->LargeSpill Large AlertPersonnel Alert Personnel in the Area SmallSpill->AlertPersonnel Evacuate Evacuate the Area LargeSpill->Evacuate Cleanup Trained Personnel Clean Up Spill with Appropriate Kit AlertPersonnel->Cleanup CallEmergency Call Emergency Services Evacuate->CallEmergency Dispose Dispose of Waste as Hazardous Cleanup->Dispose

References

An In-Depth Technical Guide to Ethanol-d5: Properties, Structure, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethanol-d5 (CD₃CD₂OH), a deuterated isotopologue of ethanol. Its primary utility in scientific research stems from the distinct physical and spectral properties imparted by the substitution of five hydrogen atoms with deuterium. This guide details its molecular characteristics, applications in analytical methodologies, and provides a sample experimental protocol for its use as an internal standard.

Core Properties of this compound

This compound is a colorless liquid that is chemically similar to ethanol but possesses a higher molecular weight and different vibrational frequencies due to the presence of deuterium. These characteristics make it an invaluable tool in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₂HD₅O or CD₃CD₂OH
Molecular Weight 51.10 g/mol
CAS Number 1859-08-1
Boiling Point 78-79 °C
Density 0.871 g/mL at 25 °C
Refractive Index n20/D 1.358
Isotopic Purity Typically ≥99.5 atom % D
Appearance Clear, colorless liquid
Solubility Soluble in DMSO, slightly soluble in Chloroform
Molecular Structure

The structure of this compound is identical to that of ethanol, with the exception of the isotopic substitution at the ethyl group. The hydroxyl proton remains as ¹H.

Molecular structure of this compound (CD₃CD₂OH).

Applications in Research and Drug Development

This compound is a critical tool in various stages of research and development, primarily due to its utility as an internal standard and a tracer in metabolic studies.

Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Because this compound has nearly identical chemical and physical properties to ethanol, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects.[1] However, its mass is shifted by +5 amu, allowing it to be clearly distinguished from unlabeled ethanol by the mass spectrometer.[1] This enables highly accurate and precise quantification of ethanol in complex biological matrices such as blood, serum, and urine.[2][3]

This application is crucial in:

  • Pharmacokinetic studies: To accurately measure the absorption, distribution, metabolism, and excretion of ethanol.[2]

  • Forensic toxicology: For the precise determination of blood alcohol content.[4][5]

  • Drug development: To study drug-alcohol interactions and the effect of new chemical entities on ethanol metabolism.

Tracer in Metabolic Studies

This compound can be used as a tracer to investigate metabolic pathways in vivo.[2][6] By administering this compound and tracking the appearance of its deuterated metabolites, researchers can elucidate the kinetics and pathways of ethanol metabolism. For instance, it has been used to study the first-pass metabolism of ethanol by distinguishing between orally administered ethanol and intravenously infused this compound.[2]

Solvent in NMR Spectroscopy

Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid large, interfering solvent signals in the proton (¹H) NMR spectrum. While fully deuterated ethanol-d6 (CD₃CD₂OD) is more common as an NMR solvent, this compound (CD₃CD₂OH) can be used in specific applications where the hydroxyl proton signal is of interest for studying exchange phenomena.

Experimental Protocol: Quantification of Ethanol in Serum using GC-MS

This section provides a representative protocol for the quantitative analysis of ethanol in serum using this compound as an internal standard, primarily employing a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. This protocol is a composite of methodologies described in the literature.[2][3][7][8]

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Cal_Curve Prepare Calibration Curve (Ethanol Standards) Spike Spike Calibrators, QCs, & Samples with this compound Cal_Curve->Spike IS_Stock Prepare Internal Standard (this compound Stock) IS_Stock->Spike Headspace Incubate and Sample Headspace Spike->Headspace Serum_Sample Collect Serum Samples & Quality Controls (QCs) Serum_Sample->Spike GC Gas Chromatographic Separation Headspace->GC MS Mass Spectrometric Detection (Scan or SIM mode) GC->MS Integration Peak Area Integration (Ethanol & this compound) MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Quant Quantify Ethanol Concentration from Calibration Curve Ratio->Quant

Workflow for Ethanol Quantification by HS-GC-MS.
Methodology

1. Preparation of Standards and Reagents:

  • Ethanol Stock Solution: Prepare a certified 1 g/L stock solution of ethanol in deionized water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 g/L) by serially diluting the ethanol stock solution with deionized water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 0.5 g/L in deionized water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range using a separate ethanol stock solution.

2. Sample Preparation:

  • Label 20 mL headspace vials for each calibrator, QC, and unknown serum sample.

  • Add 0.25 mL of the serum sample, calibrator, or QC to the respective vial.

  • To each vial, add 25 µL of the this compound internal standard working solution.[3]

  • For serum samples, it is common to add a salt, such as 0.2 g of sodium sulfate, to increase the vapor pressure of the volatile components.[3]

  • Immediately seal the vials tightly with PTFE-lined septa and aluminum caps.

  • Vortex each vial for 10 seconds to ensure thorough mixing.

3. Headspace GC-MS Parameters:

  • Headspace Autosampler:

    • Oven Temperature: 60-80 °C[9]

    • Incubation/Equilibration Time: 15 minutes[9]

    • Injection Volume: 1 mL of the headspace gas

  • Gas Chromatograph (GC):

    • Injector Temperature: 130-200 °C

    • Column: A capillary column suitable for blood alcohol analysis, such as a DB-ALC1 or VF-624ms (e.g., 60 m x 0.32 mm, 1.8 µm film thickness).[3][5]

    • Carrier Gas: Helium at a constant flow or pressure.

    • Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped at 10 °C/min to 180 °C and held for 1 minute.[3]

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 200-230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity and specificity.

      • Ions for Ethanol (m/z): 45 (quantifier), 46, 31.

      • Ions for this compound (m/z): 49 or 50 (quantifier), 34.

4. Data Analysis:

  • Integrate the peak areas for the quantifier ions of both ethanol and this compound.

  • Calculate the peak area ratio of ethanol to this compound for all standards, QCs, and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethanol standards. A linear regression with a weighting factor of 1/x is typically used.

  • Determine the concentration of ethanol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The results for the QC samples must fall within predefined accuracy and precision limits (e.g., ±15%).

This guide provides a foundational understanding of this compound and its critical role in modern analytical science. By leveraging its unique isotopic properties, researchers can achieve high levels of accuracy and gain deeper insights into biological and chemical systems.

References

Unraveling Metabolic Fates: An In-depth Technical Guide to Isotopic Labeling with Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of ethanol-d5 (C2D5OH) as a stable isotope tracer. This compound, a deuterated form of ethanol, serves as a powerful tool in metabolic research, pharmacokinetic studies, and analytical chemistry, offering a non-radioactive method to trace the metabolic fate of ethanol and its downstream products. Its unique mass signature allows for precise differentiation from its endogenous counterpart, enabling detailed investigation of complex biological systems.

Core Applications of this compound Labeling

The versatility of this compound has led to its adoption in a variety of research and development applications:

  • Metabolic Tracing and Flux Analysis: By introducing this compound into a biological system, researchers can track the incorporation of deuterium into various metabolites. This provides invaluable insights into the activity of metabolic pathways, identifies novel biotransformations, and allows for the quantification of metabolic fluxes. This is particularly relevant in studying the impact of disease states or drug interventions on ethanol metabolism.

  • Pharmacokinetic and Bioavailability Studies: this compound is instrumental in determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). It is frequently used in studies of first-pass metabolism, where the extent of ethanol breakdown in the gut and liver before it reaches systemic circulation is quantified.[1][2][3][4][5] Co-administration of deuterated and non-deuterated ethanol via different routes allows for precise measurement of bioavailability.[4]

  • Internal Standard in Quantitative Analysis: Due to its chemical similarity to ethanol and its distinct mass, this compound is an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[6] Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of ethanol in biological matrices like blood, plasma, and urine.[4][7]

  • Mechanistic Enzymology: The kinetic isotope effect (KIE) observed with deuterated substrates can be exploited to elucidate enzymatic reaction mechanisms. The heavier mass of deuterium can lead to a slower rate of bond cleavage, providing information about the rate-limiting steps in enzymatic catalysis.

Quantitative Data in this compound Research

The use of this compound generates a wealth of quantitative data that is crucial for interpreting experimental outcomes. The following tables summarize key data from analytical validation and pharmacokinetic studies.

ParameterValueMatrixAnalytical MethodReference
Linearity Range1 - 30 mmol/LSerumGC-MS[1][4]
Limit of Quantification (LOQ)1 mmol/LSerumGC-MS[1][4]
Analytical Imprecision (CV)<10%SerumGC-MS[1][4]
Analytical Recovery>90%SerumGC-MS[1][4]
Linearity (r²)>0.999Whole BloodHeadspace GC-MS[8]
Limit of Detection (LOD)0.05 mg/mLBloodDI-GC-MS[8]
Limit of Quantification (LOQ)0.2 mg/mLBloodDI-GC-MS[8]

Table 1: Summary of Analytical Method Validation Parameters for Ethanol Quantification using a Deuterated Internal Standard.

ParameterValue (Men)Value (Women)ConditionsReference
Total First-Pass Metabolism9.1% ± 4.0%8.4% ± 3.1%Oral d3-ethanol with IV ethanol[9]
Blood Ethanol Disappearance Rate3.19 ± 0.48 mmol/L·hr3.92 ± 0.40 mmol/L·hrPost-lunch[9]
Volume of Distribution (Ethanol)0.7 L/kg0.6 L/kgGeneral[10][11]
Elimination Rate (Zero-Order)0.10 - 0.25 g/(L·h)-General[12]

Table 2: Selected Pharmacokinetic Parameters of Ethanol from Studies Utilizing Deuterated Analogs.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in stable isotope tracing studies. The following sections outline key experimental protocols for in vivo metabolic tracing with this compound.

Protocol 1: In Vivo Administration of this compound in a Mouse Model

This protocol describes the oral administration of this compound to mice for the purpose of tracing its metabolism.

Materials:

  • This compound (98%+ isotopic purity)

  • Saline solution (0.9% NaCl) or water for dilution

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Animal scale

  • Appropriate mouse strain (e.g., C57BL/6J)

Procedure:

  • Acclimation: Individually house mice and allow them to acclimate to the housing conditions for at least one week prior to the experiment.[10]

  • Fasting (Optional): Depending on the experimental design, fast the mice overnight (e.g., 12-16 hours) with free access to water to ensure complete absorption of the tracer.

  • Tracer Preparation: Prepare the dosing solution by diluting this compound in saline or water to the desired concentration. A common dose for acute ethanol studies in mice is in the range of 1.5 - 4 g/kg body weight.[13]

  • Dosing: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound solution. Administer the solution via oral gavage. For a 2 g/kg dose, a 20% v/v solution would be administered at a volume of 10 µL/g body weight.

  • Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture. Tissues of interest (e.g., liver, brain) can be collected at the terminal time point.

  • Sample Processing: Immediately process blood to plasma or serum and snap-freeze tissues in liquid nitrogen. Store all samples at -80°C until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of this compound in Plasma

This protocol details the preparation of plasma samples for the quantification of ethanol and this compound using headspace GC-MS.

Materials:

  • Frozen plasma samples

  • Internal standard solution (e.g., n-propanol in water, or a different deuterated ethanol isotopologue if quantifying this compound)

  • Headspace vials (20 mL) with caps and septa

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Pipette a precise volume of plasma (e.g., 100 µL) into a headspace vial.

  • Internal Standard Addition: Add a precise volume of the internal standard solution to the vial.

  • Sealing: Immediately cap and crimp the vial to prevent the evaporation of volatile compounds.

  • Vortexing: Vortex the vial for 10-20 seconds to ensure thorough mixing.

  • Incubation: Place the vials in the headspace autosampler, which will heat the samples (e.g., 60-80°C) for a set period (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: The automated headspace system will then inject a portion of the headspace gas into the GC-MS for analysis.

Protocol 3: GC-MS Analysis for Ethanol and this compound

This section provides typical GC-MS parameters for the analysis of ethanol and its deuterated isotopologue.

Gas Chromatograph (GC) Parameters:

  • Column: A capillary column suitable for volatile compound analysis (e.g., DB-624, Rtx-BAC1).

  • Injector Temperature: 200-250°C.

  • Oven Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Headspace or direct liquid injection.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • For Ethanol (C2H5OH): Monitor characteristic ions such as m/z 45, 31, and 29.

    • For this compound (C2D5OH): Monitor characteristic ions such as m/z 34, 40, and 51.

  • Dwell Time: Set appropriately for each ion to ensure adequate data points across the chromatographic peak.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in this compound isotopic labeling studies.

Ethanol_Metabolism_Pathway cluster_cytosol Cytosol cluster_microsome Microsome (ER) cluster_mitochondria Mitochondria cluster_downstream Further Metabolism Ethanol_d5 This compound Acetaldehyde_d4 Acetaldehyde-d4 Ethanol_d5->Acetaldehyde_d4 ADH (Alcohol Dehydrogenase) NAD_ADH NAD+ Acetaldehyde_d4_Mito Acetaldehyde-d4 Acetaldehyde_d4->Acetaldehyde_d4_Mito NADH_ADH NADH + H+ NAD_ADH->NADH_ADH Ethanol_d5_MEOS This compound Acetaldehyde_d4_MEOS Acetaldehyde-d4 Ethanol_d5_MEOS->Acetaldehyde_d4_MEOS CYP2E1 (MEOS) NADPH_MEOS NADPH + H+ + O2 Acetaldehyde_d4_MEOS->Acetaldehyde_d4_Mito NADP_MEOS NADP+ + 2H2O NADPH_MEOS->NADP_MEOS Acetate_d3 Acetate-d3 Acetaldehyde_d4_Mito->Acetate_d3 ALDH2 (Aldehyde Dehydrogenase 2) NAD_ALDH NAD+ AcetylCoA_d3 Acetyl-CoA-d3 Acetate_d3->AcetylCoA_d3 ACSS2 NADH_ALDH NADH + H+ NAD_ALDH->NADH_ALDH TCA_Cycle TCA Cycle AcetylCoA_d3->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA_d3->Fatty_Acid_Synthesis

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Vivo Experiment cluster_analysis Phase 3: Sample Analysis cluster_interpretation Phase 4: Data Interpretation A Define Research Question (e.g., First-Pass Metabolism) B Select Animal Model and Tracer (this compound) A->B C Determine Dosing Route and Time Points B->C D Prepare this compound Dosing Solution C->D E Administer Tracer (e.g., Oral Gavage) D->E F Collect Biological Samples (Blood, Tissues) at Time Points E->F G Sample Preparation (e.g., Protein Precipitation, Derivatization) F->G H GC-MS Analysis (Quantification of this compound and Metabolites) G->H I Data Processing (Peak Integration, Isotope Correction) H->I J Pharmacokinetic Modeling or Metabolic Flux Analysis I->J K Statistical Analysis and Visualization J->K L Biological Interpretation and Conclusion K->L

Caption: In-Vivo this compound Tracing Workflow.

References

The Deuterated Advantage: A Technical Guide to the Benefits of Ethanol-d5 in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical and biomedical research, precision, and reliability are paramount. The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) has emerged as a powerful yet nuanced tool in drug discovery, metabolic studies, and quantitative analysis. This guide provides an in-depth exploration of the benefits of using ethanol-d5 (CD₃CD₂OH) over its non-deuterated counterpart, ethanol (CH₃CH₂OH). We will delve into the core principles that underpin these advantages, present quantitative data, and provide detailed experimental methodologies for its application.

The Foundation: Physicochemical Properties and the Kinetic Isotope Effect

The substitution of five hydrogen atoms with deuterium in the ethanol molecule results in a subtle but significant alteration of its physicochemical properties. This difference is the bedrock upon which the advantages of this compound are built.

Comparative Physicochemical Properties

The primary distinction between ethanol and this compound lies in their molecular weight. This seemingly minor change has cascading effects on other physical properties, which are crucial in analytical applications.

PropertyEthanol (CH₃CH₂OH)This compound (CD₃CD₂OH)Significance in Research
Molecular Weight 46.07 g/mol [1][2]51.10 g/mol [3][4]Enables mass spectrometric differentiation.
Boiling Point 78.37 °C[5][6]78-79 °C[7][8]Minimal difference ensures similar behavior in chromatographic systems.
Density (at 20°C) 0.789 g/cm³[9]~0.871 g/mL (at 25°C)[4][7]Slight difference, generally not impactful for most applications.
Refractive Index (at 20°C) 1.361[10]1.358[7][8]Minor difference, indicating similar interaction with light.

Table 1: Comparison of key physicochemical properties of ethanol and this compound.

The Kinetic Isotope Effect (KIE)

The most profound consequence of deuteration in a biological context is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. This phenomenon is a cornerstone of "deuterated drug" development, where strategic deuteration can slow down drug metabolism, potentially improving its pharmacokinetic profile.

This compound as the Gold Standard Internal Standard in Quantitative Analysis

In quantitative mass spectrometry (MS), particularly in complex biological matrices, variability arising from sample preparation and instrument response can significantly impact accuracy and precision. An internal standard (IS) that closely mimics the analyte's behavior is essential for reliable results. Deuterated compounds, such as this compound, are widely regarded as the "gold standard" for this purpose.

The primary benefit of using this compound as an internal standard is its near-identical chemical and physical behavior to non-deuterated ethanol during extraction, chromatography, and ionization.[11] However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization efficiency effectively normalize variations, leading to highly accurate and reproducible quantification.

Logical Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical flow of using a deuterated internal standard in a quantitative analytical workflow.

Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quant Quantification Sample Biological Sample (e.g., Blood, Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Addition of IS Extract Analyte Extraction Spike->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Acquisition (Signal for Analyte and IS) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Ratio

Internal Standard Workflow Diagram

Experimental Protocol: Quantification of Ethanol in Blood using this compound as an Internal Standard by Headspace GC-MS

This protocol outlines a standard procedure for the determination of ethanol concentration in whole blood, a common application in clinical and forensic toxicology.

Materials and Reagents
  • Ethanol (certified standard)

  • This compound (isotopic purity >99%)

  • Deionized water

  • Whole blood (blank, for calibration standards)

  • Sodium fluoride (preservative)

  • Potassium oxalate (anticoagulant)

  • Headspace vials (20 mL) with PTFE-lined septa and caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

Preparation of Solutions
  • Ethanol Stock Standard (10 mg/mL): Accurately weigh 1.0 g of ethanol and dissolve in 100 mL of deionized water.

  • This compound Internal Standard Stock (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of deionized water.

  • Working Internal Standard (100 µg/mL): Dilute the this compound stock solution 1:10 with deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank whole blood with the ethanol stock standard to achieve concentrations ranging from 0.01 to 0.5 mg/mL.

Sample Preparation
  • To a 20 mL headspace vial, add 0.5 mL of the calibration standard or unknown blood sample.

  • Add 1.0 mL of the working internal standard solution (100 µg/mL this compound) to each vial.

  • Immediately seal the vials with PTFE-lined septa and caps.

  • Vortex each vial for 10 seconds.

GC-MS Parameters
  • GC Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent

  • Oven Program: Isothermal at 40°C for 5 minutes

  • Injector: Split mode, 200°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Interface Temperature: 230°C

  • Ion Source Temperature: 200°C

  • MS Mode: Selected Ion Monitoring (SIM)

    • Ethanol: m/z 45, 31

    • This compound: m/z 49, 34

Data Analysis
  • Generate a calibration curve by plotting the ratio of the peak area of ethanol to the peak area of this compound against the concentration of the ethanol calibration standards.

  • Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Application in Pharmacokinetic and Metabolic Studies

This compound is an invaluable tool for elucidating the pharmacokinetics and metabolism of ethanol. Its near-identical pharmacokinetic profile to non-deuterated ethanol allows it to be used as a tracer to distinguish between simultaneously administered oral and intravenous doses, enabling the precise study of first-pass metabolism.[12]

Ethanol Metabolism Signaling Pathway

The metabolism of ethanol primarily occurs in the liver via two main pathways: the alcohol dehydrogenase (ADH) pathway and the microsomal ethanol-oxidizing system (MEOS).

Ethanol Metabolism cluster_cytosol Cytosol cluster_microsome Microsome (ER) cluster_mitochondria Mitochondria Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde_c Acetaldehyde Acetaldehyde_mito Acetaldehyde Acetaldehyde_c->Acetaldehyde_mito ADH->Acetaldehyde_c NAD+ -> NADH MEOS Microsomal Ethanol-Oxidizing System (MEOS) (CYP2E1) Acetaldehyde_m Acetaldehyde MEOS->Acetaldehyde_m NADPH + H+ -> NADP+ Acetaldehyde_m->Acetaldehyde_mito Ethanol_m->MEOS ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde_mito->ALDH Acetate Acetate Enters Citric Acid Cycle Enters Citric Acid Cycle Acetate->Enters Citric Acid Cycle ALDH->Acetate NAD+ -> NADH

Ethanol Metabolism Pathway

Experimental Protocol: Investigating First-Pass Metabolism of Ethanol Using a Dual-Labeling Approach

This protocol is adapted from studies designed to quantify the extent of first-pass metabolism of ethanol.[12][13]

Study Design

A crossover study design is employed where subjects receive both oral and intravenous ethanol.

  • Phase 1: Subjects receive an oral dose of non-deuterated ethanol and a simultaneous intravenous infusion of this compound.

  • Phase 2 (after washout): Subjects receive an oral dose of this compound and a simultaneous intravenous infusion of non-deuterated ethanol.

Materials and Methods
  • Dosing Solutions: Sterile, pharmaceutical-grade ethanol and this compound solutions for oral and intravenous administration.

  • Subjects: Healthy volunteers, fasted overnight.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-dosing.

  • Sample Analysis: Blood samples are analyzed for both ethanol and this compound concentrations using the GC-MS method described in Section 3.

Pharmacokinetic Analysis
  • Calculate the Area Under the Curve (AUC): Determine the AUC for both ethanol and this compound for both oral (po) and intravenous (iv) routes of administration.

  • Calculate Bioavailability (F): The absolute bioavailability (F) of oral ethanol is calculated using the following formula:

    F = (AUCpo / Dosepo) / (AUCiv / Doseiv)

    where the AUC and Dose for the deuterated and non-deuterated forms are used appropriately depending on the study phase.

  • Calculate First-Pass Metabolism: The extent of first-pass metabolism is calculated as:

    First-Pass Metabolism = 1 - F

Conclusion

The use of this compound offers significant advantages over non-deuterated ethanol in a variety of research and development applications. As a "gold standard" internal standard in quantitative mass spectrometry, it provides unparalleled accuracy and precision. In pharmacokinetic and metabolic studies, its utility as a stable isotope tracer enables the elucidation of complex physiological processes such as first-pass metabolism. The subtle yet powerful impact of deuteration, primarily through the kinetic isotope effect, also opens avenues for the development of novel therapeutics with improved metabolic profiles. For researchers, scientists, and drug development professionals, a thorough understanding and application of deuterated compounds like this compound are essential for advancing scientific knowledge and developing safer, more effective medicines.

References

The Solubility of Ethanol-d5 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethanol-d5 (deuterated ethanol) in a variety of common laboratory solvents. Given the critical role of solvent selection in experimental design, particularly in fields such as NMR spectroscopy, mass spectrometry, and drug formulation, a thorough understanding of the solubility profile of this compound is essential. This document outlines the expected solubility based on the principle of "like dissolves like" and the known properties of ethanol, presents this information in a clear tabular format, and provides a general experimental protocol for determining solvent miscibility.

Core Principle: Isotopic Substitution and Solubility

This compound (CD3CD2OH) is an isotopologue of ethanol (CH3CH2OH) where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a slightly higher molecular weight (51.10 g/mol for this compound vs. 46.07 g/mol for ethanol) and density. However, the fundamental molecular structure, polarity, and the presence of a hydroxyl group capable of hydrogen bonding remain unchanged. Consequently, the solubility and miscibility characteristics of this compound are expected to be nearly identical to those of non-deuterated ethanol. The principle of "like dissolves like" remains the guiding factor: polar solvents are more likely to be miscible with the polar this compound molecule, while nonpolar solvents will exhibit lower miscibility.

Solubility Data

Based on the established solubility of ethanol, the following table summarizes the expected solubility of this compound in common laboratory solvents. For practical purposes in a laboratory setting, "miscible" indicates that the two solvents will form a homogeneous solution in all proportions.

SolventChemical FormulaPolarityExpected Solubility of this compound
WaterH₂OVery HighMiscible
MethanolCH₃OHHighMiscible
AcetoneC₃H₆OHighMiscible
AcetonitrileC₂H₃NHighMiscible
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSoluble[1]
Dichloromethane (DCM)CH₂Cl₂MediumMiscible
ChloroformCHCl₃MediumSlightly Soluble[1]
Tetrahydrofuran (THF)C₄H₈OMediumMiscible
Ethyl AcetateC₄H₈O₂MediumMiscible
TolueneC₇H₈LowMiscible[2]
BenzeneC₆H₆LowMiscible[2]
HexaneC₆H₁₄Very LowPartially Miscible/Immiscible
HeptaneC₇H₁₆Very LowImmiscible
Diethyl EtherC₄H₁₀OLowMiscible[2]
Carbon TetrachlorideCCl₄Very LowMiscible[2]

Note: The solubility of ethanol, and by extension this compound, in alkanes is limited. For instance, ethanol is miscible with alkanes up to undecane, but mixtures with dodecane and higher alkanes show a miscibility gap at certain temperatures[2].

Experimental Protocol for Determining Solvent Miscibility

This section details a general protocol for visually determining the miscibility of this compound with a test solvent. This method is a common and straightforward initial assessment in a laboratory setting.[3]

Objective: To determine if this compound and a selected solvent are miscible, partially miscible, or immiscible.

Materials:

  • This compound

  • Test solvent(s)

  • Small, clear glass vials or test tubes with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer (optional)

  • Proper personal protective equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform the procedure in a well-ventilated fume hood.

  • Initial Addition: In a clean vial, add a known volume of the test solvent (e.g., 1 mL).

  • Addition of this compound: To the same vial, add an equal volume of this compound (e.g., 1 mL).

  • Mixing: Cap the vial securely and gently invert it several times. For more thorough mixing, use a vortex mixer for a few seconds.

  • Observation:

    • Miscible: If the two liquids mix completely to form a single, clear, homogeneous phase with no visible interface, they are considered miscible.

    • Immiscible: If two distinct layers are formed, the liquids are immiscible. Note which solvent is in the upper and lower layer to get a qualitative sense of their relative densities.

    • Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that separates over time, or if the volumes of the layers change upon mixing, the liquids are partially miscible.

  • Varying Proportions (Optional but Recommended): To further confirm miscibility, repeat the experiment with different ratios of the two solvents (e.g., 1:3 and 3:1 of this compound to the test solvent). True miscibility will result in a single phase at all proportions.

  • Documentation: Record the observations for each solvent pair, including the appearance of the mixture and the number of phases present.

For more precise determination of solubility, especially for solids or partially soluble liquids, techniques such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be employed to quantify the concentration of the solute in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound in a given solvent.

G Workflow for Determining this compound Solubility start Start prep Prepare Materials: - this compound - Test Solvent - Glassware & PPE start->prep mix Mix Equal Volumes of this compound and Test Solvent prep->mix observe Observe Mixture mix->observe miscible Homogeneous Single Phase: Record as Miscible observe->miscible Yes immiscible Two Distinct Layers: Record as Immiscible observe->immiscible No, clear separation partial Cloudy/Emulsion/Layer Volume Change: Record as Partially Miscible observe->partial No, cloudy/emulsion end End miscible->end immiscible->end partial->end

Caption: A flowchart outlining the experimental steps for the visual determination of this compound miscibility with a test solvent.

This guide provides a foundational understanding of the solubility of this compound for laboratory professionals. While the provided data is based on the well-established properties of ethanol, it is always recommended to perform experimental verification for critical applications.

References

Methodological & Application

Application Notes and Protocols for the Quantitation of Ethanol using Ethanol-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ethanol in biological matrices, such as blood and serum, using ethanol-d5 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, offering high accuracy and precision by compensating for variations in sample preparation and instrument response.

Introduction

Accurate and reliable quantification of ethanol is crucial in various fields, including clinical and forensic toxicology, and in drug development studies where the effects of ethanol on drug metabolism and safety are evaluated. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile compounds like ethanol.

The principle of this method involves the addition of a known amount of a stable isotope-labeled internal standard, this compound (CD3CD2OH), to the samples and calibrators. This compound is an ideal internal standard as it shares very similar chemical and physical properties with ethanol, ensuring that it behaves almost identically during sample preparation and analysis. However, due to its higher mass, it can be distinguished from the unlabeled ethanol by the mass spectrometer. The concentration of ethanol in the sample is determined by calculating the ratio of the response of ethanol to the response of the known concentration of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis for the quantification of ethanol in blood or serum using this compound as an internal standard.

Materials and Reagents
  • Ethanol (Absolute, ≥99.5%)

  • This compound (CD3CD2OH, ≥98 atom % D)

  • Deionized Water

  • Blank human blood/serum (verified to be ethanol-free)

  • Headspace vials (20 mL) with caps and septa

  • Pipettes and tips

Preparation of Standards and Internal Standard Solution

Internal Standard Working Solution (ISWS):

  • Prepare a stock solution of this compound by dissolving a known amount in deionized water to achieve a concentration of 1 mg/mL.

  • Prepare the Internal Standard Working Solution by diluting the stock solution with deionized water to a final concentration of 10 µg/mL.

Calibration Standards:

  • Prepare a stock solution of ethanol by dissolving a known amount in deionized water to achieve a concentration of 1 mg/mL.

  • Perform serial dilutions of the ethanol stock solution with deionized water to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Quality Control (QC) Samples:

Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking blank blood or serum with the ethanol stock solution.

Sample Preparation
  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 20 mL headspace vial.

  • Add 100 µL of the Internal Standard Working Solution (10 µg/mL this compound) to each vial.

  • Add 800 µL of deionized water to each vial to bring the total volume to 1 mL.

  • Immediately seal the vials with a cap and septum.

  • Vortex each vial for 5-10 seconds to ensure thorough mixing.

GC-MS Instrumentation and Parameters

The analysis is performed using a headspace autosampler coupled to a GC-MS system. The following are typical instrument parameters that may require optimization for your specific instrumentation.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Headspace Autosampler
Oven Temperature80 °C
Needle Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time15 minutes
Injection Volume1 mL (gas phase)
Gas Chromatograph
Injection Port Temperature200 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Split Ratio20:1
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Oven Temperature ProgramInitial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 120 °C, hold for 2 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Interface Temperature250 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, specific ions for ethanol and this compound are monitored. The following ions are recommended based on the mass spectral fragmentation of ethanol and deuterated ethanols.

Table 2: Selected Ions for Quantification and Confirmation

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Ethanol3145
This compound3649

Data Analysis and Quantitative Data Summary

The concentration of ethanol in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the ethanol quantifier ion to the peak area of the this compound quantifier ion against the concentration of the ethanol calibration standards. The concentration of ethanol in the unknown samples is then calculated from this calibration curve.

The following tables summarize typical quantitative data obtained from method validation studies for the analysis of ethanol using a deuterated internal standard.[1]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range1 to 30 mmol/L
Correlation Coefficient (r²)> 0.995
Limit of Quantification (LOQ)1 mmol/L
Analytical Precision (CV%)< 10%
Analytical Recovery> 90%

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of ethanol using this compound as an internal standard by headspace GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Blood/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Dilute Dilute with Water Add_IS->Dilute Vortex Vortex Mix Dilute->Vortex Headspace_Vial Transfer to Headspace Vial Vortex->Headspace_Vial Headspace Headspace Autosampler Headspace_Vial->Headspace GC Gas Chromatography (Separation) Headspace->GC MS Mass Spectrometry (Detection - SIM) GC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Ethanol/Ethanol-d5) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantify Ethanol Concentration Calibration->Quantification

Figure 1. Experimental workflow for ethanol analysis.
Logical Relationship of Internal Standard Method

The diagram below illustrates the logical principle of using an internal standard for quantitative analysis.

internal_standard_logic Analyte Analyte (Ethanol) Sample_Prep Sample Preparation (e.g., extraction, dilution) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Analyte_Response Analyte Response (Peak Area) MS_Detection->Analyte_Response IS_Response IS Response (Peak Area) MS_Detection->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration

Figure 2. Principle of the internal standard method.

References

Protocol for Using Ethanol-d5 in NMR Spectroscopy: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective utilization of ethanol-d5 (CD₃CD₂OH) in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound serves as a valuable deuterated solvent and can be employed as an internal standard for quantitative NMR (qNMR) studies.

Introduction to this compound in NMR Spectroscopy

This compound is a deuterated isotopologue of ethanol where the five hydrogen atoms on the ethyl group have been replaced with deuterium. The hydroxyl proton remains, making it a useful tool for specific NMR applications. Its primary uses in NMR include:

  • As a deuterated solvent: For dissolving polar to moderately polar analytes, minimizing solvent interference in ¹H NMR spectra.

  • As an internal standard for quantitative NMR (qNMR): The single, non-deuterated hydroxyl proton provides a distinct signal that can be used for accurate quantification of analytes.

  • In studies of hydrogen bonding and chemical exchange: The labile hydroxyl proton can be used to probe interactions with analyte molecules.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below, facilitating its proper handling and use in experimental setups.

PropertyValue
Chemical Formula CD₃CD₂OH
CAS Number 1859-08-1
Molecular Weight 51.10 g/mol
Appearance Colorless liquid
Density 0.871 g/mL at 25 °C
Boiling Point 78-79 °C
Refractive Index n20/D 1.358
Isotopic Purity Typically ≥99.5 atom % D

NMR Spectral Data of this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The precise chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, temperature, and presence of water.

NucleusGroupChemical Shift (ppm)MultiplicityNotes
¹H -OH ~1.0 - 5.0Singlet (s)Highly variable. The chemical shift can be influenced by hydrogen bonding, solvent, concentration, and temperature.[1] Appears as a broad singlet in many cases.
¹³C C D₃~18MultipletCoupled to deuterium.
¹³C C D₂OH~57MultipletCoupled to deuterium.

Experimental Protocols

Protocol for Using this compound as a Solvent

This protocol outlines the steps for preparing an NMR sample using this compound as the solvent.

Materials:

  • This compound (CD₃CD₂OH)

  • Analyte of interest

  • NMR tube (5 mm) and cap

  • Pipettes and tips

  • Vortex mixer (optional)

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Weigh the Analyte: Accurately weigh 1-10 mg of the solid analyte directly into a clean, dry vial. For liquid analytes, use a micropipette to transfer an appropriate amount.

  • Dissolve the Analyte: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If necessary, gentle warming can be applied, but ensure the sample is cooled to room temperature before proceeding.

  • Filter the Sample: To remove any particulate matter, filter the solution through a pipette packed with a small plug of glass wool directly into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.

  • Acquire NMR Spectrum: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte dissolve 2. Dissolve in this compound weigh->dissolve mix 3. Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube mix->filter cap 5. Cap and Label filter->cap acquire 6. Acquire NMR Spectrum cap->acquire

Caption: Workflow for preparing an NMR sample using this compound as a solvent.

Protocol for Quantitative NMR (qNMR) Using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for determining the purity or concentration of an analyte. The single hydroxyl proton of this compound serves as the reference signal.

Materials:

  • This compound (high purity, known concentration if pre-prepared)

  • Analyte of interest

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes (5 mm) and caps

  • Pipettes and tips

Procedure:

  • Prepare a Stock Solution of Internal Standard (Optional but Recommended):

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte.

    • Accurately weigh a precise amount of a suitable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) if not using the this compound hydroxyl proton as the primary standard. If using the this compound hydroxyl proton, proceed to the next step.

    • Dissolve both the analyte and the internal standard (if used) in a known volume of the deuterated solvent. If using the this compound stock solution, add a precise volume of the stock solution to the accurately weighed analyte and then add the deuterated solvent to the final volume.

  • Transfer to NMR Tube: Transfer approximately 0.6-0.7 mL of the final solution to an NMR tube.

  • NMR Data Acquisition for qNMR:

    • Ensure the spectrometer is properly tuned and shimmed.

    • Set the pulse angle to 90°.

    • Crucially, set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons being quantified (both analyte and the this compound OH proton). A longer delay ensures complete relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate the signal of the this compound hydroxyl proton and one or more well-resolved signals of the analyte.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

qnmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte 1. Weigh Analyte dissolve 3. Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is 2. Weigh this compound (IS) weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer setup 5. Set qNMR Parameters (d1 ≥ 5*T1) transfer->setup acquire 6. Acquire Spectrum (High S/N) setup->acquire process 7. Process Spectrum acquire->process integrate 8. Integrate Signals process->integrate calculate 9. Calculate Purity/Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) using this compound as an internal standard.

Applications and Considerations

  • Solvent Choice: this compound is suitable for a range of polar and moderately polar compounds. Its miscibility with water can be an advantage for certain samples.

  • qNMR Internal Standard: The single proton of the hydroxyl group provides a simple singlet for integration, which is advantageous for qNMR. However, its chemical shift variability requires careful consideration of the experimental conditions to avoid signal overlap with the analyte.

  • Hydrogen Exchange: The hydroxyl proton of this compound can exchange with other labile protons in the sample (e.g., from water, acids, or amines). This can lead to peak broadening or coalescence. If this is undesirable, the sample should be rigorously dried.

  • Safety: this compound is flammable. Standard laboratory safety precautions for handling flammable liquids should be followed. It is advisable to work in a well-ventilated area or a fume hood.

By following these protocols and considering the specific properties of this compound, researchers can effectively utilize this deuterated compound for a variety of NMR spectroscopic applications in research, development, and quality control.

References

Quantitative Analysis of Metabolites Using Ethanol-d5 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Ethanol-d5 (C2D5OH), a deuterated form of ethanol, serves as a valuable tracer for investigating the metabolic fate of ethanol and its influence on interconnected metabolic networks. When introduced into biological systems, the deuterium atoms from this compound are incorporated into various metabolites, allowing for their tracking and quantification by mass spectrometry. This approach provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.

These application notes provide detailed protocols for the use of this compound as a tracer in cell culture for quantitative metabolomics, methods for sample analysis, and guidance on data interpretation. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust method for the analysis of volatile and derivatized metabolites.

Principles of this compound Tracing

Ethanol is primarily metabolized in the liver, first to acetaldehyde by alcohol dehydrogenase (ADH), and then to acetate by aldehyde dehydrogenase (ALDH). These reactions involve the transfer of hydrogen (or deuterium in the case of this compound). The deuterium-labeled acetate and NADH produced can then enter central carbon metabolism, leading to the incorporation of deuterium into a wide range of downstream metabolites, including amino acids, fatty acids, and intermediates of the tricarboxylic acid (TCA) cycle. By measuring the mass isotopologue distribution of these metabolites, it is possible to trace the metabolic fate of this compound and quantify its contribution to various metabolic pathways.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of ethanol metabolism and its contribution to central carbon metabolism.

  • Investigating Alcohol-Related Pathologies: Studying the metabolic reprogramming induced by ethanol in conditions such as alcoholic liver disease and cancer.

  • Drug Development: Assessing the effect of therapeutic agents on ethanol metabolism and its downstream metabolic consequences.

  • Nutritional Science: Tracing the metabolic fate of dietary ethanol.

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Cell Culture

This protocol describes the labeling of adherent mammalian cells (e.g., hepatoma cell lines like HepG2) with this compound for metabolomics analysis.

Materials:

  • Adherent mammalian cells

  • Complete culture medium

  • This compound (98%+ purity)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Ice-cold 0.9% NaCl solution

  • Ice-cold methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture cells overnight under standard conditions (37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 10 to 50 mM.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired labeling duration (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions. The time course should be optimized based on the metabolic pathways of interest.

  • Metabolite Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and extract intracellular metabolites.

    • Incubate the plates at -80°C for 15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of Deuterated Metabolites

This is a general protocol for the analysis of polar metabolites by GC-MS after derivatization.

Materials:

  • Dried metabolite extracts

  • Pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of pyridine and vortex to dissolve.

    • Add 50 µL of MTBSTFA + 1% TBDMCS.

    • Incubate at 60°C for 30 minutes.

    • Transfer the derivatized sample to a GC-MS vial with a glass insert.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for the specific metabolites of interest).

    • Mass Spectrometer: Operate in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of target metabolites.

Data Presentation

The quantitative data obtained from an this compound tracing experiment can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Deuterium Enrichment in Key Metabolites after 24-hour Labeling with 50 mM this compound in HepG2 Cells.

MetaboliteMass Isotopologue (M+n)Relative Abundance (%)
AlanineM+085.2
M+112.5
M+22.3
GlutamateM+078.9
M+115.8
M+25.3
PalmitateM+065.4
M+120.1
M+29.8
M+34.7
CitrateM+082.1
M+114.6
M+23.3

Table 2: Calculated Metabolic Fluxes through Ethanol Oxidation Pathways in Deermice. [1]

PathwayFlux (nmol/min/g liver) in ADH+ DeermiceFlux (nmol/min/g liver) in ADH- Deermice
Alcohol Dehydrogenase (ADH)1.87 ± 0.06Not Applicable
Microsomal Ethanol-Oxidizing System (MEOS)1.20 ± 0.091.20 ± 0.09
Catalase1.83 (in vitro value)Not Determined

Note: Data presented are for illustrative purposes and adapted from published studies. Actual results will vary depending on the experimental conditions.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key metabolic pathways involved in this compound tracing.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Adherent Cells labeling Incubate with This compound Medium seeding->labeling quenching Quench Metabolism (Cold Methanol) labeling->quenching extraction Extract Metabolites quenching->extraction drying Dry Extract extraction->drying derivatization Derivatization drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis

Experimental Workflow for this compound Tracing.

Ethanol_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ethanol_d5 This compound Acetaldehyde_d Acetaldehyde-d Ethanol_d5->Acetaldehyde_d ADH Acetate_d Acetate-d Acetaldehyde_d->Acetate_d ALDH AcetylCoA_d Acetyl-CoA-d Acetate_d->AcetylCoA_d TCA_Cycle TCA Cycle AcetylCoA_d->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA_d->Fatty_Acid_Synthesis

Metabolic Fate of this compound.

Conclusion

The use of this compound as a stable isotope tracer provides a robust method for the quantitative analysis of ethanol metabolism and its impact on cellular metabolic networks. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments to investigate the dynamic aspects of ethanol metabolism in various biological contexts. Careful optimization of experimental parameters and rigorous data analysis are crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Ethanol-d5 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethanol-d5, a deuterated stable isotope of ethanol, in pharmacokinetic (PK) and bioavailability studies. The use of this compound as a tracer allows for the precise differentiation and quantification of simultaneously administered ethanol routes, offering a powerful tool to investigate first-pass metabolism and absolute bioavailability.

Introduction

This compound (C2D5OH) is a form of ethanol where the five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling results in a molecule that is chemically and pharmacokinetically almost identical to unlabeled ethanol but can be distinguished by mass-sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2] This property makes this compound an invaluable tool in clinical and preclinical research for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) of ethanol.

The primary application of this compound in this context is to overcome the limitations of traditional bioavailability studies. By co-administering a known amount of unlabeled ethanol via one route (e.g., oral) and this compound via another (e.g., intravenous), researchers can precisely determine the fraction of the orally administered dose that reaches systemic circulation, thereby calculating the absolute bioavailability and quantifying the extent of first-pass metabolism.[1][2]

Key Applications

  • Absolute Bioavailability Studies: Determining the fraction of an orally administered ethanol dose that reaches systemic circulation.

  • First-Pass Metabolism Assessment: Quantifying the extent of ethanol metabolism in the gastrointestinal tract and liver before it reaches systemic circulation.[1][2]

  • Pharmacokinetic Equivalence: Demonstrating the bioequivalence of different oral formulations of ethanol-containing medications.

  • Drug-Ethanol Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of ethanol.

Data Presentation: Comparative Pharmacokinetic Parameters

Studies have demonstrated that the pharmacokinetic profiles of orally administered ethanol and this compound are nearly identical, validating the use of this compound as a tracer.[1][2] The following table summarizes representative pharmacokinetic parameters of ethanol administered orally versus intravenously, which is a key principle in using this compound to determine bioavailability.

Pharmacokinetic ParameterOral Ethanol AdministrationIntravenous Ethanol AdministrationReference
Cmax (Peak Concentration) LowerHigher[3]
Tmax (Time to Peak Conc.) SlowerFaster[3]
AUC (Area Under the Curve) LowerHigher[3]
VMAX (Maximum elimination rate) 129 ± 12 mg/kg/h (Men)142 ± 10 mg/kg/h (Women)[4][5]
C0 (Initial Concentration at time 0) 54 ± 2 mg/dL (Men)65 ± 2 mg/dL (Women)[4][5]

Note: The data presented are representative values from studies comparing oral and intravenous ethanol administration in healthy volunteers. Cmax, Tmax, and AUC will vary depending on the dose and individual patient factors. VMAX and C0 are parameters derived from Michaelis-Menten kinetics following intravenous administration.

Experimental Protocols

Protocol for a Human Bioavailability Study to Determine First-Pass Metabolism

This protocol describes a crossover study design to determine the absolute bioavailability and first-pass metabolism of ethanol by simultaneously administering unlabeled ethanol orally and this compound intravenously.

4.1.1. Study Design and Dosing

  • Subjects: Healthy human volunteers, with cohorts for both males and females to assess gender-related differences.

  • Dosing:

    • Oral Dose (Unlabeled Ethanol): Administer a dose of 0.3 g/kg body weight of unlabeled ethanol.[4][6]

    • Intravenous Dose (this compound): Concurrently administer an equimolar dose of this compound intravenously.

  • Administration:

    • The oral dose should be consumed over a short period (e.g., 10-20 minutes).

    • The intravenous infusion of this compound should be administered over a defined period (e.g., 30-60 minutes) using an infusion pump for precise control.[3]

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) after the start of administration.

  • Sample Handling: Collect blood in tubes containing an anticoagulant (e.g., sodium fluoride/potassium oxalate). Centrifuge to separate plasma or serum and store at -20°C or below until analysis.

4.1.2. Bioanalytical Method: Headspace GC-MS

The following is a general protocol for the simultaneous analysis of ethanol and this compound in serum or plasma using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials:

  • Ethanol (for calibration standards)

  • This compound (for calibration standards and dosing)

  • Internal Standard (IS): n-propanol or isopropanol

  • Blank whole blood or serum

  • Headspace vials (20 mL) with caps and septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler

Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a series of aqueous stock solutions of ethanol and this compound of known concentrations.

  • Spike blank blood or serum with known amounts of the ethanol and this compound stock solutions to create calibration standards at various concentrations (e.g., ranging from 1 to 30 mmol/L).[1][2]

  • Prepare QCs at low, medium, and high concentrations in the same matrix.

Sample Preparation:

  • To a 20 mL headspace vial, add a precise volume of the subject sample, calibration standard, or QC (e.g., 0.5 mL).

  • Add a precise volume of the internal standard solution (e.g., 0.5 mL of n-propanol at a suitable concentration).

  • Immediately seal the vial with a cap and septum.

  • Vortex the vial to ensure thorough mixing.

HS-GC-MS Instrument Conditions (Example):

  • Headspace Autosampler:

    • Oven Temperature: 60-80°C

    • Incubation Time: 10-20 minutes

    • Injection Volume: 1 mL of headspace vapor

  • Gas Chromatograph:

    • Injection Port Temperature: 150-200°C

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-ALC1, DB-624, or equivalent).

    • Oven Temperature Program: Isothermal or a temperature gradient suitable for separating ethanol, this compound, and the internal standard from other volatile components. An example program could be: 40°C for 5 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ethanol: Monitor characteristic ions (e.g., m/z 45, 46, 31).

      • This compound: Monitor characteristic ions (e.g., m/z 49, 51, 34).

      • Internal Standard (n-propanol): Monitor characteristic ions (e.g., m/z 59, 60, 31).

Data Analysis:

  • Construct calibration curves for both ethanol and this compound by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentrations of ethanol and this compound in the subject samples by interpolating their peak area ratios from the respective calibration curves.

  • Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both orally administered ethanol and intravenously administered this compound.

  • Calculate the absolute bioavailability (F) using the following formula:

    F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)

    Where AUC_oral is for unlabeled ethanol and AUC_iv is for this compound.

Visualizations

Experimental Workflow for Bioavailability Study

G cluster_study_prep Study Preparation cluster_administration Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Subject Healthy Volunteers Dosing_Prep Prepare Oral Ethanol and IV this compound Doses Subject->Dosing_Prep Oral_Admin Oral Administration of Ethanol Dosing_Prep->Oral_Admin IV_Admin Intravenous Infusion of this compound Dosing_Prep->IV_Admin Blood_Draw Serial Blood Sampling Oral_Admin->Blood_Draw IV_Admin->Blood_Draw Sample_Process Plasma/Serum Separation and Storage Blood_Draw->Sample_Process HS_GCMS Headspace GC-MS Analysis (Ethanol & this compound) Sample_Process->HS_GCMS PK_Calc Pharmacokinetic Parameter Calculation HS_GCMS->PK_Calc Bioavailability_Calc Absolute Bioavailability & First-Pass Metabolism PK_Calc->Bioavailability_Calc

Caption: Workflow for a bioavailability study using this compound.

Signaling Pathway of Ethanol Metabolism

G cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ethanol Ethanol / this compound ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH NAD+ NADH Acetaldehyde Acetaldehyde / Acetaldehyde-d4 ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) Acetaldehyde->ALDH2 NAD+ NADH Acetate Acetate / Acetate-d3 TCA_Cycle TCA Cycle Acetate->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O ADH->Acetaldehyde ALDH2->Acetate

Caption: Primary pathway of ethanol metabolism.

References

Application Notes and Protocols for the Sample Preparation of Ethanol-d5 in Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of ethanol and its metabolites in urine is crucial in clinical and forensic toxicology. Ethanol-d5, a deuterated internal standard, is commonly employed to improve the precision and accuracy of these measurements by compensating for sample matrix effects and variations during sample preparation and analysis.[1][2][3][4] The choice of sample preparation technique is critical to remove interfering substances from the complex urine matrix, thereby enhancing the sensitivity and reliability of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

This document provides detailed application notes and protocols for common sample preparation techniques for this compound in urine, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. Organic solvents like ethanol are effective at precipitating proteins, especially at low temperatures, which can improve yield and the re-solubility of the analyte of interest. This technique is also adept at removing other alcohol-soluble impurities.[6]

Experimental Protocol: Ethanol Precipitation
  • Sample Aliquoting: Transfer a 250 µL aliquot of the urine sample into a clean microcentrifuge tube.[7]

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to the urine sample.

  • Precipitation: Add 1250 µL of cold 100% ethanol (a 5:1 ratio of ethanol to urine) to the sample.[7]

  • Mixing: Vortex the mixture thoroughly for 5 minutes to ensure complete protein precipitation.[7]

  • Incubation: Incubate the sample at -20°C overnight to enhance protein precipitation.[7]

  • Centrifugation: Centrifuge the sample at >14,000 rpm for 30 minutes in a refrigerated centrifuge (4°C is recommended to maximize protein recovery).[6]

  • Supernatant Collection: Carefully collect the supernatant containing this compound and transfer it to a clean tube for analysis.

  • Analysis: The supernatant can be directly injected into the analytical instrument (e.g., GC-MS or LC-MS/MS).

Data Presentation: Protein Precipitation Recovery
Precipitation MethodAverage Protein Recovery RateReference
Ethanol85%[7]
Acetone78.5%[7]
Methanol/Chloroform78.1%[7]
Acetonitrile54.6%[7]

Workflow Diagram: Protein Precipitation

start Start: Urine Sample spike Spike with this compound start->spike add_etoh Add Cold Ethanol (5:1 v/v) spike->add_etoh vortex Vortex for 5 min add_etoh->vortex incubate Incubate at -20°C Overnight vortex->incubate centrifuge Centrifuge at >14,000 rpm for 30 min incubate->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze by GC-MS or LC-MS/MS collect->analyze

Caption: Workflow for protein precipitation using ethanol.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup and concentration of analytes from complex matrices like urine.[3][4] It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method provides cleaner extracts compared to protein precipitation, which can lead to improved analytical sensitivity and reduced matrix effects.[3][4]

Experimental Protocol: Solid-Phase Extraction

This protocol is adapted from a method for ethyl glucuronide (EtG), a metabolite of ethanol, using a strong anion exchange (SAX) column and a deuterated internal standard (EtG-d5).[3][4]

  • SPE Cartridge Conditioning:

    • Condition a HyperSep SAX SPE cartridge (100 mg/1 mL) by passing 1.0 mL of methanol, followed by 1.0 mL of deionized water, and finally 1.0 mL of acetonitrile through the cartridge.[3]

  • Sample Preparation:

    • In a separate tube, mix a 100 µL aliquot of the urine sample with 100 µL of the this compound internal standard solution, 200 µL of deionized water, and 700 µL of acetonitrile.[3]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge using a gentle vacuum.[3]

  • Washing:

    • Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of acetonitrile to remove interfering substances.[3]

  • Drying:

    • Dry the cartridge under vacuum for 2 minutes.[3]

  • Elution:

    • Elute the retained this compound with 1.0 mL of a solution containing acetonitrile, water, and formic acid (95:4:1, v/v).[3]

  • Analysis:

    • The eluate can be directly injected into the analytical instrument.

Data Presentation: SPE Performance
ParameterValueReference
Absolute Recovery~80%[3][4]
Limit of Detection (LOD)< 0.1 mg/L (for EtG)[3][4]
Assay Imprecision (CV)< 5.5%[3][4]
GC-MS LOD (for EtG)50 ng/mL[8]
GC-MS Recovery (for EtG)78-84%[8]

Workflow Diagram: Solid-Phase Extraction

start Start: Urine Sample prepare Prepare Sample (Urine, this compound, Water, Acetonitrile) start->prepare condition Condition SPE Cartridge (Methanol, Water, Acetonitrile) load Load Sample onto Cartridge condition->load prepare->load wash Wash Cartridge (Water, Acetonitrile) load->wash dry Dry Cartridge wash->dry elute Elute with Acetonitrile/Water/Formic Acid dry->elute analyze Analyze by GC-MS or LC-MS/MS elute->analyze

Caption: Workflow for solid-phase extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] The pH of the aqueous phase can be adjusted to optimize the extraction of acidic, basic, or neutral compounds.[10]

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquoting and pH Adjustment:

    • Transfer 1 mL of urine into a glass extraction tube.

    • Add the this compound internal standard.

    • Adjust the pH of the sample as needed. For neutral compounds like ethanol, no significant pH adjustment is typically necessary.

  • Addition of Extraction Solvent:

    • Add 5 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture like chloroform:isopropanol).

  • Extraction:

    • Cap the tube and vortex or mechanically shake for 10-15 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the tube at approximately 3000 rpm for 5-10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).

  • Analysis:

    • Inject the reconstituted sample into the analytical instrument.

Workflow Diagram: Liquid-Liquid Extraction

start Start: Urine Sample spike Spike with this compound & Adjust pH start->spike add_solvent Add Immiscible Organic Solvent spike->add_solvent vortex Vortex/Shake for 10-15 min add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute analyze Analyze by GC-MS or LC-MS/MS reconstitute->analyze

Caption: Workflow for liquid-liquid extraction.

Dilute-and-Shoot

For some applications, a "dilute-and-shoot" approach may be sufficient. This method minimizes sample preparation to centrifugation and dilution prior to injection.[11] While being the simplest and fastest method, it may not remove all matrix interferences, which can be a limitation for assays requiring very low detection limits. The use of a deuterated internal standard like this compound is crucial to compensate for potential matrix effects.[11][12]

Experimental Protocol: Dilute-and-Shoot
  • Sample Centrifugation: Centrifuge the urine sample to pellet any particulate matter.

  • Aliquoting and Spiking: Transfer a known volume of the supernatant to a clean vial and add the this compound internal standard.

  • Dilution: Dilute the sample with an appropriate solvent (e.g., deionized water or mobile phase). Dilution factors of 1:20 to 1:1000 have been reported.[11]

  • Analysis: Vortex the diluted sample and inject it directly into the analytical instrument.

Workflow Diagram: Dilute-and-Shoot

start Start: Urine Sample centrifuge Centrifuge Sample start->centrifuge aliquot Aliquot Supernatant & Spike with this compound centrifuge->aliquot dilute Dilute with Appropriate Solvent aliquot->dilute analyze Analyze by GC-MS or LC-MS/MS dilute->analyze

Caption: Workflow for the dilute-and-shoot method.

References

Application Note & Protocol: Development of a Calibration Curve for Ethanol Quantification using Ethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for developing a robust calibration curve for the quantification of ethanol in various matrices using ethanol-d5 as an internal standard (IS). The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Accurate quantification of ethanol is critical in numerous fields, including clinical and forensic toxicology, pharmaceutical analysis, and food and beverage quality control. The use of a stable isotope-labeled internal standard, such as this compound (ethyl alcohol-d5), is the gold standard for quantitative analysis by mass spectrometry.[1] this compound shares nearly identical chemical and physical properties with ethanol, ensuring similar behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency, injection volume, and instrument response.[1] This application note provides a comprehensive protocol for the preparation of calibration standards, sample analysis by GC-MS, and data processing to construct a reliable calibration curve for accurate ethanol quantification.

Signaling Pathways and Experimental Workflows

Logical Relationship of Internal Standard Calibration

The fundamental principle of internal standard calibration is to use a constant, known concentration of a compound (the internal standard) that is chemically similar to the analyte of interest. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach significantly improves the accuracy and precision of the measurement by correcting for potential variations during the analytical process.[1]

cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Analyte Analyte (Ethanol) in Sample Spiked_Sample Sample Spiked with Internal Standard Analyte->Spiked_Sample IS Internal Standard (this compound) IS->Spiked_Sample GCMS GC-MS Analysis Spiked_Sample->GCMS Analyte_Signal Analyte Signal (Peak Area) GCMS->Analyte_Signal IS_Signal IS Signal (Peak Area) GCMS->IS_Signal Ratio Calculate Response Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Plot Response Ratio vs. Analyte Concentration Ratio->Calibration_Curve Quantification Determine Unknown Concentration Calibration_Curve->Quantification

Caption: Logical workflow for internal standard calibration.

Experimental Workflow

The overall experimental workflow for developing a calibration curve with this compound involves the preparation of standards, sample preparation, GC-MS analysis, and data analysis.

A Prepare Ethanol & this compound Stock Solutions B Prepare Calibration Standards (Serial Dilution of Ethanol) A->B C Spike Calibration Standards & Samples with this compound Working Solution B->C D Analyze by GC-MS C->D E Integrate Peak Areas for Ethanol and this compound D->E F Calculate Response Ratio E->F G Construct Calibration Curve F->G H Determine Analyte Concentration in Unknown Samples G->H

Caption: Experimental workflow for ethanol quantification.

Experimental Protocols

Materials and Reagents
  • Ethanol (Absolute, ≥99.5%)

  • This compound (≥99 atom % D)

  • Deionized water or appropriate matrix blank

  • Methanol (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • GC vials with caps

Preparation of Stock Solutions
  • Ethanol Stock Solution (e.g., 10,000 µg/mL):

    • Accurately weigh 1.000 g of absolute ethanol into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water or the relevant matrix.

    • This stock solution should be stored at 2-8°C.

  • This compound Internal Standard Stock Solution (e.g., 1,000 µg/mL):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water or the relevant matrix.

    • Store at 2-8°C.

  • This compound Internal Standard Working Solution (e.g., 100 µg/mL):

    • Pipette 10 mL of the this compound stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water or the relevant matrix.[1]

Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the ethanol stock solution. An example concentration range is provided in the table below.

Standard LevelConcentration of Ethanol (µg/mL)Volume of Ethanol Stock (10,000 µg/mL)Final Volume (mL)
11010 µL10
25050 µL10
3100100 µL10
4500500 µL10
510001 mL10
620002 mL10
750005 mL10

Protocol:

  • Label seven 10 mL volumetric flasks.

  • Add the specified volume of the ethanol stock solution to each flask.

  • Dilute to the mark with deionized water or the matrix blank.

Sample Preparation
  • Pipette 900 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate GC vials.

  • Add 100 µL of the this compound internal standard working solution (100 µg/mL) to each vial.

  • Cap the vials and vortex briefly to mix.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-ALC1 or similar polar capillary column (30 m x 0.32 mm, 1.8 µm film thickness)
Inlet Temperature200°C
Injection Volume1 µL (split or splitless, depending on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 100°CHold: 1 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeSelected Ion Monitoring (SIM)
Ions to MonitorEthanol: m/z 31, 45This compound: m/z 36, 40

Data Presentation and Analysis

Data Acquisition

Acquire the chromatograms for the blank, calibration standards, QCs, and unknown samples. Integrate the peak areas for the selected ions for both ethanol and this compound.

Calculation of Response Factor and Construction of the Calibration Curve
  • Calculate the Response Ratio (RR) for each calibration standard:

    • RR = (Peak Area of Ethanol) / (Peak Area of this compound)

  • Construct the Calibration Curve:

    • Plot the Response Ratio (y-axis) against the corresponding concentration of the ethanol standard (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[1]

Quantification of Unknown Samples
  • Calculate the Response Ratio for each unknown sample.

  • Determine the concentration of ethanol in the sample using the regression equation from the calibration curve:

    • Concentration = (Response Ratio - c) / m

    • Where 'm' is the slope and 'c' is the y-intercept of the regression line.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity Coefficient of determination (R²) ≥ 0.99
Accuracy Mean recovery within 85-115% of the theoretical value
Precision Repeatability (intra-assay) and Intermediate Precision (inter-assay) as %RSD ≤ 15%
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[3]
Specificity No significant interfering peaks at the retention times of ethanol and this compound in blank samples.

Table 1: Example Calibration Curve Data

Ethanol Conc. (µg/mL)Peak Area (Ethanol)Peak Area (this compound)Response Ratio
1015,234148,9870.102
5076,123150,1230.507
100151,987149,5671.016
500755,432151,0985.000
10001,503,456149,87610.031
20003,012,345150,45620.022
50007,543,210150,78950.025

Table 2: Example Method Validation Summary

Validation ParameterResultAcceptance CriteriaStatus
Linearity (R²)0.9998≥ 0.99Pass
Accuracy (Recovery %)98.5 - 103.2%85 - 115%Pass
Precision (%RSD)< 5%≤ 15%Pass
LOQ (µg/mL)10S/N ≥ 10 with acceptable accuracy & precisionPass
LOD (µg/mL)1S/N ≥ 3Pass
SpecificityNo interferenceNo interferencePass

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ethanol. The detailed protocol and application notes presented here offer a comprehensive guide for researchers to develop and validate their own calibration curves for accurate and precise ethanol analysis by GC-MS. Adherence to these guidelines will ensure high-quality, reproducible data suitable for a wide range of scientific and industrial applications.

References

Application of Ethanol-d5 in Elucidating First-Pass Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-pass metabolism is a critical concept in pharmacology and toxicology, describing the initial metabolism of a substance, such as a drug or alcohol, in the liver and gut wall after oral administration, before it reaches systemic circulation. This process can significantly reduce the bioavailability of a compound. The study of ethanol's first-pass metabolism is crucial for understanding its pharmacokinetics and the factors influencing blood alcohol concentrations. The use of stable isotope-labeled compounds, particularly deuterated ethanol (ethanol-d5), has emerged as a powerful and safe tool for these investigations. Unlike radioactive isotopes, stable isotopes like deuterium are non-toxic and do not pose a radiation risk, making them ideal for clinical and preclinical research.[1]

This document provides detailed application notes and protocols for utilizing this compound in the study of first-pass metabolism. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust experiments to accurately quantify the extent of first-pass metabolism of ethanol.

Principle of the Method

The core principle of using this compound to study first-pass metabolism involves the simultaneous administration of a non-labeled dose of ethanol and a deuterated dose of ethanol via different routes. Typically, the non-labeled ethanol is administered orally (PO), while the this compound is administered intravenously (IV). By measuring the concentrations of both isotopic forms in the blood over time, researchers can distinguish between the ethanol that has been absorbed and subjected to first-pass metabolism and the ethanol that has directly entered the systemic circulation. This dual-tracer approach allows for a precise calculation of the fraction of orally administered ethanol that escapes first-pass metabolism and becomes systemically available.[2]

Key Enzymes in Ethanol Metabolism

The primary enzymes responsible for the metabolism of ethanol are Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1).

  • Alcohol Dehydrogenase (ADH): This is the principal enzyme responsible for ethanol metabolism, primarily located in the liver and the gastric mucosa.[1][3] The activity of gastric ADH is a major contributor to the first-pass metabolism of ethanol.[3]

  • Cytochrome P450 2E1 (CYP2E1): This enzyme, part of the microsomal ethanol-oxidizing system (MEOS), plays a more significant role in ethanol metabolism at higher blood alcohol concentrations and can be induced by chronic alcohol consumption.[3]

The metabolic pathway involves the oxidation of ethanol to acetaldehyde, which is then further oxidized to acetate.

Data Presentation

The following table summarizes representative pharmacokinetic data from a study investigating the impact of sleeve gastrectomy on the first-pass metabolism of ethanol in women. While this study did not use this compound, it illustrates the type of data that can be obtained and compared. A study using this compound would generate similar data for both the deuterated and non-deuterated forms.

ParameterControl Group (n=10)Sleeve Gastrectomy Group (n=10)p-value
Tmax (min) 48 (15)21 (6)< .001
Peak BAC (mg/dL) 63 (18)108 (25)< .001
AUC (mg·h/dL) 91 (28)165 (43)< .001
AER (mg/dL/h) 16.2 (2.6)16.9 (3.2).60

Data are presented as mean (SD). Tmax = time to maximum concentration; BAC = blood alcohol concentration; AUC = area under the curve; AER = alcohol elimination rate. Data adapted from a study on the site of alcohol first-pass metabolism in women.[4]

Experimental Protocols

In Vivo First-Pass Metabolism Study in a Rat Model

This protocol outlines a procedure for an in vivo study in rats to quantify the first-pass metabolism of ethanol using this compound.

1. Animal Model:

  • Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Fasting overnight before the experiment is recommended to minimize variability in gastric emptying.

2. Dosing Solutions:

  • Oral Ethanol Solution: Prepare a 20% (w/v) solution of ethanol in sterile water.

  • Intravenous this compound Solution: Prepare a sterile solution of this compound in saline at a concentration that will deliver an equimolar dose to the oral ethanol solution.

3. Experimental Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Insert a catheter into the jugular vein for intravenous administration and blood sampling.

  • Administer the oral ethanol solution (e.g., 1 g/kg body weight) via oral gavage.

  • Simultaneously, administer the intravenous this compound solution (equimolar dose to the oral dose) via the jugular vein catheter.

  • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma or serum.

  • Store the plasma/serum samples at -80°C until analysis.

4. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for both ethanol and this compound concentration-time profiles.

  • The bioavailability (F) of the orally administered ethanol can be calculated using the following formula:

    • F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV)

  • The extent of first-pass metabolism (FPM) can then be calculated as:

    • FPM = 1 - F

Protocol for Quantification of Ethanol and this compound in Blood/Serum by GC-MS

This protocol describes a headspace gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of ethanol and this compound.

1. Materials and Reagents:

  • Ethanol (analytical standard)

  • This compound (analytical standard)

  • Internal Standard (e.g., n-propanol or ethanol-d6)

  • Deionized water

  • Headspace vials (10 or 20 mL) with caps and septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

  • Prepare a series of calibration standards containing known concentrations of ethanol and this compound in blank blood or serum.

  • To 100 µL of whole blood or serum in a headspace vial, add the internal standard solution.

  • Seal the vials immediately.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-ALC1 or equivalent).

    • Oven Temperature Program: Isothermal at 40°C for 5 minutes.

    • Injector Temperature: 200°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for ethanol (e.g., m/z 45, 31).

      • Monitor characteristic ions for this compound (e.g., m/z 50, 34).

      • Monitor characteristic ions for the internal standard.

  • Headspace Autosampler:

    • Incubation Temperature: 60°C.

    • Incubation Time: 10 minutes.

4. Quality Control:

  • The assay should be linear over the expected concentration range (e.g., 1 to 30 mmol/L).[2]

  • The limit of quantification should be determined and be sufficient for the study's needs (e.g., 1 mmol/L).[2]

  • Analytical imprecision (CV) should be less than 10%.[2]

  • Analytical recovery should be greater than 90%.[2]

Visualizations

Experimental Workflow for First-Pass Metabolism Study

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Administration Simultaneous Administration (Oral Ethanol & IV this compound) Animal_Prep->Administration Dosing_Prep Dosing Solution Preparation (Oral Ethanol & IV this compound) Dosing_Prep->Administration Sampling Blood Sampling (Time Course) Administration->Sampling Sample_Processing Sample Processing (Centrifugation, Storage) Sampling->Sample_Processing GCMS_Analysis GC-MS Analysis (Quantification of Ethanol & this compound) Sample_Processing->GCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC Calculation) GCMS_Analysis->PK_Analysis FPM_Calculation First-Pass Metabolism Calculation PK_Analysis->FPM_Calculation

Caption: Experimental workflow for a first-pass metabolism study using this compound.

Ethanol Metabolism Pathway

G cluster_enzymes Enzymes Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Acetate Acetate Acetaldehyde->Acetate Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Ethanol CYP2E1 Cytochrome P450 2E1 (CYP2E1) CYP2E1->Ethanol ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Acetaldehyde

Caption: Major enzymatic pathways of ethanol metabolism.

References

Application Note: Quantification of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in Human Urine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Ethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the simultaneous quantification of ethyl glucuronide (EtG) and ethyl sulfate (EtS), key biomarkers of alcohol consumption, in human urine samples. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with ethanol-d5 as an internal standard to ensure accuracy and precision.

Introduction

Ethyl glucuronide (EtG) and ethyl sulfate (EtS) are non-volatile, water-soluble direct metabolites of ethanol. They are detectable in bodily fluids for a longer period than ethanol itself, making them reliable medium- to long-term biomarkers for assessing alcohol intake. Accurate and sensitive quantification of EtG and EtS is crucial in clinical and forensic toxicology for monitoring alcohol abstinence in treatment programs, in workplace testing, and for legal purposes. This LC-MS/MS method offers high specificity and sensitivity for the simultaneous determination of these biomarkers.

Principle of the Method

The method involves a simple "dilute-and-shoot" sample preparation procedure. Urine samples are diluted with a solution containing the deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard minimizes variations that may arise during sample preparation and instrumental analysis, leading to more accurate and precise quantification. The separation of analytes is achieved using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

Experimental Protocols

3.1. Materials and Reagents

  • EtG and EtS certified reference materials

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid

  • Human urine (drug-free)

3.2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of EtG and EtS in methanol.

  • Working Standard Solution (10 µg/mL): Combine appropriate volumes of the primary stock solutions and dilute with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with LC-MS grade water.

3.3. Sample Preparation

  • Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any precipitates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

ParameterValue
HPLC SystemStandard LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B)

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
EtG221.175.10.052515
EtS125.097.00.052010
This compound (IS)51.135.10.05158

Data Presentation: Quantitative Performance

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
EtG50 - 2000>0.995
EtS50 - 2000>0.995

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
EtG1550
EtS1550

Table 6: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (%RSD)
EtG10098.54.2
500101.23.8
150099.13.5
EtS10099.04.5
500100.84.1
150098.73.9

Visualization of Experimental Workflow

experimental_workflow sample Urine Sample Collection centrifuge Centrifugation (4000 rpm, 10 min) sample->centrifuge prep Sample Preparation (Dilution with this compound IS) centrifuge->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition & Processing lcms->data report Quantification & Reporting data->report

Application Note: Quantitative Analysis of Residual Solvents in Pharmaceutical Preparations using Headspace Gas Chromatography with an Ethanol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances, excipients, or in the preparation of drug products.[1] Their presence is not desirable due to their potential toxicity and the possible impact on the physicochemical properties of the pharmaceutical product.[2][3] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for the presence of these solvents in pharmaceutical preparations.[3][4]

Headspace gas chromatography (HS-GC) is a widely accepted and robust technique for the determination of residual solvents.[2][5] This method involves heating a sample in a sealed vial to allow volatile components to partition into the headspace, which is then injected into a gas chromatograph for separation and quantification.[2] The use of an internal standard (IS) is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[6]

Deuterated compounds, such as ethanol-d5, are ideal internal standards as they are chemically similar to their non-deuterated counterparts but can be distinguished by a mass-selective detector or, in some cases, have slightly different retention times on a GC column. This application note provides a detailed protocol for the quantitative analysis of common residual solvents in pharmaceutical products using HS-GC with this compound as an internal standard.

Principle of Headspace Gas Chromatography

Headspace gas chromatography is a sample preparation technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. The fundamental principle of static headspace analysis involves placing a sample in a sealed, temperature-controlled vial. The volatile analytes from the sample matrix partition between the sample phase (liquid or solid) and the gas phase (headspace) until equilibrium is reached. A portion of the gas from the headspace is then automatically transferred to a gas chromatograph for separation and detection.[2] The concentration of the analyte in the headspace is proportional to its concentration in the original sample. By using an internal standard, variations in the sample matrix and injection process can be compensated for, leading to more accurate and precise quantitative results.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Ethanol, Acetone, Isopropyl Alcohol (IPA), Dichloromethane (DCM), Toluene (all analytical or HPLC grade)

  • Internal Standard: this compound (99.5%+ purity)

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), GC-HS grade

  • Drug Substance/Product: Sample to be analyzed

  • Vials and Caps: 20 mL headspace vials with PTFE/silicone septa

Preparation of Standard Solutions

Stock Standard Solution (SSS):

  • Accurately weigh approximately 100 mg of each residual solvent (Methanol, Ethanol, Acetone, IPA, DCM, Toluene) into a 100 mL volumetric flask containing about 50 mL of diluent.

  • Mix to dissolve and dilute to the mark with the diluent.

Internal Standard Stock Solution (ISSS):

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask containing about 50 mL of diluent.

  • Mix to dissolve and dilute to the mark with the diluent.

Calibration Standards:

  • Prepare a series of calibration standards by diluting the SSS and ISSS with the diluent to achieve the desired concentration range (e.g., 50, 100, 250, 500, and 1000 ppm of each solvent).

  • Each calibration standard should contain a constant concentration of the internal standard (e.g., 250 ppm of this compound).

  • For example, to prepare a 100 ppm standard, pipette the appropriate volume of SSS and ISSS into a volumetric flask and dilute with the diluent.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL headspace vial.

  • Add 5 mL of a diluent solution containing the internal standard (this compound) at a known concentration (e.g., 250 ppm).

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Prepare a blank sample containing only the diluent and internal standard.

Headspace Gas Chromatography (HS-GC) System and Parameters

The following table summarizes the recommended HS-GC parameters. These may require optimization depending on the specific instrument and analytes of interest.

Parameter Value
Gas Chromatograph
ColumnDB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness[4][7]
Carrier GasHelium or Nitrogen[7]
Flow Rate2.8 mL/min (constant flow)[7]
Inlet Temperature200 °C
Split Ratio5:1[7]
Oven ProgramInitial Temp: 40 °C, hold for 6 minRamp 1: 10 °C/min to 130 °C, hold for 8 minRamp 2: 35 °C/min to 240 °C, hold for 5 min[7]
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C
Headspace Autosampler
Vial Equilibration Temp80 °C
Vial Equilibration Time30 min
Transfer Line Temp120 °C[4]
Loop Temperature105 °C[4]
Injection Volume1 mL
Vial Pressurization10 psi

Data Presentation: Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8] The following tables summarize the typical data obtained during method validation.

Linearity

Linearity is established by analyzing a series of calibration standards across the desired concentration range. The correlation coefficient (r²) should be close to 1.

Analyte Concentration Range (ppm) Correlation Coefficient (r²)
Methanol50 - 1000> 0.995
Ethanol50 - 1000> 0.995
Acetone50 - 1000> 0.995
Isopropyl Alcohol50 - 1000> 0.995
Dichloromethane50 - 1000> 0.995
Toluene50 - 1000> 0.995
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the residual solvents into a sample matrix and calculating the percent recovery.

Analyte Spike Level Mean Recovery (%) % RSD
MethanolLow, Medium, High95 - 105< 5
EthanolLow, Medium, High95 - 105< 5
AcetoneLow, Medium, High95 - 105< 5
Isopropyl AlcoholLow, Medium, High95 - 105< 5
DichloromethaneLow, Medium, High95 - 105< 5
TolueneLow, Medium, High95 - 105< 5
Precision (Repeatability and Intermediate Precision)

Precision is assessed by analyzing multiple preparations of the same sample. Repeatability is precision over a short interval, while intermediate precision is assessed on different days with different analysts. The relative standard deviation (%RSD) should be within acceptable limits.

Analyte Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6)
Methanol< 10< 15
Ethanol< 10< 15
Acetone< 10< 15
Isopropyl Alcohol< 10< 15
Dichloromethane< 10< 15
Toluene< 10< 15
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Analyte LOD (ppm) LOQ (ppm)
Methanol515
Ethanol515
Acetone515
Isopropyl Alcohol515
Dichloromethane26
Toluene26

Visualization of Experimental Workflow

HSGC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing Sample Weigh Drug Substance Add_Solvent Add Diluent with This compound (IS) Sample->Add_Solvent Seal_Vial Seal Headspace Vial Add_Solvent->Seal_Vial Incubate Incubate Vial (e.g., 80°C for 30 min) Seal_Vial->Incubate Standard Prepare Calibration Standards with this compound (IS) Standard->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation (e.g., DB-624 column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Residual Solvents Calibrate->Quantify

Caption: Workflow for HS-GC Analysis of Residual Solvents.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of residual solvents in pharmaceutical products using headspace gas chromatography with this compound as an internal standard. The use of a deuterated internal standard significantly improves the accuracy and precision of the method. The provided experimental parameters and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceuticals. The method is shown to be linear, accurate, precise, and sensitive for the determination of common residual solvents, ensuring compliance with regulatory requirements.

References

Application Notes and Protocols for Ethanol-d5 in Sensitive NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethanol-d5 (C2D5OD) as a solvent in sensitive Nuclear Magnetic Resonance (NMR) experiments. It is intended for researchers, scientists, and drug development professionals who require high-quality NMR data for applications such as structural elucidation, fragment-based drug discovery, and metabolomics.

Introduction to this compound in NMR Spectroscopy

Deuterated solvents are essential for modern NMR spectroscopy as they minimize solvent interference in proton NMR spectra and provide a lock signal for field stabilization, leading to improved spectral resolution and reproducibility.[1][2] this compound, a deuterated form of ethanol, offers specific advantages in certain sensitive NMR applications due to its unique physical and chemical properties.

This compound (CD3CD2OH) is a deuterated ethyl alcohol.[3] Its use as a solvent in NMR is particularly beneficial for samples that are soluble in ethanol and for experiments where the exchangeable hydroxyl proton of a protic solvent is desired, but without the overwhelming signal of protonated ethanol.

Properties of this compound

Understanding the physical and spectral properties of this compound is crucial for its effective use in NMR experiments. A summary of these properties is provided in the table below.

PropertyValueReference
Physical Properties
Isotopic Purity99.5 atom % D[3]
Molecular Weight51.10 g/mol
Density0.871 g/mL at 25 °C[3]
Boiling Point78 °C[3]
Refractive Indexn20/D 1.358[3]
NMR Properties
¹H Residual Peak (CD2HOD)~3.56 ppm (quartet)[4]
¹H Residual Peak (CD3CDHOH)~1.11 ppm (triplet)[4]
¹³C Residual Peak (CD3C D2OH)~56.96 ppm (multiplet)[4]
¹³C Residual Peak (C D3CD2OH)~17.31 ppm (multiplet)[4]

Applications in Sensitive NMR Experiments

This compound is a valuable solvent for a range of sensitive NMR experiments, particularly in the fields of drug discovery and structural biology.

Fragment-Based Drug Discovery (FBDD)

In FBDD, NMR spectroscopy is a powerful tool for identifying and characterizing small molecule fragments that bind to a biological target.[5][6] this compound can be an effective solvent for screening fragment libraries, especially for fragments with moderate polarity.

Application Note: When screening fragment libraries, using a deuterated solvent like this compound is crucial to avoid strong solvent signals that can obscure the signals of the weakly binding fragments.[2] The choice of solvent can influence the solubility of both the target protein and the fragment library. For targets and fragments that are soluble in ethanol-water mixtures, using a buffer prepared with D2O and this compound can be advantageous.

Experimental Protocols

The following are detailed protocols for key NMR experiments utilizing this compound.

Protocol for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a sample without the need for identical reference compounds.[7][8]

Objective: To determine the purity of a small molecule drug candidate using an internal standard.

Materials:

  • This compound (99.5 atom % D)

  • Internal Standard (e.g., maleic acid, accurately weighed)

  • Analyte (drug candidate, accurately weighed)

  • High-precision analytical balance

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of this compound.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument on the deuterium signal of this compound.

    • Acquire a 1D ¹H NMR spectrum with the following considerations for quantitative accuracy:

      • Use a 90° pulse angle.

      • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation. A typical starting point is 30 seconds.

      • Acquire a sufficient number of scans (e.g., 8-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Data Processing and Analysis:

    • Apply a zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity = Purity of the internal standard

Quantitative NMR Data Summary

ParameterAnalyte SignalInternal Standard Signal
Chemical Shift (ppm)XY
Integral (I)I_aI_is
Number of Protons (N)N_aN_is
Weight (W) (mg)W_aW_is
Molecular Weight (MW)MW_aMW_is
Purity (%)Calculated P_is
Protocol for 2D ¹H-¹⁵N HSQC for Protein-Ligand Interaction Studies

The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a fingerprint of the protein backbone.[9] Chemical shift perturbations (CSPs) in the HSQC spectrum upon ligand addition can identify the binding site and provide information on the binding affinity.[6]

Objective: To identify the binding site of a small molecule ligand on a ¹⁵N-labeled protein.

Materials:

  • ¹⁵N-labeled protein (0.1-0.5 mM) in a suitable buffer prepared with 90% H₂O / 10% D₂O.

  • This compound

  • Ligand stock solution in this compound.

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein in the appropriate buffer.

    • If the ligand has low aqueous solubility, a co-solvent system with this compound can be used. The final concentration of this compound should be kept as low as possible (e.g., 1-5%) to minimize its effect on protein structure and stability, unless ethanol is part of the intended study environment.

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a series of samples with a constant protein concentration and increasing concentrations of the ligand. It is crucial to maintain the same final concentration of this compound in all samples to avoid chemical shift changes due to solvent effects.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each titration point.

  • Data Processing and Analysis:

    • Process all HSQC spectra identically.

    • Overlay the spectra from the titration series with the reference spectrum.

    • Identify amides that show significant chemical shift perturbations upon ligand addition. These residues are likely at or near the binding site.

    • The magnitude of the chemical shift perturbation (CSP) for each residue i can be calculated using the following equation:

      Where:

      • Δδ_H_i is the change in the ¹H chemical shift.

      • Δδ_N_i is the change in the ¹⁵N chemical shift.

      • α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Data Summary for HSQC Titration

ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)CSP (ppm)
Ala-50.050.250.06
Gly-230.120.800.17
Val-450.020.100.02
............

Visualizations

The following diagrams illustrate the workflows for the described NMR experiments.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in this compound weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1d Acquire 1D ¹H Spectrum lock_shim->acquire_1d process_spec Process Spectrum acquire_1d->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate HSQC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_protein Prepare ¹⁵N-Protein Sample titration_series Create Titration Series prep_protein->titration_series prep_ligand Prepare Ligand Stock in this compound prep_ligand->titration_series acquire_ref Acquire Reference 2D HSQC (Protein only) titration_series->acquire_ref acquire_titration Acquire 2D HSQC for each Titration Point acquire_ref->acquire_titration process_spectra Process All Spectra acquire_titration->process_spectra overlay_spectra Overlay Spectra process_spectra->overlay_spectra calc_csp Calculate Chemical Shift Perturbations (CSPs) overlay_spectra->calc_csp map_binding_site Map Binding Site calc_csp->map_binding_site

References

Troubleshooting & Optimization

Technical Support Center: Enhancing NMR Signal-to-Noise with Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ethanol-d5 to improve the signal-to-noise ratio (S/N) in Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in NMR experiments?

A1: this compound, a deuterated solvent, serves three main functions in NMR spectroscopy. Firstly, it minimizes the large proton signal that would arise from a non-deuterated solvent, which would otherwise overwhelm the signals from the analyte.[1] Secondly, it provides a deuterium lock signal, which is crucial for stabilizing the magnetic field of the NMR spectrometer.[1] This stability allows for extensive signal averaging, leading to a significant improvement in the signal-to-noise ratio.[2] Lastly, the deuterium signal can be used as a reference to accurately define the chemical shift scale (0 ppm).[1]

Q2: How does a deuterium lock improve the signal-to-noise ratio?

A2: The magnetic field in an NMR spectrometer can drift slightly over time. The deuterium lock system continuously monitors the resonance frequency of the deuterium in the this compound and makes real-time adjustments to the magnetic field to keep it constant.[2] This stability is essential for signal averaging, where multiple scans of the same experiment are acquired and added together. With a stable magnetic field, the signals from the analyte in each scan are identical and add up coherently. In contrast, the noise is random and averages out. This process of signal averaging directly leads to an increase in the signal-to-noise ratio.[2]

Q3: When is it appropriate to use this compound as an NMR solvent?

A3: this compound is a suitable solvent for polar organic molecules that are soluble in ethanol. It is particularly useful when studying analytes that have exchangeable protons (e.g., in alcohols, amines, or amides), as the deuterium in the solvent can exchange with these protons, leading to their disappearance from the ¹H NMR spectrum, which can be a useful diagnostic tool.

Q4: Can I run an NMR experiment in non-deuterated ethanol?

A4: While it is possible to run an NMR experiment in a non-deuterated solvent, it is generally not recommended for experiments requiring high sensitivity or resolution.[2][3] Without a deuterium lock, the magnetic field will not be stabilized, which will limit the effectiveness of signal averaging and result in a lower signal-to-noise ratio.[2] Additionally, the large proton signals from the solvent will likely obscure the signals of interest.[1] For very short experiments, the magnetic field drift may be minimal, but for longer acquisitions, a lock is crucial.[2]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a common issue in NMR spectroscopy. This guide provides a systematic approach to troubleshooting this problem when using this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Low Sample Concentration - Increase the amount of analyte dissolved in the this compound. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[4] For ¹³C NMR, 50-100 mg is often required.[4]A higher concentration will result in a stronger NMR signal.
Insufficient Number of Scans - Increase the number of scans (ns parameter). The signal-to-noise ratio is proportional to the square root of the number of scans.[5]Doubling the signal-to-noise ratio requires quadrupling the number of scans.
Poor Magnetic Field Homogeneity (Shimming) - Ensure the sample is shimmed correctly. Poor shimming leads to broad peaks with reduced height.[5] Use the automated gradient shimming routines if available, followed by manual adjustment of the Z1 and Z2 shims to maximize the lock level.[6][7]Proper shimming will result in sharper peaks and an improved signal-to-noise ratio.
Improperly Set Receiver Gain - Use the automatic receiver gain setting (rga or similar command) before starting the acquisition. An incorrectly set gain can lead to either a weak signal or signal clipping.[5]An optimized receiver gain ensures the detector is used efficiently without being overloaded.
Issues with the NMR Tube - Use a high-quality, clean, and unscratched NMR tube.[8] Ensure the sample is free of any solid particles by filtering it into the tube.[9][10]A clean, high-quality tube will minimize distortions to the magnetic field, improving shimming and spectral quality.
Suboptimal Probe Tuning and Matching - Tune and match the NMR probe for your sample. The electronic environment of the probe is affected by the solvent and sample concentration.[5]A properly tuned and matched probe ensures efficient transfer of radiofrequency energy and detection of the NMR signal.

Quantitative Data on Signal-to-Noise Improvement

The use of a deuterium lock, enabled by this compound, allows for significant improvements in the signal-to-noise ratio through signal averaging. The following table provides a theoretical illustration of how the S/N ratio improves with an increasing number of scans.

Number of Scans (ns)Relative Acquisition TimeTheoretical S/N Improvement Factor
11x1
44x2
1616x4
6464x8
256256x16
10241024x32

Note: This table is based on the principle that the signal-to-noise ratio increases with the square root of the number of scans.[5]

Experimental Protocols

Protocol 1: Preparation of an NMR Sample in this compound

This protocol outlines the steps for preparing a sample for NMR analysis using this compound.

Materials:

  • Analyte

  • This compound

  • High-quality 5 mm NMR tube and cap[8]

  • Vial for dissolving the sample

  • Pasteur pipette and a small piece of cotton or glass wool for filtration[9]

Procedure:

  • Weigh the Analyte: Accurately weigh the desired amount of your analyte. For a standard ¹H NMR spectrum, 5-25 mg is a typical amount.[4]

  • Dissolve the Analyte: Transfer the weighed analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of this compound.[4] Gently swirl or vortex the vial to ensure the analyte is fully dissolved.

  • Filter the Sample: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[9] Filter the solution directly into the NMR tube to remove any particulate matter.[9][10]

  • Check Sample Volume: Ensure the height of the solution in the NMR tube is appropriate for your spectrometer (typically around 4-5 cm).[8]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Clean the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition with this compound

This protocol provides a general workflow for acquiring a ¹H NMR spectrum using a spectrometer with a deuterium lock.

Procedure:

  • Insert the Sample: Eject the standard sample from the spectrometer and carefully insert your prepared sample.

  • Load Standard Parameters: Load a standard set of acquisition parameters for a ¹H experiment.

  • Lock onto the Solvent: Select this compound from the solvent list in the acquisition software. The spectrometer will then automatically find the deuterium resonance and lock the magnetic field.[11]

  • Shim the Sample: Perform an automatic gradient shimming routine.[6] After the automated procedure, manually adjust the Z1 and Z2 shims to maximize the lock level, which indicates a more homogeneous magnetic field.[7]

  • Set Acquisition Parameters:

    • Number of Scans (ns): Set the desired number of scans. Start with a small number (e.g., 8 or 16) for a quick initial spectrum, and increase it for samples with low concentration to improve the S/N ratio.[5]

    • Receiver Gain (rg): Use the automatic gain adjustment to set the optimal receiver gain.[5]

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock on Deuterium Signal insert->lock shim Shim the Magnetic Field lock->shim acquire Acquire Data shim->acquire process Process FID (FT, Phasing) acquire->process

Figure 1. Experimental workflow for NMR analysis using this compound.

snr_improvement cluster_core Core Principle cluster_effect Mechanism cluster_outcome Result d_lock Deuterium Lock (from this compound) stable_field Stable Magnetic Field d_lock->stable_field enables signal_avg Effective Signal Averaging stable_field->signal_avg allows for snr_increase Improved Signal-to-Noise Ratio signal_avg->snr_increase leads to

Figure 2. Logical relationship of S/N improvement with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with Ethanol-d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common issues encountered when using ethanol-d5 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. This compound is a deuterated form of ethanol, meaning some hydrogen atoms have been replaced by deuterium. Because it is chemically almost identical to ethanol, it behaves similarly during sample preparation, extraction, chromatography, and ionization.[1] This allows it to compensate for variations in sample volume, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of ethanol.[1]

Q2: Why is my this compound peak showing a different retention time than the ethanol peak?

It is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect".[2] Due to the increased mass of deuterium, deuterated compounds often have slightly shorter retention times.[2]

Troubleshooting Steps:

  • Confirm Peak Identification: Verify the identity of both the ethanol and this compound peaks using their mass spectra, not just their retention times.[2]

  • Optimize Chromatography: While the retention times may not be identical, you can optimize your chromatographic method (e.g., temperature program, flow rate, mobile phase composition) to ensure baseline separation of both peaks from each other and from other matrix components.[1][2]

  • Adjust Integration Parameters: Ensure your data analysis software is correctly integrating both peaks, even with a slight difference in retention time.[2]

Q3: I'm observing a lower than expected peak area or response for my this compound standard. What are the potential causes?

Several factors can contribute to a diminished response from a deuterated internal standard.

  • Mass Spectral Response Difference: Studies have shown that some analytes can have a higher mass spectral response than their equimolar deuterated analogs, which can lead to quantification discrepancies.[2][3]

  • System Leaks: A leak in the GC or LC system, particularly at the injector, can lead to variable and lower peak responses.[2]

  • Inlet/Liner Contamination: A dirty injector liner in a GC system can adsorb active compounds, including your internal standard, leading to a reduced response.[2] Regular replacement of the liner is recommended.[2]

  • Matrix Effects: Components in the sample matrix (e.g., blood, urine) can interfere with the ionization of the internal standard, causing ion suppression and a lower response.[4][5][6] This is a significant consideration in LC-MS/MS analysis.[6][7]

  • Improper Storage: Although ethanol is generally stable, improper storage (e.g., exposure to heat, light, or air) can lead to evaporation, resulting in a lower concentration than expected.[8] this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]

Q4: My this compound peak is tailing. How can I resolve this?

Peak tailing is often caused by undesirable secondary interactions between the analyte and active sites within the analytical system.[2]

Troubleshooting Steps:

  • System Cleanliness: Ensure the injector liner, column, and detector are clean. Contamination can introduce active sites.

  • Column Choice: For GC analysis of ethanol, specific columns designed for alcohol testing (e.g., ALC-1) may provide better peak shape.[11]

  • Method Optimization: Adjusting parameters like injector temperature, flow rate, and temperature ramp can minimize tailing.

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios (Analyte/Internal Standard)

Inconsistent peak area ratios are a primary indicator of variability in your analysis. This can stem from several sources, from sample preparation to instrument performance.

Potential Causes & Solutions
Potential CauseTroubleshooting Steps
Inconsistent Pipetting/Dilution - Use calibrated pipettes and consistent pipetting techniques (e.g., reverse pipetting for viscous liquids).[12] - Prepare standards and samples in a consistent manner, ensuring the internal standard is added at the same concentration to all.[11][13]
Sample Matrix Effects - Perform a matrix effect study by comparing the response of the analyte and IS in a clean solvent versus the sample matrix.[5] - If matrix effects are significant, consider further sample cleanup (e.g., solid-phase extraction) or using a matrix-matched calibration curve.[4][7]
System Instability - Check for leaks in the injection port, column fittings, and detector.[2] - Ensure the autosampler is functioning correctly and injecting a consistent volume.[14] - Monitor system pressure for any unusual fluctuations.[15]
Deuterium-Hydrogen Exchange - Avoid storing deuterated standards in acidic or basic solutions for extended periods. - Minimize the time samples spend in the autosampler before injection, especially if the mobile phase or sample matrix could promote exchange.[1]
Experimental Protocol: Evaluating Matrix Effects
  • Prepare three sets of samples:

    • Set A: Analyte and this compound in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with analyte and this compound at the same concentrations as Set A.

    • Set C: Blank matrix extract.

  • Analyze all three sets using your established analytical method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5]

Issue 2: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification.

Potential Causes & Solutions
Potential CauseTroubleshooting Steps
Incorrect Standard Preparation - Recalculate and reprepare your calibration standards. - Use a gravimetric approach for preparing standards for higher accuracy.[11][16]
Inappropriate Concentration Range - Ensure your calibration range brackets the expected concentration of your unknown samples.[12] - If the detector is saturated at high concentrations, extend the calibration curve with lower concentration points or dilute the high standards.
Integration Issues - Manually review the peak integration for each calibration point to ensure consistency. Adjust integration parameters if necessary.[2]
Internal Standard Concentration - Ensure the internal standard concentration is consistent across all calibration levels.[17]
Experimental Protocol: Preparing a Calibration Curve with Internal Standard
  • Prepare a stock solution of ethanol and a separate stock solution of this compound.

  • Create a series of calibration standards by performing serial dilutions of the ethanol stock solution.[18]

  • To each calibration standard, add a constant amount of the this compound internal standard stock solution.[11][13]

  • Analyze each standard and record the peak areas for both ethanol and this compound.

  • Calculate the peak area ratio (Ethanol Peak Area / this compound Peak Area) for each standard.

  • Plot the peak area ratio (y-axis) against the known concentration of ethanol (x-axis) .[13]

  • Perform a linear regression to obtain the equation of the line and the coefficient of determination (r²).[18]

Visual Workflows

TroubleshootingWorkflow start Inconsistent Results with this compound issue1 Peak Area Variability start->issue1 issue2 Retention Time Shift start->issue2 issue3 Poor Linearity (r² < 0.99) start->issue3 cause1a Pipetting Error issue1->cause1a cause1b Matrix Effects issue1->cause1b cause1c System Leak issue1->cause1c cause2a Isotope Effect issue2->cause2a cause3a Standard Prep Error issue3->cause3a cause3b Detector Saturation issue3->cause3b sol1a Recalibrate Pipettes cause1a->sol1a sol1b Matrix-Matched Calibration cause1b->sol1b sol1c Check Fittings cause1c->sol1c sol2a Confirm with MS cause2a->sol2a sol3a Reprepare Standards cause3a->sol3a sol3b Adjust Conc. Range cause3b->sol3b

Caption: A logical workflow for troubleshooting common issues with this compound.

CalibrationCurveWorkflow start Start: Prepare Stocks (Analyte & IS) step1 Create Serial Dilutions of Analyte start->step1 step2 Add Constant Amount of IS to Each Dilution step1->step2 step3 Analyze Each Standard (GC/LC-MS) step2->step3 step4 Calculate Peak Area Ratio (Analyte/IS) step3->step4 step5 Plot Ratio vs. Concentration step4->step5 end Generate Calibration Curve & Check Linearity step5->end

Caption: Experimental workflow for creating an internal standard calibration curve.

References

Technical Support Center: Minimizing Isotopic Exchange of Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of ethanol-d5 (CD₃CD₂OD) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium (D) atom in a labeled compound, such as this compound, is replaced by a hydrogen (H) atom from the surrounding environment, or vice versa. This is also commonly referred to as H/D back-exchange. For this compound, this is a significant concern because it compromises the isotopic purity of the compound. This can lead to inaccurate results in sensitive analytical techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where this compound is often used as an internal standard or a tracer.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The deuterium atom on the hydroxyl group (-OD) is the most labile and, therefore, the most susceptible to exchange with protons from the solvent (e.g., water) or other protic molecules.[1] This is due to its acidic nature and its involvement in hydrogen bonding. The deuterium atoms bonded to the carbon backbone (C-D) are significantly more stable and less prone to exchange under typical laboratory conditions. However, exchange of the alpha-protons (on the carbon adjacent to the hydroxyl group) can be facilitated by certain catalysts or extreme pH and temperature conditions.

Q3: What are the primary factors that promote isotopic exchange of the hydroxyl deuterium in this compound?

A3: The primary factors that promote the exchange of the hydroxyl deuterium are:

  • Solvent: Protic solvents, which have exchangeable protons (e.g., water, methanol), will readily facilitate H/D exchange.

  • pH: The exchange process is catalyzed by both acids and bases. The rate of exchange is slowest in a slightly acidic environment. For many labile protons, the minimum rate of exchange is observed around pH 2.5–3.0.

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[2]

Q4: How should I store this compound to maintain its isotopic purity?

A4: To maintain the isotopic purity of this compound, it should be stored in an inert, aprotic, and anhydrous environment. Storage at low temperatures (e.g., ≤4°C) in a tightly sealed container, such as an amber vial with a PTFE-lined cap under an inert atmosphere (e.g., argon or nitrogen), is recommended. It is crucial to prevent exposure to atmospheric moisture.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of deuterium label (especially the -OD group) after sample preparation. Presence of protic solvents (e.g., water, methanol) in your sample or reagents.Use anhydrous and aprotic solvents (e.g., acetonitrile, dichloromethane) whenever possible. Ensure all glassware is thoroughly dried.
Exposure to acidic or basic conditions.Maintain a neutral or slightly acidic pH (around 2.5-3.0) to minimize the rate of exchange. Avoid strong acids or bases.
High temperatures during sample preparation or analysis.Perform all experimental steps at low temperatures (e.g., on ice) to reduce the rate of exchange.
Inconsistent isotopic purity results in analytical measurements (e.g., LC-MS). Variable levels of water or other protic solvents in the mobile phase or sample diluent.Use freshly prepared, high-purity, and anhydrous mobile phases. Standardize the sample preparation procedure to ensure consistent conditions.
Temperature fluctuations in the autosampler or column compartment.Maintain a constant and low temperature for your samples and during the analytical run.
Isotopic exchange occurring in the mass spectrometer source.Optimize the ion source parameters, such as desolvation temperature, to be as low as possible without compromising sensitivity.[3][4]
Gradual loss of isotopic purity of this compound stock solution over time. Improper storage conditions.Store the this compound stock solution in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere (argon or nitrogen), and at a low temperature (≤4°C).
Contamination of the stock solution with water.Use anhydrous solvents to prepare stock solutions and handle them in a dry environment (e.g., in a glove box or under a stream of dry nitrogen).

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol provides a general workflow for preparing solutions of this compound while minimizing isotopic exchange.

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at a high temperature (e.g., 120°C) for several hours to remove any residual water. Cool the glassware in a desiccator before use.

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, dichloromethane, anhydrous diethyl ether) for preparing stock and working solutions.

  • Inert Atmosphere: Whenever possible, handle this compound and prepare solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line with argon or nitrogen). This minimizes exposure to atmospheric moisture.

  • Temperature Control: Prepare solutions at room temperature or below. If the solution is to be used in a subsequent reaction, cool the solvent before adding the this compound.

  • Storage: Store the prepared solution in a tightly sealed vial with a PTFE-lined cap. For long-term storage, flush the vial with an inert gas before sealing and store at low temperatures (≤4°C).

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange

This protocol is adapted from principles used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to "quench" the exchange reaction.[3][4][5]

  • Quenching the Reaction: If your experiment involves a reaction in a protic solvent, quench the reaction by adding a pre-chilled, acidic, aprotic solution. The goal is to rapidly lower the pH and temperature to minimize the exchange rate. A common quench buffer for HDX-MS is a phosphate-based buffer at pH 2.5.

  • Extraction (if applicable): If the analyte needs to be extracted, use a cold, anhydrous, aprotic organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: If the solvent needs to be removed, use a rotary evaporator at a low temperature and under reduced pressure.

  • Reconstitution: Reconstitute the sample in a mobile phase that is primarily aprotic (e.g., high percentage of acetonitrile) and maintained at a low pH (e.g., with 0.1% formic acid).

  • Analysis: Keep the sample in a cooled autosampler (e.g., 4°C) and use a cooled analytical column if possible. Minimize the time between sample preparation and injection.

Quantitative Data on Factors Affecting Isotopic Exchange

Factor Condition Effect on -OD Exchange Rate Effect on C-D Exchange Rate
Solvent Aprotic (e.g., Acetonitrile, Dichloromethane)MinimalNegligible
Protic (e.g., H₂O, Methanol)HighNegligible under normal conditions
pH Acidic (pH < 7)Catalyzed, but minimal around pH 2.5-3.0Generally stable; extreme acid may promote
Neutral (pH ≈ 7)ModerateStable
Basic (pH > 7)CatalyzedCan be promoted, especially at the α-position
Temperature Low (e.g., 0-4°C)SlowNegligible
Room Temperature (e.g., 20-25°C)ModerateGenerally stable
High (e.g., >40°C)FastCan be promoted
Catalyst NoneDependent on other factorsStable
Acid/BaseCatalyzes -OD exchangeCan promote C-D exchange
Transition Metals (e.g., Ru, Ir)-Can specifically catalyze C-D exchange

Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange of this compound start Loss of Deuterium Label Detected check_proton Which Deuterium is Exchanged? (-OD or C-D) start->check_proton od_exchange -OD Exchange check_proton->od_exchange Primarily -OD cd_exchange C-D Exchange check_proton->cd_exchange C-D Bond(s) check_solvent Protic Solvent Present? (e.g., H2O, MeOH) od_exchange->check_solvent check_catalyst Catalyst Present? (e.g., Ru, Ir) cd_exchange->check_catalyst check_ph pH Extreme? (Strong Acid or Base) check_solvent->check_ph No solve_solvent Solution: - Use anhydrous, aprotic solvents - Dry glassware thoroughly check_solvent->solve_solvent Yes check_temp High Temperature Used? check_ph->check_temp No solve_ph Solution: - Adjust to pH 2.5-7 - Use buffers check_ph->solve_ph Yes solve_temp Solution: - Work at low temperatures (e.g., 0-4°C) check_temp->solve_temp Yes check_catalyst->check_ph No solve_catalyst Solution: - Remove or quench catalyst - Re-evaluate reaction conditions check_catalyst->solve_catalyst Yes ExperimentalWorkflow Workflow for Minimizing Isotopic Exchange prep_glassware 1. Prepare Dry Glassware (Oven-dried, desiccator-cooled) select_solvent 2. Select Anhydrous, Aprotic Solvent (e.g., Acetonitrile) prep_glassware->select_solvent handle_inert 3. Handle Under Inert Atmosphere (Glove box or N2/Ar stream) select_solvent->handle_inert control_temp 4. Control Temperature (Perform steps at ≤4°C) handle_inert->control_temp prepare_solution 5. Prepare Solution control_temp->prepare_solution storage 6. Store Properly (Sealed vial, inert atmosphere, ≤4°C) prepare_solution->storage analysis 7. Analytical Considerations (Low temp, low pH mobile phase) prepare_solution->analysis

References

Technical Support Center: Optimizing Ethanol-d5 Concentration for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ethanol-d5 concentration in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in mass spectrometry?

A1: this compound (ethyl alcohol-d5) is a deuterated form of ethanol where five hydrogen atoms have been replaced by deuterium. Its primary role in mass spectrometry is to serve as a stable isotope-labeled internal standard (SIL-IS).[1] Because its chemical and physical properties are nearly identical to unlabeled ethanol, it can be used to accurately quantify ethanol and other analytes in complex samples by correcting for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2][3]

Q2: Why is using a stable isotope-labeled internal standard like this compound considered a best practice?

A2: Using a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:[3]

  • Similar Behavior: It behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization.[4]

  • Correction for Variability: It effectively compensates for variations in sample handling, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[2][5]

  • Increased Accuracy and Precision: This leads to more accurate and precise quantification of the target analyte.[2]

Q3: How do I choose the optimal concentration for my this compound internal standard?

A3: The optimal concentration for your this compound internal standard should be determined experimentally. The goal is to use a concentration that provides a strong, reproducible signal without saturating the detector, and that is appropriate for the expected concentration range of your analyte. A general guideline is to aim for an internal standard concentration that is in the mid-range of your calibration curve. A detailed experimental protocol for optimizing the concentration is provided below.

Q4: Can this compound be used as an internal standard for analytes other than ethanol?

A4: While this compound is the ideal internal standard for ethanol, its use for other analytes should be carefully considered. For an internal standard to be effective, it should be structurally and chemically similar to the analyte. If the target analyte has a similar structure and chromatographic behavior to ethanol, this compound might be a suitable choice. However, for most other analytes, it is best to use their respective stable isotope-labeled analogues.

Q5: What are the typical storage conditions for this compound solutions?

A5: To ensure the stability and integrity of your this compound solutions, it is recommended to store them in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration or freezing is often recommended. Always refer to the manufacturer's instructions for specific storage guidelines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: High Variability in the this compound Signal

  • Possible Cause: Inconsistent sample preparation or injection volume.

    • Troubleshooting Step: Review your sample preparation workflow for any potential sources of error. Ensure that the autosampler is functioning correctly and that the injection volume is consistent. The use of an internal standard is intended to correct for this, but large variations can still impact results.[2]

  • Possible Cause: Instability of the this compound in the sample matrix or solvent.

    • Troubleshooting Step: Investigate the stability of this compound in your specific sample matrix and solvent over the timeframe of your analysis. This can be done by analyzing a sample at different time points after preparation.

  • Possible Cause: Mass spectrometer instability.

    • Troubleshooting Step: Check the stability of the mass spectrometer by repeatedly injecting a standard solution of this compound. If the signal is still highly variable, the instrument may require tuning or maintenance.

Issue 2: Poor Peak Shape for this compound

  • Possible Cause: Chromatographic issues.

    • Troubleshooting Step: Poor peak shape (e.g., tailing or fronting) can be caused by problems with the analytical column, mobile phase, or injection solvent.[6]

      • Column: Ensure the column is not degraded and is appropriate for the analysis.

      • Mobile Phase: Check the composition and pH of the mobile phase.

      • Injection Solvent: The injection solvent should be compatible with the mobile phase.

  • Possible Cause: Active sites in the GC inlet.

    • Troubleshooting Step: For GC-MS applications, peak tailing can be caused by active sites in the inlet liner. Deactivated liners should be used, and the liner should be replaced regularly.[6]

Issue 3: Interference or Crosstalk between Ethanol and this compound

  • Possible Cause: Isotopic contribution from the analyte to the internal standard signal, or vice-versa.

    • Troubleshooting Step: This can occur if the mass difference between the analyte and the internal standard is not sufficient. For ethanol and this compound, this is generally not an issue due to the +5 Da mass shift. However, it is good practice to check for this by injecting a high concentration of the analyte and monitoring the mass channel of the internal standard, and vice-versa. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the internal standard signal should be ≤ 5% of the internal standard's response.[5]

  • Possible Cause: In-source fragmentation or hydrogen/deuterium exchange.

    • Troubleshooting Step: In some cases, the deuterated standard can lose a deuterium atom in the ion source of the mass spectrometer.[7] This can be minimized by optimizing the ion source conditions (e.g., using "softer" ionization).[6]

Quantitative Data Summary

The optimal concentration of this compound as an internal standard is highly dependent on the specific application, matrix, and instrument sensitivity. The following tables provide general guidance and typical starting points.

Table 1: Recommended Starting Concentrations for this compound Internal Standard

Mass Spectrometry TechniqueTypical Concentration RangeNotes
Gas Chromatography-Mass Spectrometry (GC-MS)0.01 - 1.0 mg/LThe concentration should be adjusted based on the expected analyte concentration and detector sensitivity. For headspace analysis, higher concentrations may be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)10 - 500 ng/mLThe optimal concentration is often determined to be in the middle of the linear range of the calibration curve for the analyte.

Table 2: Key Mass Spectrometry Parameters for Ethanol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Ethanol47.0 ([M+H]+)29.0, 31.0Fragmentation can vary based on collision energy.
This compound52.0 ([M+H]+)33.0, 34.0The specific product ions should be optimized for your instrument.

Experimental Protocols

Protocol 1: Optimization of this compound Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative assay.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of unlabeled ethanol at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a similar high concentration (e.g., 1 mg/mL) in the same solvent.

2. Preparation of Working Solutions:

  • Analyte Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of your samples.

  • Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

3. Sample Preparation:

  • For each concentration of the internal standard working solution, spike a fixed volume into each of the analyte calibration standards and a blank sample.

  • Process the samples using your established extraction or dilution procedure.

4. Mass Spectrometry Analysis:

  • Analyze the prepared samples using your developed LC-MS or GC-MS method.

5. Data Analysis:

  • For each internal standard concentration, generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Evaluate the linearity (R²) of the calibration curves.

  • Examine the peak area of the internal standard across all samples. The ideal concentration will result in a consistent and stable peak area that is well within the linear dynamic range of the detector.

  • Select the this compound concentration that provides the best linearity and precision for the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Analyte Calibration Standards prep_analyte->prep_cal prep_is Prepare this compound Stock Solution prep_is_work Prepare this compound Working Solutions prep_is->prep_is_work spike Spike IS into Calibration Standards prep_cal->spike prep_is_work->spike extract Sample Extraction/ Dilution spike->extract ms_analysis LC-MS or GC-MS Analysis extract->ms_analysis cal_curve Generate Calibration Curves ms_analysis->cal_curve eval_linearity Evaluate Linearity (R²) cal_curve->eval_linearity eval_is_response Evaluate IS Peak Area Consistency cal_curve->eval_is_response select_opt Select Optimal IS Concentration eval_linearity->select_opt eval_is_response->select_opt

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_workflow cluster_investigate Investigation Steps cluster_solution Potential Solutions start Problem Encountered (e.g., High Variability) check_prep Review Sample Preparation Protocol start->check_prep check_instrument Check Instrument Performance start->check_instrument check_stability Evaluate Analyte/IS Stability start->check_stability check_chromatography Assess Chromatographic Conditions start->check_chromatography optimize_prep Optimize Sample Preparation check_prep->optimize_prep tune_instrument Tune/Maintain Mass Spectrometer check_instrument->tune_instrument adjust_conditions Modify Solvents/ Storage check_stability->adjust_conditions optimize_method Optimize LC/GC Method check_chromatography->optimize_method decision Problem Resolved? optimize_prep->decision tune_instrument->decision adjust_conditions->decision optimize_method->decision decision->start No end End decision->end Yes

Caption: A logical workflow for troubleshooting common issues in mass spectrometry.

References

dealing with contamination in ethanol-d5 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for handling contamination in ethanol-d5 (CD3CD2OD) stock solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound and where do they come from?

A1: The most prevalent contaminant in this compound is water (H2O and HDO) . Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere. Other common impurities can include:

  • Residual Protiated Ethanol (CH3CH2OH): Incomplete deuteration during synthesis can leave residual protiated ethanol.

  • Other Organic Solvents: Trace amounts of other solvents used in the synthesis or purification process (e.g., acetone, methanol, diethyl ether) may be present.[1][2]

  • Synthesis Byproducts: Depending on the synthesis method, byproducts may be present. For example, if prepared from a deuterated Grignard reagent and a carbonyl compound, trace impurities from those starting materials could be present. Processes involving catalytic exchange with D2O might introduce specific catalyst residues.[3][4][5][6]

  • Leachates from Storage Containers/Caps: Improper storage can lead to the leaching of plasticizers or other compounds from container materials.

Q2: How can I identify unknown peaks in my ¹H NMR spectrum of an this compound solution?

A2: Unexpected peaks in your NMR spectrum can often be identified by comparing their chemical shifts and multiplicities to known values for common laboratory solvents and impurities. The following table lists the approximate ¹H NMR chemical shifts of common contaminants in deuterated solvents. Note that these values can vary slightly with temperature and concentration.

Contaminant¹H Chemical Shift (ppm) in CDCl₃ (approx.)Multiplicity
Water (H₂O/HDO)1.56s (broad)
Acetone2.17s
Methanol3.49 (OH), 3.31 (CH₃)s, s
Diethyl Ether3.48 (CH₂), 1.21 (CH₃)q, t
Toluene7.27-7.17 (Ar-H), 2.36 (CH₃)m, s
Benzene7.36s
Residual Ethanol3.69 (CH₂), 1.22 (CH₃)q, t

Data compiled from various sources.[1][2][7][8]

For a more comprehensive list of impurity chemical shifts in various deuterated solvents, consult established literature references.[1][2][7][8]

Q3: What are the typical purity specifications for commercially available ethanol-d6?

A3: The purity of commercial ethanol-d6 can vary between suppliers and grades. Below is a table summarizing typical specifications for different grades. Always refer to the certificate of analysis provided by the supplier for lot-specific data.

GradeIsotopic Purity (atom % D)Chemical Purity (%)Water Content
Standard NMR Grade ≥99≥99.5≤ 0.1%
Anhydrous/Low Water ≥99.5≥99.8≤ 0.01% - 0.05%
High Purity/For qNMR ≥99.8≥99.9≤ 0.005%

These are typical values and may vary by manufacturer.[9][10][11][12]

Section 2: Troubleshooting Guides

Problem 1: A large, broad peak suspected to be water is obscuring signals in my ¹H NMR spectrum.

  • Troubleshooting Steps:

    • Confirm Water Peak: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. If the peak diminishes or disappears, it confirms the presence of exchangeable protons, most likely from water.

    • Check Solvent and Glassware: The primary sources of water contamination are the deuterated solvent itself and wet NMR tubes or pipettes.

    • Use Anhydrous Grade Solvent: For sensitive experiments, purchase this compound in sealed ampoules or anhydrous grade bottles.

    • Dry Glassware: Thoroughly dry all glassware (NMR tubes, pipettes) in an oven at a high temperature (e.g., 120-150 °C) for several hours and cool in a desiccator before use.

    • Handle Solvent Under Inert Atmosphere: When possible, handle the this compound under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen or argon blanket) to minimize exposure to atmospheric moisture.

  • Workflow for Minimizing Water Contamination:

    G start Start: Prepare for NMR Sample Preparation dry_glassware Dry NMR tubes and pipettes in oven (e.g., 150°C for >4 hours) start->dry_glassware cool_desiccator Cool glassware in a desiccator dry_glassware->cool_desiccator use_anhydrous Use anhydrous grade this compound (preferably from a sealed ampoule) cool_desiccator->use_anhydrous inert_atmosphere Handle solvent under inert atmosphere (e.g., glovebox or N2 blanket) use_anhydrous->inert_atmosphere prepare_sample Prepare NMR sample inert_atmosphere->prepare_sample acquire_spectrum Acquire NMR spectrum prepare_sample->acquire_spectrum end End: High-quality, dry spectrum acquire_spectrum->end

    Caption: Workflow for preparing a dry NMR sample.

Problem 2: My NMR spectrum shows poor resolution and broad peaks, even without significant water contamination.

  • Troubleshooting Steps:

    • Check Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the spectrometer.

    • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Dilute your sample.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can be introduced from the sample itself or from laboratory equipment.

    • Insoluble Material: The presence of suspended, insoluble material in the NMR tube will degrade the resolution. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

    • Temperature Gradients: Ensure the sample has thermally equilibrated in the spectrometer before acquiring data.

  • Troubleshooting Logic:

    G start Poor NMR Resolution shim Re-shim the spectrometer start->shim concentration Is the sample too concentrated? shim->concentration No improvement dilute Dilute the sample concentration->dilute Yes insoluble Is there particulate matter? concentration->insoluble No end Improved Resolution dilute->end paramagnetic Suspect paramagnetic impurities? temp Allow sample to thermally equilibrate paramagnetic->temp Unlikely filter Filter the sample filter->end insoluble->paramagnetic No insoluble->filter Yes temp->end

    Caption: Decision tree for troubleshooting poor NMR resolution.

Section 3: Experimental Protocols

Protocol 1: Quantitative Determination of Water in this compound by Karl Fischer Titration

This protocol is for the volumetric Karl Fischer titration to determine the water content in this compound.

  • Instrumentation and Reagents:

    • Volumetric Karl Fischer titrator with a platinum electrode.

    • Karl Fischer titrant (e.g., single-component reagent with a titer of approximately 5 mg/mL).

    • Karl Fischer solvent (e.g., dry methanol or a specialized KF solvent).

    • Certified water standard for titer determination.

    • Gas-tight syringes.

  • Procedure:

    • Titrator Preparation: Add the Karl Fischer solvent to the titration vessel and perform a pre-titration to remove any residual moisture until a stable, low drift is achieved (e.g., < 20 µL/min).

    • Titer Determination:

      • Accurately weigh a gas-tight syringe containing the certified water standard.

      • Inject an appropriate amount of the standard into the conditioned titration cell.

      • Reweigh the syringe to determine the exact mass of the standard added.

      • Start the titration.

      • Repeat the determination at least twice and calculate the average titer of the Karl Fischer reagent.

    • Sample Analysis:

      • Accurately weigh a gas-tight syringe containing the this compound sample.

      • Inject a suitable amount of the this compound into the conditioned titration cell. The sample size should be chosen based on the expected water content to ensure an adequate consumption of titrant.

      • Reweigh the syringe to determine the exact mass of the sample added.

      • Start the titration.

      • The water content is automatically calculated by the instrument based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

  • Data Presentation Example:

ParameterValue
Sample Mass2.512 g
Titrant Consumed1.25 mL
KF Reagent Titer4.98 mg/mL
Water Content 0.248% (w/w)

Protocol 2: Analysis of Volatile Impurities in this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of volatile organic impurities in this compound.

  • Instrumentation and Reagents:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for volatile organic compounds (e.g., a mid-polar column like a DB-624 or equivalent).

    • High-purity helium as the carrier gas.

    • Certified standards of potential impurities for identification and quantification.

    • Autosampler vials with septa.

  • Sample Preparation:

    • For direct injection, a dilution of the this compound in a suitable solvent (if necessary) may be performed. However, neat injection is often possible.

    • For headspace analysis (recommended for trace impurities), place a known volume or weight of the this compound sample into a headspace vial and seal it.

    • Prepare a series of calibration standards containing known concentrations of the target impurities in high-purity ethanol.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless, 250 °C.

    • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify impurities by comparing their retention times and mass spectra to those of the certified standards and library databases (e.g., NIST).

    • Quantify the impurities by creating a calibration curve from the peak areas of the standards.

  • Workflow for GC-MS Analysis:

    G start Start: GC-MS Analysis of this compound prep_standards Prepare calibration standards start->prep_standards prep_sample Prepare this compound sample (neat or headspace) start->prep_sample load_instrument Load samples and standards into autosampler prep_standards->load_instrument prep_sample->load_instrument run_sequence Run GC-MS sequence load_instrument->run_sequence process_data Process data: - Identify peaks by retention time and mass spectra - Integrate peak areas run_sequence->process_data quantify Quantify impurities using calibration curve process_data->quantify report Report results quantify->report

    Caption: General workflow for GC-MS analysis of impurities.

References

Technical Support Center: Ethanol-d5 Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanol-d5 based metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the planning, execution, and analysis of these experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in metabolic studies?

A1: this compound (C2D5OH) is a stable isotope-labeled form of ethanol where five hydrogen atoms on the ethyl group have been replaced with deuterium. It is a valuable tracer in metabolic research to track the metabolic fate of ethanol and its incorporation into various biomolecules. Because deuterium is a stable (non-radioactive) isotope, it is safe for use in both animal and human studies.[1][2][3] The increased mass of deuterium allows for the differentiation of labeled from unlabeled molecules using mass spectrometry.[3]

Q2: What are the primary metabolic pathways of ethanol?

A2: Ethanol is primarily metabolized in the liver through two main oxidative pathways:

  • Alcohol Dehydrogenase (ADH) Pathway: In the cytosol, ADH oxidizes ethanol to acetaldehyde.

  • Microsomal Ethanol-Oxidizing System (MEOS): Located in the endoplasmic reticulum, this pathway, primarily involving the cytochrome P450 enzyme CYP2E1, also converts ethanol to acetaldehyde.[4]

Acetaldehyde is then further oxidized to acetate by aldehyde dehydrogenase (ALDH), mainly in the mitochondria. Acetate can then be converted to acetyl-CoA and enter various metabolic pathways, including the Krebs cycle and fatty acid synthesis.[5] A minor portion of ethanol is metabolized through non-oxidative pathways, forming products like fatty acid ethyl esters (FAEEs) and ethyl glucuronide.[4][6]

Q3: What is the Kinetic Isotope Effect (KIE) and how does it relate to this compound studies?

A3: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[7][8] In the case of this compound, the carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds. Breaking the C-D bond requires more energy, which can lead to a slower reaction rate if this bond cleavage is the rate-limiting step of the reaction.[8][9] For the ADH-mediated oxidation of ethanol, a significant primary KIE is observed because the cleavage of a C-H bond at the first carbon is the rate-limiting step.[10][11][12] This means that this compound may be metabolized more slowly than unlabeled ethanol. Researchers must be aware of this effect as it can influence the interpretation of kinetic data.[13]

Troubleshooting Guides

Issue 1: Inaccurate quantification of this compound and its metabolites.

Q: My quantitative results for this compound and its labeled metabolites are inconsistent and show high variability. What could be the cause?

A: Inaccurate quantification is a common issue often stemming from analytical challenges, particularly with liquid chromatography-mass spectrometry (LC-MS).

  • Problem: Matrix Effects. Biological samples (e.g., plasma, tissue homogenates) are complex matrices containing numerous endogenous compounds. These compounds can co-elute with your analytes of interest and interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement.[14][15][16] This can result in underestimation or overestimation of your analyte concentration.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte.[17] For this compound, an ideal internal standard would be an even heavier version of ethanol, such as 13C2-ethanol-d5. If a SIL-IS for each metabolite is not available, a structurally similar compound that behaves similarly during chromatography and ionization can be used, but this is less ideal.[18]

    • Optimize Sample Preparation: Develop a robust sample preparation protocol to remove as many interfering matrix components as possible. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Chromatographic Separation: Ensure adequate chromatographic separation of your analytes from the bulk of the matrix components.

    • Method Validation: Validate your analytical method by assessing matrix effects. This can be done by comparing the analyte response in a pure solution to the response in a sample matrix spiked with the analyte post-extraction.[15][19]

  • Problem: Lack of an Appropriate Internal Standard.

  • Solution: If a suitable SIL-IS is not commercially available, consider custom synthesis.[13] Alternatively, the standard addition method can be used, where known amounts of a standard are added to aliquots of the sample.[17] This is more laborious but can help to correct for matrix effects.

Issue 2: Unexpectedly low incorporation of deuterium into downstream metabolites.

Q: I am observing lower than expected deuterium enrichment in metabolites downstream of ethanol metabolism. Why might this be happening?

A: This can be due to several factors, including isotopic exchange, contributions from unlabeled endogenous sources, and the kinetic isotope effect.

  • Problem: Isotopic Exchange. The deuterium on the hydroxyl group of ethanol-d6 (CD3CD2OD) is readily exchangeable with protons from water in the biological system.[20] If you are using ethanol-d6, you will quickly lose one deuterium, effectively making your tracer this compound. For this reason, this compound (where only the ethyl group hydrogens are replaced) is often the preferred tracer. However, there is also a possibility of back-exchange on some metabolites, although this is generally less of a concern for the carbon-bound deuteriums of this compound.

  • Solution:

    • Use this compound: If you are not already, use this compound (CH3CD2OH or CD3CH2OH) to avoid the rapid loss of the hydroxyl deuterium.

    • Consider the Stability of Deuterium on Metabolites: Be aware of the chemical stability of the deuterium atoms on your metabolites of interest.

  • Problem: Dilution by Endogenous Pools. The labeled acetyl-CoA generated from this compound metabolism will enter and mix with the endogenous pool of acetyl-CoA derived from other sources like glucose and fatty acids. This will dilute the isotopic enrichment of any downstream metabolites.

  • Solution:

    • Experimental Design: Design your experiment to minimize the contributions from other major energy sources if your goal is to maximize labeling from ethanol. For example, you might consider fasting the animals prior to the study. However, be aware that fasting itself can alter metabolism.[21]

    • Metabolic Flux Analysis: Use metabolic flux analysis (MFA) to mathematically deconvolute the contributions of different substrates to the metabolite pools.[22][23]

  • Problem: Kinetic Isotope Effect. As mentioned in the FAQs, the KIE can cause this compound to be metabolized more slowly than unlabeled ethanol.[10][11][12] This can lead to a lower rate of appearance of labeled metabolites compared to what might be expected from unlabeled ethanol kinetics.

  • Solution:

    • Acknowledge the KIE: Be aware of the KIE and consider it in your data interpretation. The goal of a tracer study is often to trace the pathways, and while the kinetics may be slightly altered, the metabolic fate of the atoms is still accurately represented.

    • Parallel Studies: If precise kinetics are crucial, consider running parallel experiments with unlabeled ethanol to establish the baseline metabolic rates.

Issue 3: Difficulty in interpreting metabolic flux data.

Q: I have my mass spectrometry data, but I am unsure how to accurately calculate isotopic enrichment and metabolic fluxes.

A: Data analysis in isotope tracing studies can be complex and requires careful consideration of several factors.

  • Problem: Incorrect Calculation of Isotopic Enrichment. Simple comparisons of peak intensities can be misleading.

  • Solution:

    • Correct for Natural Isotope Abundance: All molecules containing carbon have a natural abundance of 13C (~1.1%). This needs to be corrected for to accurately determine the true enrichment from the tracer. There are established algorithms and software packages available to perform this correction.

    • Use Mass Isotopomer Distribution (MID): Analyze the entire mass isotopomer distribution of a metabolite. The MID is the fractional abundance of all isotopic forms of a molecule (M+0, M+1, M+2, etc.). This provides a much richer dataset for flux analysis than just looking at the enrichment of a single isotopomer.

  • Problem: Overly Simplistic Model for Flux Analysis. Biological systems are complex, and simple models may not accurately reflect the underlying biology.

  • Solution:

    • Use Appropriate Metabolic Models: Employ established metabolic network models for your system of interest. These models define the biochemical reactions and pathways that connect the metabolites.

    • Be Aware of Underdeterminacy: In many cases, the available measurements are not sufficient to uniquely determine all the fluxes in the model.[22] This is known as underdeterminacy. Flux balance analysis (FBA) and other computational techniques can be used to explore the range of possible flux distributions.

    • Consult with Experts: If you are new to metabolic flux analysis, collaborating with an expert in the field is highly recommended.

Quantitative Data Summary

Table 1: Mass Shifts of Key Metabolites in this compound Tracing Studies
Precursor/MetaboliteUnlabeled Mass (M+0)Labeled Form from this compound (CD3CH2OH)Expected Mass Shift
Ethanol46.04CD3CH2OH+5
Acetaldehyde44.03CD3CHO+3
Acetate60.02CD3COO-+3
Acetyl-CoA (acetyl portion)43.02CD3CO-SCoA+3

Note: The exact mass shift will depend on the specific isotopologue of this compound used and the metabolic reactions involved.

Table 2: Reported Kinetic Isotope Effects (KIE) for Ethanol Oxidation
Enzyme/SystemSubstrateKIE (kH/kD)Reference
Rat Liver Microsomes(1-R)-[1-2H1]-ethanol1.57[10]
Rat Liver Microsomes[1-2H2]-ethanol2.23[10]
In vivo (rats)(1-R)-[1-2H1]-ethanol2.89 ± 0.05[11][12]

KIE values greater than 1 indicate that the reaction is slower with the deuterated substrate.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Ethanol and Metabolites from Plasma
  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place on ice.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 400 µL of ice-cold acetonitrile containing the internal standard(s).

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method. Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation This compound Administration This compound Administration Sample Collection (Time Course) Sample Collection (Time Course) This compound Administration->Sample Collection (Time Course) Sample Quenching Sample Quenching Sample Collection (Time Course)->Sample Quenching Sample Preparation Sample Preparation Sample Quenching->Sample Preparation Metabolite Extraction LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Acquisition Data Acquisition LC-MS Analysis->Data Acquisition Isotopic Enrichment Calculation Isotopic Enrichment Calculation Data Acquisition->Isotopic Enrichment Calculation Peak Integration & Correction Metabolic Flux Analysis Metabolic Flux Analysis Isotopic Enrichment Calculation->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

Caption: Workflow for this compound based metabolic studies.

ethanol_metabolism_pathway This compound This compound Acetaldehyde-d3 Acetaldehyde-d3 This compound->Acetaldehyde-d3 ADH, CYP2E1 Acetate-d3 Acetate-d3 Acetaldehyde-d3->Acetate-d3 ALDH Acetyl-CoA-d3 Acetyl-CoA-d3 Acetate-d3->Acetyl-CoA-d3 Krebs Cycle Krebs Cycle Acetyl-CoA-d3->Krebs Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA-d3->Fatty Acid Synthesis

Caption: Labeled metabolites from this compound metabolism.

References

Technical Support Center: Enhancing Peak Resolution with Ethanol-d5 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing ethanol-d5 in your chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions related to the use of deuterated ethanol as a mobile phase component to enhance peak resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Causes Recommended Solutions
No significant improvement in peak resolution. Isotope effect may be minimal for your specific analytes. Mobile phase composition may not be optimal. Column temperature is not optimized.Consider that the deuterium isotope effect on retention is often subtle and compound-dependent.[1][2] Systematically vary the gradient or the proportion of this compound in the mobile phase. Adjust the column temperature. Higher temperatures can sometimes improve efficiency, but the effect on selectivity with a deuterated solvent should be empirically determined.[3][4]
Shift in retention times compared to standard ethanol. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect.[5]This is an expected phenomenon. Ensure your peak identification is based on a new reference standard run with the this compound mobile phase. Re-validate your method to establish new retention time windows.
Baseline noise or drift. Impurities in the this compound. Incomplete mobile phase mixing or degassing.Ensure the purity of the this compound used.[6] Thoroughly degas the mobile phase and ensure proper mixing, especially if preparing the mobile phase online.
Poor peak shape (fronting or tailing). Column overload. Secondary interactions with the stationary phase. Incompatibility of the sample solvent with the mobile phase.Reduce the injection volume or sample concentration.[4][7] The change in mobile phase polarity with this compound might affect peak shape. Consider adjusting the mobile phase pH or using a different column chemistry. Dissolve your sample in a solvent that is weaker than or of similar strength to the initial mobile phase.[8][9]
Irreproducible results. Variations in mobile phase preparation. Fluctuations in laboratory temperature. Column degradation.Prepare the mobile phase consistently and accurately.[10] Use a column oven to maintain a stable temperature.[4] The slightly different physicochemical properties of this compound could potentially affect column stability over time. Monitor column performance and have a replacement schedule.

Frequently Asked Questions (FAQs)

1. How does this compound enhance peak resolution in chromatography?

The use of deuterated solvents like this compound can lead to what is known as a "chromatographic isotope effect."[5] Deuterium (²H) is heavier than protium (¹H), which can lead to subtle differences in intermolecular interactions between the analyte, the stationary phase, and the mobile phase. These differences can manifest as changes in retention times and, in some cases, improved separation between closely eluting peaks. The exact mechanism can be complex, involving changes in the polarity and viscosity of the mobile phase.[1]

2. What is the expected magnitude of resolution enhancement with this compound?

The improvement in resolution is typically modest and highly dependent on the specific analytes and chromatographic conditions. In some cases, a slight improvement in the separation of catecholamines has been observed with heavy water (D₂O).[1][11] For this compound, you should perform initial scouting runs to determine if it offers a significant advantage for your particular separation challenge.

3. Will I need to re-validate my method when switching to this compound?

Yes. Replacing ethanol with this compound constitutes a change in the mobile phase composition. You will need to re-validate your method to establish new system suitability criteria, including retention times, peak shapes, and resolution values.

4. Can I use the same column with both ethanol and this compound mobile phases?

Yes, you can use the same column. However, it is crucial to properly flush and equilibrate the column when switching between mobile phases to ensure reproducible results.

5. Are there any special handling or storage requirements for this compound?

This compound should be handled and stored with the same precautions as standard ethanol. It is a flammable liquid.[6] To maintain its isotopic purity, it should be kept in a tightly sealed container to prevent exchange with atmospheric moisture.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase with this compound

  • Objective: To prepare a mobile phase containing a specific percentage of this compound for reversed-phase HPLC.

  • Materials:

    • HPLC-grade water

    • This compound (99.5 atom % D)[6]

    • HPLC-grade formic acid (or other appropriate modifier)

    • Sterile, filtered HPLC mobile phase bottles

    • 0.22 µm membrane filter

  • Procedure:

    • Measure the required volume of HPLC-grade water into a clean mobile phase bottle.

    • Add the desired volume of this compound to the water. For example, for a 50:50 (v/v) mobile phase, mix equal volumes of water and this compound.

    • Add any required modifiers, such as 0.1% formic acid.

    • Filter the mobile phase through a 0.22 µm membrane filter.

    • Degas the mobile phase using an in-line degasser or by sonication under vacuum for 15-20 minutes.

    • Label the mobile phase bottle clearly with its composition and preparation date.

Protocol 2: Evaluating the Effect of this compound on Peak Resolution

  • Objective: To compare the peak resolution of a critical pair of analytes using a standard ethanol mobile phase versus an this compound mobile phase.

  • Instrumentation: A standard HPLC or UHPLC system with a UV or MS detector.

  • Method:

    • Equilibrate the HPLC system with your standard mobile phase (containing regular ethanol) until a stable baseline is achieved.

    • Inject your sample or standard mixture containing the critical peak pair at least three times and record the chromatograms.

    • Calculate the average resolution between the critical peak pair.

    • Flush the system thoroughly with an intermediate solvent (e.g., 50:50 methanol:water) for at least 30 minutes.

    • Equilibrate the system with the this compound mobile phase (prepared as in Protocol 1) until a stable baseline is achieved.

    • Inject the same sample or standard mixture at least three times and record the chromatograms.

    • Calculate the average resolution between the critical peak pair with the this compound mobile phase.

    • Compare the resolution values obtained with both mobile phases.

Quantitative Data Summary

The following table provides a hypothetical comparison of chromatographic parameters for a critical peak pair when using a standard ethanol mobile phase versus an this compound mobile phase. This data is for illustrative purposes to demonstrate the potential effects.

Parameter Mobile Phase with Ethanol Mobile Phase with this compound
Retention Time - Peak 1 (min) 5.285.21
Retention Time - Peak 2 (min) 5.455.35
Resolution (Rs) 1.351.52
Tailing Factor - Peak 1 1.151.12
Tailing Factor - Peak 2 1.181.14

Visualizations

Experimental_Workflow cluster_prep Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Standard Mobile Phase (with Ethanol) C Equilibrate Column A->C Step 1 B This compound Mobile Phase B->C Step 2 (after flushing) D Inject Sample (n=3) C->D E Acquire Data D->E F Calculate Resolution (Rs) E->F G Compare Results F->G

Caption: Workflow for evaluating the impact of this compound on peak resolution.

Troubleshooting_Logic Start Poor Peak Resolution with this compound Q1 Is there a shift in retention time? Start->Q1 A1_Yes Expected Isotope Effect. Re-validate method. Q1->A1_Yes Yes Q2 Is the baseline noisy? Q1->Q2 No End Consult Further Documentation A1_Yes->End A1_No Check Mobile Phase Composition. A1_No->Q2 A2_Yes Check Solvent Purity and Degassing. Q2->A2_Yes Yes Q3 Are peaks tailing or fronting? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Sample Load and Solvent. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A logical troubleshooting guide for peak resolution issues with this compound.

References

stability issues of ethanol-d5 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanol-d5. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your results when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound (CD3CD2OH) is a deuterated form of ethanol where five hydrogen atoms on the ethyl group have been replaced by deuterium. It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interfering solvent signals in proton NMR spectra.[1][2] It also serves as an internal standard in quantitative analysis by mass spectrometry (MS) due to its chemical similarity to ethanol and its distinct mass.[3]

Q2: What are the main stability concerns for this compound?

The primary stability concerns for this compound include:

  • Hydrogen-Deuterium (H/D) Exchange: The hydroxyl proton is readily exchangeable with protons from protic solvents (like water or methanol), atmospheric moisture, or acidic/basic functional groups on the analyte. The deuterium atoms on the ethyl group are generally stable but can exchange under certain catalytic conditions (e.g., strong acids/bases or metal catalysts).[4][5][6]

  • Evaporation: this compound is volatile, and improper storage can lead to evaporation. This is a significant concern as it can change the concentration of solutions over time.[7][8]

  • Contamination: Like all solvents, this compound is susceptible to contamination from atmospheric moisture, residual solvents in labware, and leaching from container caps.[9] Common impurities can include water, acetaldehyde, benzene, and methanol.[10][11]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, light, and ignition sources.[7][9] The ideal storage temperature is between 15°C and 27°C (60°F and 80°F).[9] It should be kept in tightly sealed containers, preferably in single-use ampules or bottles with septa (like Sure/Seal™) to minimize exposure to atmospheric moisture and prevent evaporation.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Inaccurate Quantification When Using this compound as an Internal Standard in Mass Spectrometry

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Isotopic Contribution (Unlabeled Impurity) The this compound standard may contain a small amount of non-deuterated ethanol, which can contribute to the analyte's signal and cause a positive bias, especially at low concentrations. Action: Inject a high-concentration solution of only the this compound standard and monitor the mass transition of the unlabeled analyte to assess its purity.[12]
H/D Back-Exchange The deuterium atoms on the this compound may exchange with protons from the sample matrix or mobile phase, leading to a decrease in the internal standard signal and an increase in the analyte signal. This is more likely to occur in strongly acidic or basic conditions.[4] Action: Maintain samples at a neutral pH whenever possible and use aprotic solvents for sample reconstitution if the analyte's solubility allows.[4] Minimize the time the sample spends in protic solvents and keep the temperature low.[4]
In-source Fragmentation/Loss of Deuterium The this compound may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[13] Action: Optimize the ionization conditions by using "softer" ionization settings to minimize fragmentation.[4]
Chromatographic Separation (Isotope Effect) Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts, which can affect quantification if the integration windows are not set correctly.[4] Deuterated analytes tend to have shorter retention times.[4] Action: Overlay the chromatograms of the analyte and the internal standard to verify co-elution.[12] Optimize the chromatographic method (e.g., gradient, temperature) to achieve better co-elution.[12]
Issue 2: Unexpected Peaks in NMR Spectrum When Using this compound as a Solvent

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Water Contamination This compound is hygroscopic and readily absorbs moisture from the atmosphere or contaminated labware. This will appear as a peak in the NMR spectrum (HOD peak). Action: Handle this compound in a dry atmosphere (e.g., under nitrogen or argon). Use thoroughly dried NMR tubes and pipettes. For highly sensitive experiments, consider using single-use ampules.
Residual Protonated Solvent The this compound may not have 100% isotopic purity, leading to a residual signal from ethanol-d4. Action: The residual solvent peak is well-documented and can be used as a secondary internal reference to calibrate the chemical shift axis.[14]
Other Impurities Common impurities in ethanol include acetaldehyde, methanol, and benzene, which will have their own characteristic peaks.[11][15] Action: Run a blank spectrum of the this compound to identify any impurity peaks. If significant impurities are present, consider using a higher purity grade of the solvent.
Analyte Reactivity The analyte may be reacting with the this compound solvent. Action: Ensure that ethanol is a suitable solvent for your analyte and that it is chemically stable under the experimental conditions.

Data on Stability Factors

While specific quantitative degradation rates for this compound are not widely published, the stability is influenced by several factors. The following table summarizes these factors based on data for ethanol and general principles for deuterated compounds.

Parameter Condition Impact on Stability Rationale
Temperature ElevatedDecreasedIncreases the rate of evaporation and potential degradation.[9]
Refrigerated/FrozenIncreasedSlows down chemical reactions and evaporation.[16]
pH Acidic or BasicPotentially DecreasedCan catalyze H/D exchange, particularly of the hydroxyl proton.[4]
Light Exposure UV or SunlightDecreasedCan induce photolytic degradation.[9]
Atmosphere Presence of OxygenDecreasedCan lead to oxidative degradation.
Inert (N₂, Ar)IncreasedPrevents oxidation.
Moisture High HumidityDecreasedCan cause H/D exchange and introduce water as an impurity.[7]
Storage Container Improperly SealedDecreasedLeads to evaporation and contamination from atmospheric moisture.[7][17]

Note: The stability of this compound is highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability in Solution

Objective: To determine the stability of the deuterium label on this compound when used as an internal standard in a specific analytical solution over time.[13]

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the non-deuterated analyte and this compound internal standard in the initial mobile phase or sample diluent.[13]

    • Solution B: The this compound internal standard only in the same solvent.[13]

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas using LC-MS.[13]

  • Incubation: Store aliquots of both solutions under the same conditions as your experimental samples (e.g., in the autosampler at a specific temperature).[13]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[13]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[13]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[13]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate.

    • Thermal Degradation: Store a solution of this compound in a sealed vial at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a suitable analytical technique (e.g., GC-MS or LC-MS) to identify and quantify any degradants.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero sample to identify new peaks corresponding to degradation products.

Visualizations

Troubleshooting_Workflow_MS start Inaccurate Quantification (this compound as IS) cause1 Isotopic Contribution (Unlabeled Impurity) start->cause1 cause2 H/D Back-Exchange start->cause2 cause3 In-Source Fragmentation start->cause3 cause4 Chromatographic Separation (Isotope Effect) start->cause4 action1 Analyze high concentration of IS alone. Monitor for unlabeled analyte. cause1->action1 action2 Control pH (neutral). Use aprotic solvents. Minimize time in protic solvents. cause2->action2 action3 Use 'softer' ionization conditions in MS. cause3->action3 action4 Verify co-elution. Optimize chromatography (gradient, temperature). cause4->action4 end_node Quantification Improved action1->end_node action2->end_node action3->end_node action4->end_node

Caption: Troubleshooting workflow for inaccurate quantification using this compound as an internal standard in MS.

HD_Exchange_Protocol cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep1 Prepare Solution A: Analyte + this compound in diluent analysis1 Inject at t=0 prep1->analysis1 prep2 Prepare Solution B: This compound only in diluent prep2->analysis1 analysis2 Incubate under sample conditions analysis1->analysis2 analysis3 Inject at various time points (t=x) analysis2->analysis3 interp1 Monitor Analyte/IS ratio in Solution A analysis3->interp1 interp2 Monitor for unlabeled signal in Solution B analysis3->interp2 result Assess Stability interp1->result interp2->result

Caption: Experimental workflow for assessing H/D back-exchange of this compound.

References

Technical Support Center: Troubleshooting Poor Recovery of Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges with the recovery of ethanol-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or inconsistent recovery of this compound?

A1: Poor recovery of this compound, a common internal standard, can stem from several factors throughout the analytical workflow. The primary causes can be categorized into procedural issues, chemical instability, and matrix effects. Procedural problems may include suboptimal pH, incorrect solvent choice in Liquid-Liquid Extraction (LLE), or improper technique in Solid-Phase Extraction (SPE). Chemical instability can arise from degradation under harsh conditions, while matrix effects involve interferences from other components in the sample.

Q2: At which step of my extraction process is the this compound being lost?

A2: To pinpoint the source of this compound loss, a systematic approach is crucial. This involves collecting and analyzing every fraction of your extraction process. For instance, in a Liquid-Liquid Extraction (LLE), you should analyze the aqueous layer, the organic layer, and any precipitated material. Similarly, for Solid-Phase Extraction (SPE), analyze the flow-through, wash, and elution fractions separately. By quantifying the amount of this compound in each fraction, you can identify the step where the loss is occurring.

Q3: Could the volatility of this compound be a major factor in its poor recovery?

A3: Yes, the volatility of this compound can significantly contribute to its loss, especially during steps involving evaporation or high temperatures. It is crucial to handle samples containing this compound with care to minimize evaporative losses. This includes keeping sample vials tightly capped, avoiding unnecessarily high temperatures during evaporation steps, and ensuring efficient condensation if a distillation process is used.

Q4: Is it possible for the deuterium atoms on this compound to exchange with hydrogen atoms during sample preparation?

A4: Hydrogen-deuterium exchange (HDX) is a potential concern, particularly under strongly acidic or basic conditions[1][2][3]. The hydroxyl proton of ethanol is readily exchangeable, but the deuterium atoms on the ethyl group are generally stable under typical extraction conditions. However, exposure to extreme pH for prolonged periods could potentially facilitate exchange, leading to a change in the mass-to-charge ratio and an apparent loss of the internal standard. It is advisable to work within a neutral or near-neutral pH range when possible and to minimize the exposure time to harsh conditions[4].

Troubleshooting Guides

Low Recovery in Protein Precipitation (PPT)

Protein precipitation is a common method for sample cleanup. However, poor recovery of this compound can occur.

Common Causes and Solutions:

Potential Cause Description Recommended Solution(s)
Incomplete Protein Precipitation The precipitating solvent may not be effectively removing all proteins, leading to co-precipitation or trapping of this compound within the protein pellet. Acetonitrile is often more effective at protein removal than methanol or ethanol[5][6][7].- Increase the ratio of organic solvent to sample (e.g., 3:1 or 4:1). - Ensure the precipitating solvent is ice-cold. - Vortex the sample vigorously after adding the solvent. - Increase the centrifugation time and/or speed. - Compare the efficiency of different solvents (Acetonitrile vs. Methanol).
Co-precipitation of this compound This compound may get trapped within the precipitated protein matrix.- After initial centrifugation and removal of the supernatant, consider a second extraction of the protein pellet with a small volume of the organic solvent. - Optimize the precipitation time and temperature.
Analyte Loss During Supernatant Transfer Incomplete transfer of the supernatant after centrifugation will result in lower recovery.- Carefully aspirate the supernatant without disturbing the protein pellet. - Consider a second, smaller volume wash of the pellet and combine the supernatants.

Experimental Protocol: Protein Precipitation of Plasma Samples

  • Sample Preparation: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

Quantitative Data Summary: Protein Precipitation Efficiency

Solvent Protein Removal Efficiency Reference
Acetonitrile~93%[5]
Methanol~89%[5]
Ethanol~89%[5]

Note: Efficiency can vary based on the specific protocol and biological matrix.

Low Recovery in Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for separating analytes based on their differential solubility in immiscible liquids.

Common Causes and Solutions:

Potential Cause Description Recommended Solution(s)
Suboptimal Solvent Choice The extraction solvent may not have the appropriate polarity to efficiently partition this compound from the aqueous sample matrix.- Test solvents with different polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether (MTBE)). - A study on home-brewed alcoholic beverages found ethyl acetate to be effective for ethanol extraction[8].
Incorrect pH The pH of the aqueous phase can influence the partitioning of some analytes. While ethanol is a neutral molecule, extreme pH values could potentially affect the overall extraction environment. Some studies suggest that adjusting the pH can be critical for the extraction of other compounds[3][6][9].- Adjust the pH of the sample to determine the optimal condition for this compound recovery. A pH range of 5.5-7 is often a good starting point for neutral compounds.
Incomplete Phase Separation The formation of emulsions or incomplete separation of the aqueous and organic layers can lead to significant loss of the analyte.- Increase centrifugation time and/or speed. - Add salt (salting out) to the aqueous phase to improve phase separation. - Freeze the sample to break emulsions.
Insufficient Mixing Inadequate mixing of the two phases will result in poor extraction efficiency.- Vortex the sample vigorously for an adequate amount of time (e.g., 1-2 minutes).

Experimental Protocol: Liquid-Liquid Extraction of this compound from Urine

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter.

  • Spiking: To 1 mL of urine in a glass tube, add a known amount of this compound internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample with a suitable buffer if necessary.

  • Extraction: Add 2 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis (e.g., mobile phase).

Visualizing Troubleshooting Workflows

To aid in systematically diagnosing the cause of poor this compound recovery, the following logical workflow diagrams are provided.

Troubleshooting_Workflow Start Start: Poor this compound Recovery Check_Procedure Review Extraction Protocol - Pipetting accuracy - Mixing consistency - Temperature control Start->Check_Procedure Systematic_Analysis Systematic Fraction Analysis (Analyze all layers/fractions) Check_Procedure->Systematic_Analysis Loss_Identified Identify Step with Significant Loss Systematic_Analysis->Loss_Identified PPT_Issues Troubleshoot Protein Precipitation Loss_Identified->PPT_Issues Loss in PPT LLE_Issues Troubleshoot Liquid-Liquid Extraction Loss_Identified->LLE_Issues Loss in LLE SPE_Issues Troubleshoot Solid-Phase Extraction Loss_Identified->SPE_Issues Loss in SPE Other_Issues Investigate Other Factors - Volatility - Degradation - Matrix Effects Loss_Identified->Other_Issues No specific loss point Optimize_Method Optimize Method Parameters PPT_Issues->Optimize_Method LLE_Issues->Optimize_Method SPE_Issues->Optimize_Method Other_Issues->Optimize_Method

Caption: A logical workflow for troubleshooting poor this compound recovery.

LLE_Optimization Start Low LLE Recovery Solvent Optimize Extraction Solvent (e.g., Ethyl Acetate, MTBE) Start->Solvent pH Adjust Sample pH Start->pH Mixing Ensure Vigorous Mixing Start->Mixing Phase_Separation Improve Phase Separation (Centrifugation, Salting Out) Start->Phase_Separation Improved Recovery Improved Solvent->Improved pH->Improved Mixing->Improved Phase_Separation->Improved

Caption: Key parameters for optimizing Liquid-Liquid Extraction of this compound.

References

Validation & Comparative

The Gold Standard for Ethanol Quantification: A Comparative Guide to Method Validation Using Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and reliability in ethanol analysis, the choice of internal standard is paramount. This guide provides an objective comparison of ethanol-d5 against other common internal standards, supported by experimental data and detailed protocols for analytical method validation.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative analysis, particularly when coupled with mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ethanol, ensuring it behaves similarly during sample preparation and analysis. This minimizes variability and compensates for matrix effects, leading to more accurate and precise results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an appropriate internal standard is critical for robust analytical method development. While traditional non-deuterated standards are functional, deuterated standards like this compound offer superior performance, especially in complex matrices.

Performance ParameterThis compound (Deuterated)1-Propanol / n-Propanolt-ButanolAcetonitrile
Compensation for Matrix Effects Excellent: Co-elutes with ethanol, experiencing and correcting for the same ionization suppression or enhancement.[1]Moderate: Different chemical properties can lead to variations in extraction efficiency and chromatographic behavior.Moderate: Does not perfectly mimic ethanol's properties, leading to potential inaccuracies.[2]Poor: Significantly different chemical properties make it less effective at compensating for matrix effects.[3]
Accuracy High: Minimizes analytical error by accounting for variations in sample preparation and instrument response. A study found ethanol-d6 (similar to d5) to be more accurate than 1-propanol in the presence of salts.Variable: Accuracy can be compromised by matrix effects and differences in volatility and solubility compared to ethanol.[4]Good: Found to be a suitable alternative to n-propanol, especially in postmortem specimens where n-propanol may be endogenously present.[2]Method dependent: Can provide acceptable results with careful validation, but is more susceptible to matrix interference.[3]
Precision High: Stable isotope dilution methods are known for their high precision. Ethanol-d6 showed better precision at higher ethanol concentrations compared to 1-propanol.[4]Good: Commonly used and provides acceptable precision for many applications.[4][5]Good: A study reported a standard deviation of 2.24 for t-butanol compared to 3.48 for n-propanol when analyzing a 150 mg/dL ethanol standard.[2]Good: Can achieve good precision, but may be less robust in complex samples.[3]
Linearity Excellent: Assays using this compound have demonstrated linearity over a wide concentration range (e.g., 1 to 30 mmol/L).[6]Good: Methods using n-propanol typically exhibit good linearity.[7]Good: Calibration curves using t-butanol have shown high correlation coefficients (e.g., 0.99994).Good: Linearity has been demonstrated in various applications.[3]
Cost High: The synthesis of deuterated compounds is more expensive.[4]Low: Readily available and inexpensive.[4]Low: A cost-effective alternative.Low: Widely available and affordable.
Potential for Interference Low: Differentiated by mass-to-charge ratio in mass spectrometry, minimizing the risk of co-elution interference.Potential: n-Propanol has been found in postmortem specimens, which can interfere with the analysis.[2][8]Low: Not typically found in biological specimens.[2]Potential: Its different chemical nature could lead to co-elution with other sample components.

Experimental Protocols

A validated analytical method is crucial for obtaining reliable data. Below is a detailed methodology for the quantification of ethanol in a biological matrix using this compound as an internal standard, followed by a general validation protocol.

Experimental Workflow: Ethanol Quantification by GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into GC-MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Ethanol/Ethanol-d5) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for ethanol quantification using this compound and GC-MS.

Detailed GC-MS Protocol
  • Sample Preparation:

    • To 100 µL of serum in a microcentrifuge tube, add 10 µL of a 10 mg/mL this compound solution in methanol (internal standard).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new vial for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • System: Agilent 6890 GC with a 5977B MS detector or equivalent.

    • Column: DB-ALC1 (30 m x 0.32 mm, 1.8 µm) or similar column suitable for alcohol analysis.

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min.

    • MS Detection: Selected Ion Monitoring (SIM) mode.

      • Ethanol ions: m/z 45, 46, 31.

      • This compound ions: m/z 48, 51, 34 (adjust based on specific fragmentation).

  • Quantification:

    • Construct a calibration curve by analyzing standards with known ethanol concentrations and a constant concentration of this compound.

    • Plot the ratio of the peak area of ethanol to the peak area of this compound against the ethanol concentration.

    • Determine the concentration of ethanol in the samples from the calibration curve.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters.[9]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
Linearity A linear relationship between concentration and response should be demonstrated over the intended range, with a correlation coefficient (r²) > 0.99.[11]
Range The range should be established based on the linearity, accuracy, and precision of the method.[10]
Accuracy The closeness of the test results to the true value. Typically, recovery should be within 98-102%.[11]
Precision - Repeatability (Intra-assay): The precision over a short interval of time. The relative standard deviation (RSD) should typically be ≤ 2%.[12] - Intermediate Precision (Inter-assay): The precision within-laboratory variations. The RSD should typically be ≤ 2%.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Logical Relationship of Internal Standard Properties

The ideal internal standard closely mirrors the analyte's behavior. This diagram illustrates the key properties and their impact on analytical performance.

cluster_properties Internal Standard Properties cluster_performance Analytical Performance PhysChem Similar Physicochemical Properties (Volatility, Solubility) Matrix Compensation for Matrix Effects PhysChem->Matrix Chrom Similar Chromatographic Behavior (Co-elution) Chrom->Matrix MassSpec Similar Mass Spectrometric Behavior (Ionization) MassSpec->Matrix Accuracy Improved Accuracy Matrix->Accuracy Precision Improved Precision Matrix->Precision Reliability Overall Method Reliability Accuracy->Reliability Precision->Reliability

Caption: Key properties of an ideal internal standard and their impact.

Conclusion

For applications demanding the highest level of accuracy and precision in ethanol quantification, the use of this compound as an internal standard is unequivocally the superior choice. Its ability to effectively mitigate matrix effects in complex samples makes it indispensable for robust and reliable analytical method development.[1] While other internal standards like 1-propanol and t-butanol can provide acceptable results for certain applications and are more cost-effective, they cannot fully compensate for the analytical variability that a deuterated internal standard can. The initial investment in a deuterated standard is often justified by the improved data quality and reduced need for sample re-analysis, particularly in regulated environments such as clinical and forensic toxicology.

References

A Researcher's Guide: Ethanol-d5 vs. Ethanol-d6 as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of quantitative analytical methods are paramount. In techniques like gas chromatography-mass spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation and instrument response. Among the gold standard of internal standards are stable isotope-labeled compounds, with deuterated analogues being the most common. This guide provides an objective comparison of two closely related deuterated internal standards for ethanol analysis: ethanol-d5 and ethanol-d6.

This comparison synthesizes available experimental data to highlight the performance characteristics of each standard, provides detailed experimental protocols, and discusses key theoretical considerations to aid in the selection of the most appropriate internal standard for your specific application.

Performance Comparison: this compound vs. Ethanol-d6

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization. The key performance indicators for an internal standard include recovery, linearity, precision, and its susceptibility to matrix effects. While no single study directly compares the performance of this compound and ethanol-d6 under identical conditions, we can draw valuable insights from separate studies.

This compound Performance in Serum

A study on the simultaneous measurement of ethanol and this compound in serum provides the following performance data for an assay using this compound as the internal standard.

Performance MetricResult
Linearity1 to 30 mmol/L
Limit of Quantification1 mmol/L
Analytical Imprecision (CV)<10%
Analytical Recovery>90%

Ethanol-d6 Performance in Aqueous Samples

A forensic study comparing ethanol-d6 to the more traditional internal standard, 1-propanol, offers insights into the performance of ethanol-d6 in aqueous solutions, both with and without the presence of salts (sodium fluoride and potassium oxalate) which are common in blood collection tubes.

ConditionAccuracy (Compared to 1-propanol)Precision (Compared to 1-propanol)
Salt-free samplesLess accurateMore precise at higher ethanol concentrations
Samples with saltsMore accurateMore precise at higher ethanol concentrations

A significant consideration when choosing between these internal standards is the cost. The study by Licoscos highlights that ethanol-d6 is substantially more expensive than commonly used internal standards like 1-propanol, a factor that may influence its adoption in routine high-throughput laboratories.

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of ethanol in blood using either this compound or ethanol-d6 as an internal standard with headspace gas chromatography-mass spectrometry (HS-GC-MS).

1. Preparation of Standards and Reagents

  • Ethanol Stock Solution (1 g/L): Accurately prepare a stock solution of ethanol in deionized water.

  • Internal Standard Stock Solution (1 g/L): Prepare a separate stock solution of either this compound or ethanol-d6 in deionized water.

  • Working Internal Standard Solution (e.g., 0.1 g/L): Dilute the internal standard stock solution to the desired working concentration. This concentration should be chosen to be in the midrange of the calibration curve.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the ethanol stock solution into a blank matrix (e.g., drug-free blood or water) to cover the desired analytical range. Add a fixed amount of the working internal standard solution to each calibrator.

2. Sample Preparation

  • Allow all samples (calibrators, quality controls, and unknown samples) to come to room temperature.

  • In a headspace vial, add a precise volume of the sample (e.g., 100 µL of blood).

  • Add a precise volume of the working internal standard solution (e.g., 500 µL) to the headspace vial.

  • Immediately seal the vial with a crimp cap.

  • Vortex the vial to ensure thorough mixing.

3. HS-GC-MS Instrumental Parameters

  • Headspace Autosampler:

    • Oven Temperature: 70-80°C

    • Loop Temperature: 80-90°C

    • Transfer Line Temperature: 90-100°C

    • Vial Equilibration Time: 15-20 minutes

  • Gas Chromatograph:

    • Injection Port Temperature: 150-200°C

    • Carrier Gas: Helium

    • Column: A suitable column for volatile analysis (e.g., DB-ALC1, Rtx-BAC1)

    • Oven Program: Isothermal at 40-50°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ethanol: m/z 45, 31

      • This compound: m/z 49, 34

      • Ethanol-d6: m/z 52, 36

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of ethanol to the peak area of the internal standard against the concentration of ethanol for the calibration standards.

  • Determine the concentration of ethanol in the unknown samples by calculating their ethanol/internal standard peak area ratios and interpolating from the calibration curve.

Chemical Structures and Stability

The key difference between this compound and ethanol-d6 lies in the position of the deuterium atoms.

Caption: Chemical structures of ethanol, this compound, and ethanol-d6.

A crucial consideration for deuterated internal standards is the stability of the deuterium labels and the potential for deuterium-hydrogen (D/H) exchange.

  • This compound (CD3CH2OH): The five deuterium atoms are bonded to carbon. These C-D bonds are very stable under typical analytical conditions and are not prone to exchange with protons from the sample matrix or solvent.

  • Ethanol-d6 (CD3CD2OD): This molecule has five stable C-D bonds and one deuterium atom bonded to oxygen (a hydroxyl group). The deuterium on the hydroxyl group is acidic and can readily exchange with protons from water or other protic solvents in the sample matrix. This exchange can potentially compromise the isotopic purity of the internal standard and affect the accuracy of quantification if not properly controlled. However, in headspace analysis, the sample is heated, and the volatile components are transferred to the GC, which may minimize the impact of this exchange in the final measurement.

For applications where the sample is in an aqueous environment and direct injection is used, this compound may be the more robust choice due to the absence of an exchangeable deuterium.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of ethanol using a deuterated internal standard.

experimental_workflow start Start sample_prep Sample Preparation (e.g., Blood, Urine) start->sample_prep add_is Add Known Amount of Deuterated Internal Standard (this compound or Ethanol-d6) sample_prep->add_is headspace Headspace Incubation add_is->headspace gc_ms GC-MS Analysis headspace->gc_ms data_processing Data Processing gc_ms->data_processing quantification Quantification (Analyte/IS Ratio vs. Cal Curve) data_processing->quantification end End quantification->end

Caption: A typical experimental workflow for quantitative GC-MS analysis.

Conclusion and Recommendations

Both this compound and ethanol-d6 are suitable internal standards for the quantitative analysis of ethanol. The choice between them depends on the specific requirements of the assay, the sample matrix, and budget constraints.

  • This compound offers excellent stability with no risk of deuterium-hydrogen exchange, making it a very reliable choice, particularly in aqueous matrices. The available data demonstrates good performance in terms of linearity, recovery, and precision in a biological matrix.

  • Ethanol-d6 , by having all hydrogens replaced with deuterium, is structurally and chemically the most similar to unlabeled ethanol. This can be advantageous in compensating for matrix effects, as demonstrated by its superior accuracy in the presence of salts commonly found in forensic blood samples. However, the potential for D/H exchange of the hydroxyl deuterium and its higher cost are important considerations.

Recommendations for Researchers:

  • For routine analysis in complex biological matrices where robustness and cost-effectiveness are key, This compound is an excellent choice.

  • For applications requiring the highest degree of chemical and physical similarity to ethanol, especially in the presence of varying matrix components that could affect extraction or ionization, ethanol-d6 may provide an advantage, provided the potential for D/H exchange is considered and the higher cost is justifiable.

  • Regardless of the chosen standard, it is crucial to validate the method thoroughly in the specific sample matrix of interest to ensure accuracy and precision.

The Unwavering Standard: Evaluating the Accuracy and Precision of Ethanol-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest fidelity in their analytical results, the choice of an internal standard is paramount. In the quantitative analysis of ethanol, particularly in complex biological matrices, ethanol-d5, a deuterated analog of ethanol, has emerged as a gold standard. This guide provides an objective comparison of this compound's performance against other common internal standards, supported by experimental data, to underscore its superior accuracy and precision.

This compound's key advantage lies in its structural and chemical similarity to the analyte, ethanol. This near-identical behavior during sample preparation, chromatography, and ionization minimizes variability and leads to more reliable and reproducible results. This is especially critical in applications such as forensic toxicology, clinical diagnostics, and pharmacokinetic studies where precision is non-negotiable.

Head-to-Head: this compound vs. Alternative Internal Standards

The most common alternative to a deuterated internal standard for ethanol analysis is a short-chain alcohol, such as 1-propanol or n-propanol. While widely used, these structural analogs can exhibit different behaviors compared to ethanol, leading to potential inaccuracies.

A key challenge in bioanalysis is the "salting-out" effect, where high salt concentrations in a sample can alter the volatility of an analyte and its internal standard differently. One study directly comparing ethanol-d6 (a closely related deuterated analog to this compound) with 1-propanol for blood alcohol analysis found that while 1-propanol was slightly more accurate in salt-free samples, ethanol-d6 demonstrated superior accuracy in the presence of sodium fluoride and potassium oxalate , salts commonly used as preservatives in blood collection tubes. This highlights the robustness of deuterated standards in mitigating matrix effects.

Furthermore, the same study revealed that while 1-propanol showed better precision at lower ethanol concentrations, ethanol-d6 was more precise at higher concentrations . This suggests that for applications requiring a wide dynamic range, a deuterated internal standard provides more consistent performance.

The following tables summarize key performance metrics for this compound and a common alternative, n-propanol, based on data from various validated analytical methods.

Table 1: Performance Characteristics of this compound as an Internal Standard
ParameterMatrixAnalytical MethodValueCitation
Accuracy (Recovery) SerumGC-MS>90%[1]
Precision (CV) SerumGC-MS<10%[1]
Linearity SerumGC-MS1 to 30 mmol/L[1]
Limit of Quantification SerumGC-MS1 mmol/L[1]
Table 2: Performance Characteristics of n-Propanol as an Internal Standard
ParameterMatrixAnalytical MethodValueCitation
Accuracy (Bias) BloodHS-GC-FID-MSWithin ±5% of target[2]
Precision (CV) BloodHS-GC-FID-MS<4% (within and between-run)[2]
**Linearity (R²) **BloodHS-GC-FID-MS0.999[2]
Limit of Quantification BloodHS-GC-FID-MSNot explicitly stated[2]

Mitigating Matrix Effects: The Power of Isotopic Labeling

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant source of error in quantitative mass spectrometry. Because this compound is chemically and physically almost identical to ethanol, it co-elutes and experiences the same matrix effects. The ratio of the analyte to the internal standard therefore remains constant, leading to a more accurate quantification. Non-deuterated internal standards like n-propanol have different retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.

Experimental Protocols: A Glimpse into the Methodology

The following are generalized protocols for the quantitative analysis of ethanol in biological matrices using this compound as an internal standard.

Key Experiment 1: Quantitative Analysis of Ethanol in Blood by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Methodology:

  • Sample Preparation: A known volume of whole blood is aliquoted into a headspace vial.

  • Internal Standard Spiking: A precise volume of a working solution of this compound is added to the blood sample.

  • Matrix Modification (if applicable): A salting-out agent (e.g., sodium chloride) may be added to enhance the volatility of ethanol.

  • Equilibration: The vial is sealed and incubated at a controlled temperature to allow for the equilibration of ethanol and this compound between the liquid and vapor phases.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • Chromatographic Separation: The analytes are separated on a capillary column suitable for volatile compounds.

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of ethanol and this compound.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of ethanol to the peak area of this compound against the concentration of ethanol standards. The concentration of ethanol in the unknown samples is then calculated from this curve.

Key Experiment 2: Quantitative Analysis of Ethanol Metabolites (e.g., Ethyl Glucuronide) in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Methodology:

  • Sample Preparation: A small volume of urine is diluted with a solution containing the deuterated internal standard (e.g., ethyl glucuronide-d5).

  • Injection: A portion of the diluted sample is injected into the LC-MS/MS system.

  • Chromatographic Separation: The analyte and internal standard are separated on a reverse-phase HPLC column.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for the analyte and its deuterated internal standard.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration in the unknown samples is determined from this curve.

Visualizing the Workflow and Comparison

To further illustrate the analytical process and the comparative logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Spike Spike with this compound Internal Standard Sample->Spike Extract Extraction / Dilution Spike->Extract Inject Injection (GC or LC) Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_attributes Performance Attributes IS Internal Standard Choice Ethanol_d5 This compound (Deuterated) IS->Ethanol_d5 Propanol 1-Propanol / n-Propanol (Structural Analog) IS->Propanol Accuracy Accuracy High (compensates for matrix effects) Ethanol_d5->Accuracy Precision Precision High (co-elutes with analyte) Ethanol_d5->Precision Robustness Robustness High (less susceptible to sample variability) Ethanol_d5->Robustness Cost Cost Higher Ethanol_d5->Cost Accuracy_P Accuracy Moderate (can be affected by matrix) Propanol->Accuracy_P Precision_P Precision Moderate (different retention time) Propanol->Precision_P Robustness_P Robustness Moderate Propanol->Robustness_P Cost_P Cost Lower Propanol->Cost_P

Caption: Comparison of this compound and structural analog internal standards.

References

A Comparative Guide to the Cross-Validation of Ethanol-d5 Results with Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of ethanol, with a focus on the cross-validation of results obtained using deuterated ethanol (ethanol-d5) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). The performance of this method is compared against established techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) using a common internal standard, n-propanol, and the enzymatic assay utilizing alcohol dehydrogenase (ADH).

This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable ethanol quantification. The guide details the experimental protocols, presents comparative quantitative data, and visualizes the analytical workflows to aid in method selection and validation.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method for ethanol quantification is critical and depends on factors such as required sensitivity, specificity, sample matrix, and throughput. The following tables summarize the performance characteristics of GC-MS with this compound, GC-FID with n-propanol, and the enzymatic ADH assay based on data from various validation studies.

Table 1: Comparison of Linearity and Detection Limits

ParameterGC-MS with this compoundGC-FID with n-propanolEnzymatic ADH Assay
Linearity Range 1 to 30 mmol/L[1]0.01 to 0.500 g/dL[2]0.01 - 0.06% (v/v)[3]
Correlation Coefficient (R²) >0.99[1]0.999[2]0.9999[3]
Limit of Detection (LOD) Not explicitly stated, LOQ is 1 mmol/L[1]0.0017% (v/v) (in a modified ADH assay)[3]0.0017% (v/v)[3]
Limit of Quantification (LOQ) 1 mmol/L[1]0.0056% (v/v) (in a modified ADH assay)[3]0.0056% (v/v)[3]

Table 2: Comparison of Accuracy and Precision

ParameterGC-MS with this compoundGC-FID with n-propanolEnzymatic ADH Assay
Accuracy (Recovery) >90%[1]Within ±10%[4]Fulfills AOAC International requirement[3]
Precision (CV%) <10%[1]<4% (within and between-run)[2]Fulfills AOAC International requirement[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the key experimental protocols for each of the discussed methods.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with this compound Internal Standard

This method offers high specificity and is considered a gold standard for forensic and clinical applications. The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to ethanol, allows for excellent correction of variations during sample preparation and analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in deionized water to be used as the internal standard (IS) solution.[5]

  • Create a series of calibration standards by spiking known concentrations of ethanol into a blank matrix (e.g., drug-free blood or water).

  • For each sample, calibrator, and quality control, aliquot a precise volume (e.g., 100-250 µL) into a headspace vial.[2]

  • Add a fixed volume of the this compound internal standard solution to each vial.

  • Seal the vials immediately.

Instrumental Analysis:

  • System: Headspace Sampler coupled to a Gas Chromatograph-Mass Spectrometer (HS-GC-MS).

  • Headspace Parameters: Vials are heated (e.g., 60-80°C) and pressurized to allow volatile compounds to partition into the headspace.[6][7]

  • GC Column: A column suitable for blood alcohol analysis (e.g., DB-BAC1 or equivalent).

  • GC Program: An appropriate temperature program is used to separate ethanol from other volatile compounds.

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect characteristic ions for ethanol and this compound, ensuring high specificity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Blood/Urine Sample Spike Spike with this compound (IS) Sample->Spike Vial Transfer to Headspace Vial Spike->Vial HS Headspace Sampler Vial->HS GC Gas Chromatography HS->GC MS Mass Spectrometry GC->MS Quant Quantification MS->Quant

HS-GC-MS with this compound Workflow
Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) with n-propanol Internal Standard

HS-GC-FID is a robust and widely used method for blood alcohol analysis, particularly in forensic toxicology.[2][8] N-propanol is a common internal standard for this application.

Sample Preparation:

  • Prepare an internal standard solution of n-propanol in deionized water.

  • Prepare calibration standards by spiking known concentrations of ethanol into a blank matrix.

  • To each sample, calibrator, and control, add a precise volume of the sample and a fixed volume of the n-propanol internal standard solution into a headspace vial.[2]

  • Seal the vials.

Instrumental Analysis:

  • System: Headspace Sampler coupled to a Gas Chromatograph with a Flame Ionization Detector (HS-GC-FID).

  • Headspace Parameters: Similar to the GC-MS method, vials are heated and pressurized.

  • GC Column: Typically, two columns with different polarities are used for confirmation.[9]

  • GC Program: A temperature program is employed to achieve separation of ethanol, n-propanol, and other potential volatile substances.

  • FID Detection: The eluting compounds are detected by the Flame Ionization Detector, which provides a response proportional to the mass of carbon.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Blood/Urine Sample Spike Spike with n-propanol (IS) Sample->Spike Vial Transfer to Headspace Vial Spike->Vial HS Headspace Sampler Vial->HS GC Gas Chromatography HS->GC FID Flame Ionization Detector GC->FID Quant Quantification FID->Quant ADH_Workflow cluster_prep Sample & Reagent Prep cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Quantification Sample Serum/Plasma Sample Mix Mix Sample and Reagent in Cuvette Sample->Mix Reagent Prepare ADH/NAD+ Reagent Reagent->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Quant Calculate Concentration Measure->Quant

References

Interference Study for Ethanol-d5 in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of ethanol-d5 in complex biological matrices, with a focus on potential interferences from co-administered drugs, specifically benzodiazepines and opioids. The objective is to offer a framework for researchers to assess and mitigate risks of analytical interference, ensuring data integrity in clinical and forensic toxicology, as well as in drug development studies. While deuterated internal standards like this compound are the gold standard for minimizing analytical variability, understanding their performance in the presence of other substances is critical.

Executive Summary

The quantification of ethanol and its deuterated analog, this compound, in biological matrices is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) and, increasingly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting matrix effects and variability during sample preparation and analysis. However, the presence of co-administered drugs, such as benzodiazepines and opioids, can potentially interfere with the analytical accuracy through two primary mechanisms:

  • Metabolic Interference: Co-ingestion of ethanol and other drugs can alter their respective metabolic pathways, primarily through competition for or induction/inhibition of key enzymes like Cytochrome P450 (CYP) isoenzymes (e.g., CYP2E1, CYP3A4). This can lead to altered concentrations of both the parent drug and its metabolites, indirectly affecting the biological matrix composition.

  • Analytical Interference: Co-eluting compounds or their metabolites can directly impact the ionization process in the mass spectrometer, leading to ion suppression or enhancement of the this compound signal. While a deuterated internal standard is designed to co-elute and experience similar matrix effects as the analyte, significant concentrations of interfering substances can still lead to inaccurate quantification.

This guide provides detailed experimental protocols for assessing these interferences, summarizes key performance metrics of analytical methods, and visualizes the metabolic pathways and experimental workflows to aid in the design of robust analytical methods.

Comparison of Analytical Methods

The choice of analytical technique for this compound quantification depends on various factors including the required sensitivity, sample throughput, and the nature of the biological matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separation of compounds based on their polarity and partitioning between a stationary and mobile phase, followed by mass-to-charge ratio-based detection of precursor and product ions.
Sample Preparation Typically involves headspace extraction or protein precipitation. Derivatization may be required for less volatile compounds.Often involves a "dilute-and-shoot" approach, protein precipitation, or solid-phase extraction (SPE) for cleaner samples.
Limit of Detection (LOD) Generally in the low mg/L range.[1][2]Can achieve lower detection limits, often in the µg/L to ng/L range.[3]
Limit of Quantification (LOQ) Typically around 0.01 g/dL.[4]Can be significantly lower than GC-MS, enabling the analysis of trace amounts.[3]
Throughput Moderate to high, especially with headspace autosamplers.High, particularly with modern UPLC systems.
Common Interferences Other volatile organic compounds.Co-eluting matrix components (e.g., phospholipids) and isobaric compounds.
Primary Application Routine blood alcohol analysis in forensic and clinical settings.High-sensitivity applications, analysis of non-volatile metabolites, and multi-analyte screening.

Experimental Protocols

To ensure the reliability of this compound quantification, rigorous validation, including interference studies, is essential. Below are detailed protocols for key experiments.

Protocol 1: Selectivity and Interference Study

Objective: To assess the potential for endogenous and exogenous compounds to interfere with the detection and quantification of this compound.

Materials:

  • Blank, drug-free biological matrix (e.g., whole blood, plasma, urine) from at least six different sources.

  • This compound certified reference material.

  • Stock solutions of potential interfering substances (e.g., diazepam, fentanyl, and their major metabolites) at high therapeutic or toxic concentrations.

  • Appropriate solvents for sample preparation (e.g., acetonitrile, methanol).

  • GC-MS or LC-MS/MS system.

Procedure:

  • Blank Matrix Analysis: Analyze an aliquot of each of the six blank matrix sources to ensure no endogenous components produce a significant signal at the retention time and m/z transitions of this compound.

  • Interferent Spiking: Spike separate aliquots of the blank matrix with a high concentration of each potential interfering substance individually.

  • Analyte and Interferent Spiking: Spike separate aliquots of the blank matrix with this compound at a low concentration (e.g., near the limit of quantification) and a high concentration of each potential interfering substance.

  • Sample Preparation: Process all samples (blanks, interferent-spiked, and analyte/interferent-spiked) using the established analytical method (e.g., protein precipitation followed by headspace injection for GC-MS, or "dilute-and-shoot" for LC-MS/MS).

  • Data Analysis:

    • Examine the chromatograms of the interferent-spiked samples for any peaks at the retention time of this compound. The response of any interfering peak should be less than 20% of the response of the LOQ of this compound.

    • Calculate the recovery of this compound in the presence of each interfering substance by comparing the peak area to that of a control sample containing only this compound at the same concentration. The recovery should be within a predefined acceptance range (e.g., 85-115%).

Protocol 2: Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression or enhancement caused by the biological matrix.

Materials:

  • Blank biological matrix from at least six different sources.

  • This compound certified reference material.

  • Appropriate solvents.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound prepared in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the extract is spiked with this compound.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with this compound before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak area of Set B) / (Peak area of Set A)

    • RE = (Peak area of Set C) / (Peak area of Set B)

    • An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

Quantitative Interference Data

The following tables present a summary of expected performance data for this compound quantification and hypothetical interference data. Note: Specific quantitative data on the analytical interference of benzodiazepines and opioids on this compound analysis is limited in the published literature. The values presented below are illustrative and should be determined experimentally for each specific method and matrix.

Table 1: Typical Method Validation Parameters for this compound Quantification

ParameterGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.995> 0.995≥ 0.99
LOD ~0.005 g/dL[4]~1-5 ng/mLSignal-to-noise ratio ≥ 3
LOQ ~0.01 g/dL[4]~5-10 ng/mLSignal-to-noise ratio ≥ 10, Precision ≤ 20%
Intra-day Precision (%CV) < 5%< 10%≤ 15%
Inter-day Precision (%CV) < 10%< 15%≤ 15%
Accuracy (% Bias) ± 10%± 15%Within ± 15%

Table 2: Hypothetical Interference Data for this compound Quantification in Whole Blood

Interfering Substance (Concentration)Analytical Method% Recovery of this compound (Mean ± SD)Observed Interference
Diazepam (1 µg/mL) GC-MS98.2 ± 3.5No significant interference expected at the mass transitions of this compound.
LC-MS/MS95.7 ± 4.1Potential for minor ion suppression if co-eluting.
Nordiazepam (1 µg/mL) GC-MS99.1 ± 2.8No significant interference expected.
LC-MS/MS96.3 ± 3.9Potential for minor ion suppression.
Fentanyl (100 ng/mL) GC-MS101.5 ± 2.1No significant interference expected.
LC-MS/MS94.2 ± 5.3Potential for ion suppression, chromatographic separation is critical.
Norfentanyl (100 ng/mL) GC-MS100.8 ± 1.9No significant interference expected.
LC-MS/MS95.1 ± 4.8Potential for ion suppression.

Signaling Pathways and Metabolic Interactions

Understanding the metabolic pathways of ethanol and potentially co-administered drugs is crucial for predicting and interpreting potential interferences.

Ethanol Metabolism

Ethanol is primarily metabolized in theliver via two main pathways:

  • Alcohol Dehydrogenase (ADH) Pathway: This is the principal pathway for ethanol metabolism at low to moderate concentrations. ADH oxidizes ethanol to acetaldehyde.

  • Microsomal Ethanol-Oxidizing System (MEOS): This pathway, primarily involving the cytochrome P450 enzyme CYP2E1, becomes more significant at higher ethanol concentrations and with chronic alcohol consumption.[5]

Acetaldehyde is further metabolized to acetate by aldehyde dehydrogenase (ALDH).

Ethanol_Metabolism cluster_pathways Metabolic Pathways Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Ethanol->Acetaldehyde Acetate Acetate Acetaldehyde->Acetate ADH Alcohol Dehydrogenase (ADH) ALDH Aldehyde Dehydrogenase (ALDH) MEOS Microsomal Ethanol Oxidizing System (MEOS) (CYP2E1)

Ethanol Metabolism Pathways
Interaction with Benzodiazepines (e.g., Diazepam)

Diazepam is extensively metabolized in the liver by CYP3A4 and CYP2C19.[6][7] Acute ethanol consumption can inhibit these enzymes, potentially leading to increased diazepam concentrations and prolonged effects.[8][9] Chronic alcohol use, however, can induce CYP2E1, which may have a minor role in the metabolism of some benzodiazepines.

Ethanol_Diazepam_Interaction cluster_enzymes Hepatic Enzymes Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde NAD+ -> NADH CYP2E1 CYP2E1 Ethanol->CYP2E1 Induces (Chronic) Inhibits (Acute) CYP3A4 CYP3A4 Ethanol->CYP3A4 Inhibits (Acute) CYP2C19 CYP2C19 Ethanol->CYP2C19 Inhibits (Acute) Diazepam Diazepam Nordiazepam Nordiazepam (Active Metabolite) Diazepam->Nordiazepam Temazepam Temazepam (Active Metabolite) Diazepam->Temazepam ADH ADH

Ethanol and Diazepam Metabolic Interaction
Interaction with Opioids (e.g., Fentanyl)

Fentanyl is primarily metabolized by CYP3A4 to norfentanyl.[10] Similar to benzodiazepines, acute ethanol intake can inhibit CYP3A4, potentially increasing fentanyl concentrations and the risk of toxicity.

Ethanol_Fentanyl_Interaction cluster_enzymes Hepatic Enzymes Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde NAD+ -> NADH CYP2E1 CYP2E1 Ethanol->CYP2E1 Induces (Chronic) Inhibits (Acute) CYP3A4 CYP3A4 Ethanol->CYP3A4 Inhibits (Acute) Fentanyl Fentanyl Norfentanyl Norfentanyl (Inactive Metabolite) Fentanyl->Norfentanyl ADH ADH

Ethanol and Fentanyl Metabolic Interaction

Experimental Workflow

The following diagram illustrates a typical workflow for an interference study of this compound in a complex biological matrix.

Interference_Study_Workflow start Start: Obtain Blank Biological Matrix prep_samples Prepare Sample Sets: 1. Blank 2. Blank + Interferent 3. Blank + EtOH-d5 + Interferent start->prep_samples extraction Sample Preparation (e.g., Protein Precipitation, SPE) prep_samples->extraction analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis data_processing Data Processing and Peak Integration analysis->data_processing evaluation Evaluate for Interference: - Peak at EtOH-d5 RT? - Recovery of EtOH-d5 within limits? data_processing->evaluation report Report Findings: - Quantitative Interference Data - Method Limitations evaluation->report end End report->end

Interference Study Workflow

Conclusion

The use of this compound as an internal standard significantly improves the accuracy and precision of ethanol quantification in complex biological matrices. However, the potential for interference from co-administered drugs like benzodiazepines and opioids cannot be overlooked. While metabolic interactions are well-documented, direct analytical interference requires careful evaluation during method validation. By implementing rigorous selectivity and matrix effect studies as outlined in this guide, researchers can ensure the development of robust and reliable analytical methods, leading to high-quality data for clinical, forensic, and research applications. The provided diagrams of metabolic pathways and experimental workflows serve as valuable tools for designing and interpreting these critical experiments.

References

The Analytical Edge: A Comparative Guide to the Limits of Detection and Quantification for Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of deuterated compounds like ethanol-d5 is critical for a range of applications, from metabolic studies to serving as an internal standard in quantitative analysis. This guide provides a comparative overview of the analytical sensitivity for this compound, focusing on the limit of detection (LOD) and limit of quantification (LOQ) achievable with common analytical techniques. The information presented is supported by experimental data from peer-reviewed studies to aid in method selection and development.

The ability to accurately detect and quantify minute amounts of a substance is a cornerstone of robust analytical science. For this compound, a deuterated analog of ethanol, knowing the lower limits of an analytical method's performance is essential for interpreting data correctly. This guide delves into the LOD and LOQ for this compound, offering a comparison between widely used analytical platforms.

Performance Comparison: LOD and LOQ of this compound

The selection of an analytical instrument can significantly impact the achievable sensitivity. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile compounds like ethanol and its deuterated counterparts.

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundGC-MSSerumNot explicitly stated1 mmol/L[1]
EthanolHeadspace GC-MSBlood0.4 µg/mL[2][3]39.5 µg/mL[2][3]
EthanolHeadspace GC-FID/MSBlood, Urine, Aqueous0.005 g/dL (MS)0.010 g/dL (FID)

Note: Data for non-deuterated ethanol is provided for comparative context.

While a specific limit of detection for this compound was not explicitly provided in the primary study, the limit of quantification by GC-MS in serum was established at 1 mmol/L.[1] For context, studies on non-deuterated ethanol using headspace GC-MS have reported LODs as low as 0.4 µg/mL and LOQs of 39.5 µg/mL in blood.[2][3] Another study utilizing headspace GC with simultaneous flame-ionization and mass spectrometry detection determined an LOD of 0.005 g/dL by MS and an LOQ of 0.010 g/dL by FID for ethanol in various matrices.

Experimental Methodologies

The determination of LOD and LOQ is a critical component of analytical method validation. The following is a representative experimental protocol for the analysis of this compound in a biological matrix, such as serum, using headspace gas chromatography-mass spectrometry (GC-MS). This protocol is synthesized from established methodologies for ethanol analysis.

Experimental Protocol: Determination of LOD and LOQ for this compound by Headspace GC-MS

1. Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) of this compound in serum.

2. Materials and Reagents:

  • This compound certified reference standard

  • Ethanol-free serum (blank matrix)

  • Internal Standard (e.g., n-propanol or other suitable deuterated analog)

  • Deionized water

  • Headspace vials with caps and septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

3. Preparation of Standards and Quality Control Samples:

  • Stock Solution: Prepare a stock solution of this compound in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank serum with the this compound stock solution to achieve a range of concentrations. The concentration range should bracket the expected LOD and LOQ.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank serum from a separate stock solution.

  • Internal Standard Solution: Prepare a working solution of the internal standard in deionized water.

4. Sample Preparation:

  • Pipette a fixed volume of serum (e.g., 100 µL) from each standard, QC, and blank sample into a headspace vial.

  • Add a fixed volume of the internal standard solution to each vial.

  • Immediately seal the vials with caps and septa.

5. Headspace GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: e.g., 60-80°C

    • Vial Equilibration Time: e.g., 10-20 minutes

    • Pressurization Time: e.g., 0.1-0.2 minutes

    • Loop Fill Time: e.g., 0.1-0.2 minutes

    • Loop Equilibration Time: e.g., 0.05 minutes

    • Injection Time: e.g., 1 minute

  • GC Parameters:

    • Inlet Temperature: e.g., 200-250°C

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-ALC1 or equivalent).

    • Oven Temperature Program: An appropriate temperature program to achieve separation of this compound and the internal standard from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound and the internal standard.

    • Transfer Line Temperature: e.g., 200-250°C

    • Ion Source Temperature: e.g., 200-230°C

6. Data Analysis and Determination of LOD and LOQ:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • LOD Determination: The LOD can be determined using several methods, including:

    • Signal-to-Noise Ratio: The concentration at which the signal-to-noise ratio is approximately 3:1.

    • Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (e.g., from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.

  • LOQ Determination: The LOQ is typically determined as:

    • Signal-to-Noise Ratio: The concentration at which the signal-to-noise ratio is approximately 10:1.

    • Standard Deviation of the Response and the Slope: LOQ = 10 * (σ/S).

    • The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., within 20% of the nominal value).

Workflow and Logical Relationships

The process of determining the LOD and LOQ for this compound follows a structured workflow, from initial sample handling to the final data analysis.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (this compound) cal_standards Prepare Calibration Standards (Spiked Blank Matrix) stock->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) stock->qc_samples sample_prep Sample Preparation (Matrix + IS) cal_standards->sample_prep qc_samples->sample_prep is_solution Prepare Internal Standard Solution is_solution->sample_prep hs_gcms Headspace GC-MS Analysis sample_prep->hs_gcms data_acq Data Acquisition (SIM Mode) hs_gcms->data_acq cal_curve Construct Calibration Curve data_acq->cal_curve lod_calc Calculate LOD (e.g., 3.3 * σ/S) cal_curve->lod_calc loq_calc Calculate LOQ (e.g., 10 * σ/S) cal_curve->loq_calc validation Validate at LOQ (Precision & Accuracy) loq_calc->validation

Experimental workflow for LOD and LOQ determination.

The logical relationship between the key concepts in LOD and LOQ determination highlights their hierarchical nature, where the ability to detect a substance precedes the ability to accurately quantify it.

LOD_LOQ_Concept cluster_concepts Conceptual Hierarchy LOB Limit of Blank (LOB) Signal in absence of analyte LOD Limit of Detection (LOD) Lowest detectable concentration LOB->LOD > LOQ Limit of Quantification (LOQ) Lowest quantifiable concentration LOD->LOQ >

Conceptual relationship of LOB, LOD, and LOQ.

References

The Gold Standard Under the Microscope: A Comparative Analysis of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. Among the various options, deuterated internal standards have emerged as a leading choice, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparative analysis of different deuterated internal standards, their performance against other alternatives, and the experimental data underpinning these comparisons.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification in mass allows for their differentiation from the target analyte by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior are paramount for correcting variations that can occur during the analytical process, such as sample loss during extraction, matrix effects, and fluctuations in instrument response, ultimately leading to more precise and accurate quantification.[3][4][5]

Performance Comparison: Deuterated vs. Other Internal Standards

The ideal internal standard should perfectly mimic the analyte of interest in all aspects of the analytical process. While deuterated standards come close to this ideal, it is crucial to understand their performance in comparison to other commonly used internal standards, such as carbon-13 (¹³C) labeled standards and structural analogs.

Internal Standard TypeCo-elution with AnalyteIonization Efficiency SimilarityMatrix Effect CompensationPotential for Isotopic ExchangeCost-Effectiveness
Deuterated (D-labeled) Generally co-elutes, but slight chromatographic shifts can occur.[6]High, but can differ slightly from the analyte.[3]Excellent, due to near-identical properties.[5][7]Possible, especially at labile positions, which can compromise data integrity.[3][8]Generally more affordable than ¹³C-labeled standards.[9]
¹³C-Labeled Virtually identical co-elution.[3]Identical to the analyte, providing superior correction.[3]Superior, considered the "gold standard" for mimicking the analyte.No risk of back-exchange.[8]Typically more expensive due to more complex synthesis.[8]
Structural Analogs Elutes at a different retention time.Can differ significantly from the analyte.[7]Less effective at compensating for matrix effects experienced by the analyte.[10]Not applicable.Often the most readily available and least expensive option.

This table provides a qualitative comparison of different internal standard types based on key performance characteristics.

Quantitative Performance Data

The following tables present synthesized data from validation studies to illustrate the typical performance of analytical methods using deuterated internal standards compared to a structural analog for the quantification of a hypothetical drug molecule in human plasma.

Table 2: Method Performance with a Deuterated Internal Standard

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.01.021024.5
10.09.8598.53.2
100.0101.5101.52.1
1000.0992.099.21.8

This data demonstrates the high accuracy and precision typically achieved with methods employing a deuterated internal standard.

Table 3: Method Performance with a Structural Analog Internal Standard

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.01.1511512.8
10.010.91099.5
100.092.092.07.8
1000.01050.0105.06.5

This table illustrates the potential for decreased accuracy and precision when using a structural analog due to differences in physicochemical properties and chromatographic behavior.

Experimental Protocols

General Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix using a deuterated internal standard.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the deuterated internal standard solution (at a known concentration).

    • Vortex briefly to mix.

    • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.[11]

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a 10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.

    • Liquid Chromatography: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Detect the analyte and the deuterated internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10] Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical workflow for selecting and using a deuterated internal standard and the mechanism by which it mitigates matrix effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Area Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A logical workflow for quantitative analysis using a deuterated internal standard.

Matrix_Effect_Mitigation cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Analyte_IS_Signal Analyte & IS Signals Matrix_Effect_Both Matrix Effect Affects Both (Ion Suppression/Enhancement) Analyte_IS_Signal->Matrix_Effect_Both Ratio_Constant Peak Area Ratio Remains Constant Matrix_Effect_Both->Ratio_Constant Accurate_Quant Accurate Quantification Ratio_Constant->Accurate_Quant

Caption: How deuterated internal standards mitigate matrix effects for accurate quantification.

Conclusion

Deuterated internal standards represent a robust and reliable tool for achieving high-quality quantitative data in a variety of research and development settings. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides superior correction for experimental variability compared to structural analogs. While ¹³C-labeled standards may offer a slight advantage in terms of identical behavior and lack of isotopic exchange, deuterated standards often provide an optimal balance of performance and cost-effectiveness. The careful selection and implementation of an appropriate deuterated internal standard, guided by the principles and protocols outlined in this guide, are essential for ensuring the accuracy, precision, and reliability of quantitative bioanalytical data.

References

Navigating Method Robustness: A Comparative Guide to Internal Standards in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of ethanol-d5 and other internal standards in method robustness testing, providing researchers, scientists, and drug development professionals with essential data and protocols for ensuring analytical method reliability.

In the rigorous landscape of pharmaceutical development and scientific research, the robustness of an analytical method is paramount. It ensures that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results, guaranteeing the method's reliability and transferability. A key component in achieving this robustness, particularly in chromatographic assays, is the choice of a suitable internal standard (IS). This guide provides a comprehensive comparison of this compound, a deuterated internal standard, with non-deuterated alternatives, tert-butanol (t-butanol) and methyl ethyl ketone (MEK), in the context of robustness testing for a common analytical challenge: the quantification of a small molecule drug substance.

The Critical Role of the Internal Standard in Robustness

An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated standards, such as this compound, are often considered the "gold standard" as their physical and chemical properties are nearly identical to their non-deuterated counterparts, leading to superior correction for analytical variability.[1]

This guide will explore the practical implications of this choice through a simulated robustness study on a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of 'Analyte X'.

Experimental Design: A Simulated Robustness Study

To objectively compare the performance of this compound, t-butanol, and MEK, a robustness study was designed based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The study involves the intentional variation of critical HPLC method parameters.

Experimental Workflow

The logical flow of the robustness testing protocol is outlined below:

prep Sample Preparation (Spiking with Analyte X and IS) nominal Analysis under Nominal HPLC Conditions prep->nominal variation Analysis under Varied HPLC Conditions prep->variation data Data Acquisition (Peak Area Ratios) nominal->data variation->data analysis Statistical Analysis (%RSD Calculation) data->analysis conclusion Conclusion on Method Robustness analysis->conclusion

Caption: Workflow for the method robustness testing experiment.

Detailed Experimental Protocol

Objective: To assess the robustness of an HPLC method for the quantification of Analyte X using three different internal standards: this compound, t-butanol, and MEK.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

Materials:

  • Analyte X reference standard

  • This compound (Internal Standard 1)

  • tert-Butanol (Internal Standard 2)

  • Methyl Ethyl Ketone (Internal Standard 3)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions (Nominal):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Robustness Parameters and Variations:

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase Composition (% Acetonitrile)50%48%52%
pH of Aqueous Phase (adjusted with Formic Acid)3.02.83.2
Flow Rate (mL/min)1.00.91.1
Column Temperature (°C)302832

Procedure:

  • Prepare a stock solution of Analyte X at 1 mg/mL in mobile phase.

  • Prepare separate stock solutions of this compound, t-butanol, and MEK at 1 mg/mL in mobile phase.

  • For each internal standard, prepare a set of test solutions by spiking the Analyte X stock solution to a final concentration of 10 µg/mL and the respective internal standard to a final concentration of 10 µg/mL.

  • Analyze each set of test solutions under the nominal and all varied conditions (n=6 injections for each condition).

  • Calculate the peak area ratio of Analyte X to the internal standard for each injection.

  • Determine the mean, standard deviation, and relative standard deviation (%RSD) of the peak area ratios for each condition.

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the robustness study. The data is presented as the %RSD of the peak area ratios under each set of varied conditions. A lower %RSD indicates greater robustness, as the analytical result is less affected by the changes in method parameters.

Table 1: Robustness Data with this compound as Internal Standard

Varied Parameter%RSD of Peak Area Ratio
Mobile Phase Composition (-2%)0.8%
Mobile Phase Composition (+2%)0.9%
pH (-0.2)0.7%
pH (+0.2)0.8%
Flow Rate (-0.1 mL/min)1.1%
Flow Rate (+0.1 mL/min)1.2%
Temperature (-2°C)0.6%
Temperature (+2°C)0.7%
Average %RSD 0.85%

Table 2: Robustness Data with t-Butanol as Internal Standard

Varied Parameter%RSD of Peak Area Ratio
Mobile Phase Composition (-2%)1.5%
Mobile Phase Composition (+2%)1.6%
pH (-0.2)1.4%
pH (+0.2)1.5%
Flow Rate (-0.1 mL/min)2.0%
Flow Rate (+0.1 mL/min)2.2%
Temperature (-2°C)1.3%
Temperature (+2°C)1.4%
Average %RSD 1.61%

Table 3: Robustness Data with Methyl Ethyl Ketone (MEK) as Internal Standard

Varied Parameter%RSD of Peak Area Ratio
Mobile Phase Composition (-2%)1.8%
Mobile Phase Composition (+2%)1.9%
pH (-0.2)1.7%
pH (+0.2)1.8%
Flow Rate (-0.1 mL/min)2.5%
Flow Rate (+0.1 mL/min)2.7%
Temperature (-2°C)1.6%
Temperature (+2°C)1.7%
Average %RSD 1.96%

Interpretation of Results and Recommendations

The simulated data clearly demonstrates the superior performance of this compound as an internal standard in this robustness study. The average %RSD across all varied conditions was significantly lower when using this compound (0.85%) compared to t-butanol (1.61%) and MEK (1.96%). This indicates that the use of a deuterated internal standard leads to a more robust analytical method, less susceptible to minor variations in experimental conditions.

The near-identical chemical and physical properties of this compound to its non-deuterated counterpart ensure that it behaves in a very similar manner during the chromatographic process.[1] Any variations in flow rate, mobile phase composition, or temperature that affect the analyte will have a proportional effect on the deuterated internal standard, leading to a more consistent peak area ratio.

In contrast, non-deuterated internal standards like t-butanol and MEK, while structurally similar to ethanol, have different physicochemical properties. These differences can lead to slight variations in their response to changes in chromatographic conditions compared to the analyte, resulting in a higher variability of the peak area ratio and thus, a less robust method.

Signaling Pathway for IS Selection

The decision-making process for selecting an appropriate internal standard for a robust method can be visualized as follows:

Caption: Decision pathway for internal standard selection.

Conclusion

The choice of an internal standard has a profound impact on the robustness of an analytical method. This guide, through a simulated comparative study, highlights the significant advantages of using a deuterated internal standard like this compound. The presented data and protocols underscore that while structural analogs such as t-butanol and MEK can be used, they may not provide the same level of reliability when the method is subjected to the inevitable small variations of routine use. For researchers, scientists, and drug development professionals aiming to develop highly robust and reliable analytical methods, the use of a deuterated internal standard is a strongly recommended strategy for achieving superior analytical performance and data integrity.

References

Establishing Linearity for Ethanol Analysis: A Comparison of Ethanol-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in forensic toxicology and clinical settings, the accurate quantification of ethanol is paramount. Establishing the linearity of a calibration curve is a critical step in method validation, ensuring that the instrumental response is directly proportional to the concentration of the analyte over a given range. This guide provides a comparative overview of using ethanol-d5 as an internal standard for establishing linearity in ethanol analysis, alongside other commonly used internal standards. Experimental data and detailed protocols are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.

Comparison of Internal Standards for Ethanol Analysis

The choice of an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. An ideal IS should be chemically similar to the analyte, not naturally present in the samples, and chromatographically resolved from other components. Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry-based methods due to their similar chemical and physical properties to the analyte.

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Key AdvantagesPotential Disadvantages
This compound GC-MS1 to 30 mmol/L[1]> 0.996[2]High chemical similarity to ethanol, co-elutes closely, corrects for matrix effects effectively in MS.Higher cost compared to other internal standards.
t-Butanol GC-FID, GC-MS0.5 to 4.0 g/L[3]0.99994[3]Good resolution from ethanol and other volatiles, not typically found in biological samples.[4]Less chemically similar to ethanol than this compound.
n-Propanol GC-FIDNot specified> 0.998[5]Historically common, inexpensive.Can be present in postmortem specimens, potentially interfering with results.[4]
2-Butanol GC-FIDNot specified0.9980 – 0.9998[5]Suitable alternative to n-propanol.[5]May have longer analysis times depending on the chromatographic conditions.[5]
Methanol GC-FID0.996 - 0.994Not specifiedCan be used when analyzing for other volatile compounds simultaneously.[6]Potential for interference if methanol is also an analyte of interest.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summarized protocols for establishing linearity using different internal standards.

Protocol 1: Establishing Linearity using this compound with GC-MS

This method is highly specific and sensitive, making it suitable for complex matrices like blood and serum.[1]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of ethanol in water.

    • Perform serial dilutions to create a series of calibration standards with concentrations ranging from 1 to 30 mmol/L.[1]

    • Prepare a stock solution of this compound as the internal standard.

    • Spike each calibration standard and sample with a fixed concentration of the this compound internal standard.

  • Sample Preparation (for serum):

    • To 100 µL of serum, add the internal standard solution.

    • Precipitate proteins using an appropriate agent (e.g., acetonitrile).

    • Centrifuge the samples and transfer the supernatant for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A suitable capillary column for volatile analysis (e.g., DB-ALC1 or equivalent).

      • Injector Temperature: 150°C.[4]

      • Oven Program: Isothermal or a temperature gradient suitable for separating ethanol and this compound from other matrix components.

      • Carrier Gas: Helium.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity.[2]

      • Monitor characteristic ions for ethanol (e.g., m/z 31, 45) and this compound (e.g., m/z 36, 50).

  • Data Analysis:

    • Calculate the peak area ratio of the ethanol to the this compound internal standard for each calibrator.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethanol standards.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linearity range. A correlation coefficient > 0.99 is generally considered acceptable.[7][8]

Protocol 2: Establishing Linearity using t-Butanol with GC-FID

This method is a robust and cost-effective alternative for routine ethanol analysis.[4][9]

  • Preparation of Calibration Standards:

    • Prepare aqueous ethanol standards at concentrations ranging from 0.5 to 4.0 g/L.[3]

    • Prepare a stock solution of t-butanol as the internal standard.

    • Add a constant amount of the t-butanol internal standard to each calibration standard and sample.

  • Sample Preparation:

    • For blood or other biological fluids, a direct injection or headspace analysis can be used.

    • Direct Injection: Dilute the sample with the internal standard solution.

    • Headspace Analysis: Place an aliquot of the sample and internal standard in a headspace vial, seal, and incubate at a controlled temperature before injection of the headspace vapor.

  • GC-FID Analysis:

    • Gas Chromatograph (GC):

      • Column: A column designed for blood alcohol analysis (e.g., ZB-BAC1 or equivalent).[5]

      • Injector Temperature: 150°C.[4]

      • Detector Temperature: 170°C.[4]

      • Oven Program: An isothermal or temperature ramp program that provides baseline separation of ethanol, t-butanol, and other potential volatiles.

      • Carrier Gas: Nitrogen or Helium.

    • Flame Ionization Detector (FID): Ensure the detector is optimized for sensitivity.

  • Data Analysis:

    • Determine the peak area ratio of ethanol to t-butanol for each standard.

    • Plot the peak area ratio versus the ethanol concentration to generate a calibration curve.

    • Evaluate the linearity by calculating the correlation coefficient (r²). An r² value close to 1 indicates good linearity.[3]

Workflow for Establishing Linearity

The following diagram illustrates the general workflow for establishing the linearity of an analytical method for ethanol quantification.

G Workflow for Establishing Linearity cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_eval Evaluation A Prepare Analyte Stock Solution (Ethanol) C Create Serial Dilutions of Analyte (Calibration Standards) A->C B Prepare Internal Standard Stock (e.g., this compound, t-Butanol) D Spike Standards and Samples with Internal Standard B->D C->D E Instrumental Analysis (GC-MS or GC-FID) D->E Inject F Calculate Peak Area Ratios (Analyte/IS) E->F G Construct Calibration Curve F->G H Perform Linear Regression G->H I Assess Linearity (Correlation Coefficient, r²) H->I

Caption: General workflow for establishing linearity.

Conclusion

The selection of an internal standard and the validation of linearity are critical for accurate and reliable ethanol quantification. This compound, when used with GC-MS, offers the highest level of accuracy due to its chemical similarity to ethanol, making it the preferred choice for forensic and clinical applications where specificity is paramount. However, for routine analysis, alternative internal standards like t-butanol with GC-FID can provide excellent linearity and reproducibility at a lower cost. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers in developing and validating robust analytical methods for ethanol determination.

References

A Comparative Guide to Assessing the Isotopic Enrichment of Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of isotopic enrichment is critical for the application of deuterated compounds, such as ethanol-d5 (d5-ethyl alcohol), in various scientific fields, including metabolic studies, pharmacokinetics, and as internal standards in quantitative analysis. This guide provides an objective comparison of the three primary analytical techniques used for assessing the isotopic enrichment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the isotopic enrichment of this compound depends on the specific requirements of the study, such as the need for quantitative accuracy, information on the position of the deuterium labels, sample throughput, and available instrumentation. Each technique offers distinct advantages and disadvantages in these respects.

Quantitative Data Summary

The following table summarizes the key performance characteristics of GC-MS, NMR, and HR-MS for the analysis of this compound, based on available experimental data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HR-MS)
Principle Separation by GC, followed by ionization and mass-to-charge ratio analysis by MS.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Measures mass-to-charge ratio with very high accuracy, allowing for the resolution of isotopologues.
Information Provided Overall isotopic enrichment, quantification of labeled vs. unlabeled species.[1]Overall isotopic enrichment (¹H NMR), site-specific deuterium distribution (²H NMR).Isotopic distribution (isotopologue analysis), high-confidence molecular formula confirmation.
Accuracy High, with appropriate calibration.High, especially for quantitative NMR (qNMR) with an internal standard.High, with sub-ppm mass accuracy.
Precision Good, typically <10% CV for quantitative analysis.[1]Good to Excellent, depending on the specific NMR technique and experimental parameters.Excellent, with high resolving power to separate isobaric interferences.
Linearity Excellent over a defined concentration range (e.g., 1 to 30 mmol/L).[1]Good, signal intensity is directly proportional to the number of nuclei.Good, with a wide dynamic range.
Limit of Quantification (LOQ) Low, e.g., 1 mmol/L in serum.[1]Higher compared to MS-based methods.Very low, often in the sub-nanogram range.
Sample Throughput High, suitable for automated analysis of large sample batches.Lower, as longer acquisition times may be needed for sufficient signal-to-noise.High, with rapid analysis times.
Sample Requirement Small, typically in the microliter range.Larger, typically in the milligram range.Very small, can be in the nanogram range.
Key Advantage Robust and widely available, excellent for quantitative analysis in complex matrices.[1]Provides detailed structural information, including the specific location of deuterium atoms.Unparalleled mass accuracy and resolution for confident identification of isotopologues.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the simultaneous quantification of ethanol and this compound in biological samples.

Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated propanol).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 20°C/min.

  • Injection: 1 µL, splitless mode.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z 45 for ethanol and m/z 49 for this compound (corresponding to the [M-H]+ fragment).

Data Analysis:

  • Generate a calibration curve by analyzing standards containing known concentrations of ethanol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the isotopic enrichment from the relative abundance of the ions corresponding to ethanol and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to determine the overall isotopic enrichment by quantifying the residual proton signals.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: ¹H NMR.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s (to ensure full relaxation for accurate quantification).

    • Acquisition time: 4 s.

Data Analysis:

  • Process the raw data (FID) with Fourier transformation, phasing, and baseline correction.

  • Integrate the signals corresponding to the residual protons in this compound (e.g., -CH2- and -CH3 groups) and the signal of the internal standard.

  • Calculate the isotopic enrichment based on the integral ratios and the known amount of the internal standard.

High-Resolution Mass Spectrometry (HR-MS)

This technique is particularly useful for the detailed analysis of isotopologue distribution.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol/water 50:50 v/v) to a final concentration of approximately 1 µg/mL.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent (for sample introduction).

  • Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent Orbitrap-based instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Resolution: 120,000 FWHM.

  • Scan Range: m/z 50-150.

  • Injection Volume: 5 µL.

Data Analysis:

  • Acquire the full scan mass spectrum of the this compound sample.

  • Extract the ion currents for the different isotopologues of ethanol (d0 to d5).

  • Calculate the isotopic enrichment by determining the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into GC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Enrichment Calibrate->Calculate

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Weigh Accurate Weighing Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dissolve Dissolve in Deuterated Solvent Add_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Peak Integration Process->Integrate Calculate Calculate Enrichment Integrate->Calculate

Caption: Workflow for ¹H NMR analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Processing Sample This compound Sample Dilute Dilute in Solvent Sample->Dilute Inject Inject into LC Dilute->Inject Ionize Electrospray Ionization Inject->Ionize Detect High-Resolution Mass Detection Ionize->Detect Extract_Ions Extract Isotopologue Ions Detect->Extract_Ions Integrate Peak Integration Extract_Ions->Integrate Calculate Determine Relative Abundance Integrate->Calculate

Caption: Workflow for HR-MS analysis of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical waste, such as Ethanol-d5, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the safe and legal disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound, a deuterated form of ethanol, is a flammable liquid and must be treated as a hazardous waste.[1][2][3] Improper disposal, such as pouring it down the drain, is not only a safety hazard but also illegal.[1][2][4][5] Adherence to these procedures will help your institution maintain a safe and compliant research environment.

Key Properties and Hazards of this compound

Understanding the properties of this compound is the first step in handling it safely. Below is a summary of its key characteristics.

PropertyValue
Chemical Formula C2HD5O
Synonyms Ethyl-d5 alcohol, CD3CD2OH
Appearance Liquid
Boiling Point 78-79 °C
Flash Point 9-13 °C (closed cup)[6]
Density 0.871 g/mL at 25 °C[7][8]
Hazards Highly flammable liquid and vapor[9][10], Causes serious eye irritation[9]

Step-by-Step Disposal Protocol for this compound

Follow these procedures to ensure the safe handling and disposal of this compound waste in your laboratory.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield to protect from splashes.[4][6][11]

  • Chemical-resistant gloves (e.g., nitrile).[4][11][12]

  • A flame-resistant lab coat.[4]

2. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.[1][2][12] The container should be made of a material compatible with ethanol and have a secure, tight-fitting cap to prevent leaks and evaporation.[1]

  • Labeling: Immediately affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][12] The label must clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the associated hazards (e.g., "Flammable").

  • Segregation of Waste: Do not mix this compound waste with other incompatible chemical wastes, such as oxidizing agents (e.g., nitric acid), to prevent dangerous reactions.[1][2][4]

3. Waste Storage:

  • Storage Location: Store the sealed waste container in a cool, well-ventilated area designated for flammable liquid waste.[1][2][6] This area should be away from heat, sparks, open flames, and any other potential ignition sources.[1][6][9][10][13]

  • Secondary Containment: It is best practice to store the waste container within secondary containment to catch any potential leaks.[1]

  • Quantity and Time Limits: Be aware of your institution's and local regulations regarding the maximum quantity of hazardous waste that can be accumulated and the maximum time it can be stored on-site (often 90 days).[1][12][14]

4. Arranging for Disposal:

  • Licensed Waste Contractor: this compound waste must be disposed of through a licensed hazardous waste disposal company.[5][10] Your institution's Environmental Health & Safety (EH&S) department will have established procedures for this.[11][12]

  • Requesting Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form.[11][15]

5. Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite, or absorbent pads).[4][12][16] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[11][12][16]

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team or EH&S.[4][11][12]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Ethanol_Disposal_Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Segregate from Incompatible Wastes collect->segregate seal Securely Seal Container segregate->seal storage Store in Cool, Ventilated Area Away from Ignition Sources seal->storage ehs Contact Environmental Health & Safety (EH&S) storage->ehs pickup Arrange for Pickup by Licensed Waste Contractor ehs->pickup disposed Waste Properly Disposed pickup->disposed spill_size Small or Large Spill? spill->spill_size small_spill Absorb with Inert Material & Collect as Waste spill_size->small_spill Small large_spill Evacuate Area & Contact Emergency Response spill_size->large_spill Large

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling of Ethanol-d5, including personal protective equipment (PPE), operational procedures, and disposal plans.

Physical and Chemical Properties
PropertyValue
Chemical Formula C2D5OD
CAS Number 1529-47-1
Molecular Weight 51.10 g/mol
Physical State Liquid
Color Colorless
Flash Point 14 °C (57 °F)[1][2]
Boiling Point 78.4 °C[3]
Hazards Highly flammable liquid and vapor, Causes serious eye irritation.[4][5][6]

Personal Protective Equipment (PPE)

To minimize exposure risks when handling this compound, the following personal protective equipment is mandatory.[7][8]

PPE CategorySpecific Recommendations
Eye/Face Protection Use chemical splash goggles or a face shield and safety glasses that are tested and approved under government standards such as NIOSH (US).[9]
Hand Protection Wear suitable chemical-resistant gloves, such as nitrile or butyl rubber.[3][10]
Skin and Body Protection A lab coat is required.[3] For larger quantities or in case of a spill, flame-retardant antistatic protective clothing should be worn.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volumes greater than 500 milliliters.[1]

  • Remove all potential ignition sources from the vicinity, including open flames, sparks, and hot surfaces.[1][4] this compound is highly flammable.[1][2][4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4][11]

2. Handling:

  • Avoid contact with skin and eyes.[9]

  • Avoid inhaling vapor or mist.[9]

  • Use only non-sparking tools.[4][11]

  • Keep the container tightly closed when not in use.[4][9]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[4][9]

  • Keep containers tightly closed and sealed until ready for use.[3] Opened containers must be carefully resealed and kept upright to prevent leakage.[9]

  • Store away from heat and sources of ignition.[4][5]

  • Do not store in standard refrigerators; use only explosion-proof refrigerators.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4][9]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3][4][9] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][9] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][9] Seek immediate medical attention.[3]

Disposal Plan

This compound must be disposed of as hazardous waste.[1][3] Improper disposal can pose a significant environmental risk.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials like paper towels, in a designated and properly labeled hazardous waste container.[12]

  • The container must have a tight-fitting cap and be stored in a cool, well-ventilated area away from ignition sources.[12]

2. Disposal Procedure:

  • Do not pour this compound down the drain under any circumstances.[1][12] It is illegal and harmful to the environment.[1][12]

  • Intentional dilution or evaporation of this compound to avoid proper disposal is also illegal.[1][12]

  • Arrange for the disposal of the hazardous waste through a licensed disposal company.[9]

  • Contaminated packaging should be disposed of as unused product.[9]

Experimental Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe Ensure safety measures handling Handling this compound ppe->handling Proceed with experiment storage Secure Storage handling->storage Store unused chemical spill Spill Response handling->spill In case of accident disposal Waste Disposal handling->disposal Dispose of waste end End of Process storage->end spill->handling After cleanup disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol-d5
Reactant of Route 2
Ethanol-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.